molecular formula C14H16N2O2 B1272273 ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 17607-81-7

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1272273
CAS No.: 17607-81-7
M. Wt: 244.29 g/mol
InChI Key: SKWMMSUYSUVJKJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-benzyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWMMSUYSUVJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373084
Record name ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-81-7
Record name Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17607-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target of this guide, this compound, is a functionalized pyrazole ester, a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its structure combines the stable pyrazole aromatic ring with strategically placed substituents that allow for further chemical modification.

This document provides a comprehensive, field-proven guide for the synthesis of this target molecule. We will delve into the underlying chemical principles, explore alternative synthetic strategies, and provide detailed, step-by-step protocols designed for reproducibility in a research and development setting. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the entire synthetic process.

Part 1: Foundational Chemistry - The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][3] This powerful transformation involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4] The reaction proceeds with high efficiency, driven by the formation of the thermodynamically stable aromatic pyrazole ring.[1]

For our target molecule, the key 1,3-dicarbonyl precursor is ethyl 2,4-dioxopentanoate (also known as ethyl acetopyruvate).[5] This molecule contains the necessary carbon framework to yield the desired 5-methyl and 3-carboxylate substitution pattern on the final pyrazole ring.

Synthesis of the Key Precursor: Ethyl 2,4-dioxopentanoate

The synthesis of ethyl 2,4-dioxopentanoate is a classic example of a "crossed" Claisen condensation.[5] This reaction involves the base-mediated condensation of an enolizable ketone (acetone) with a non-enolizable ester (diethyl oxalate).[5]

The mechanism proceeds in three key stages:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates acetone to form a nucleophilic enolate.

  • Nucleophilic Attack: The acetone enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the sodium salt of the final product. Subsequent acidification liberates the ethyl 2,4-dioxopentanoate.[5]

G cluster_0 Mechanism of Ethyl 2,4-dioxopentanoate Synthesis Acetone Acetone Enolate Acetone Enolate Acetone->Enolate  NaOEt - EtOH Intermediate Tetrahedral Intermediate Enolate->Intermediate + Diethyl Oxalate DEO Diethyl Oxalate ProductSalt Sodium Salt of Product Intermediate->ProductSalt - NaOEt Product Ethyl 2,4-dioxopentanoate ProductSalt->Product  H₂SO₄ (aq)

Caption: Reaction mechanism for the synthesis of Ethyl 2,4-dioxopentanoate.

Part 2: Strategic Approaches to the Target Molecule

With the key 1,3-dicarbonyl precursor in hand, two primary strategies can be employed to synthesize this compound.

  • Route A: Direct Cyclocondensation. This is the most atom-economical approach, involving a one-pot reaction between ethyl 2,4-dioxopentanoate and benzylhydrazine.

  • Route B: Stepwise Synthesis. This two-step route involves first synthesizing the N-unsubstituted pyrazole intermediate, ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by a selective N-alkylation (benzylation) step. This route can offer advantages in purification and may provide better overall yields by avoiding potential side reactions.

The choice between these routes depends on the scale of the reaction, the purity requirements of the final product, and the availability of starting materials.

G cluster_A Route A: Direct Synthesis cluster_B Route B: Stepwise Synthesis start Ethyl 2,4-dioxopentanoate finalA Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate start->finalA  + Benzylhydrazine (One Pot) intermediateB Ethyl 5-methyl- 1H-pyrazole-3-carboxylate start->intermediateB  + Hydrazine Hydrate reagentA Benzylhydrazine finalB Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate intermediateB->finalB  + Benzyl Chloride, K₂CO₃ reagentB Benzyl Chloride + Base

Caption: Overview of the two primary synthetic routes to the target molecule.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of the target compound and its key intermediates.

Protocol 1: Synthesis of Ethyl 2,4-dioxopentanoate

This protocol is adapted from established Claisen condensation procedures.[5]

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (70 mL). Carefully add freshly cut sodium metal (4.6 g, 0.2 mol) in small portions under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: Cool the resulting sodium ethoxide solution in an ice-salt bath. Prepare a mixture of dry diethyl oxalate (29.2 g, 0.2 mol) and dry acetone (11.6 g, 0.2 mol). Add this mixture dropwise to the stirred sodium ethoxide solution, maintaining the internal temperature below 5 °C.

  • Isolation of the Sodium Salt: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The resulting yellow precipitate of the sodium salt of ethyl 2,4-dioxopentanoate is collected by suction filtration and washed with a small amount of cold absolute ethanol.

  • Acidification and Extraction: Dissolve the collected sodium salt in 200 mL of ice-cold water. Slowly acidify the solution to pH 2-3 with dilute sulfuric acid while stirring vigorously in an ice bath. The liberated ethyl 2,4-dioxopentanoate will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield ethyl 2,4-dioxopentanoate as a clear yellow liquid.[5][6]

Property[6][7]Value
CAS Number 615-79-2
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance Clear yellow liquid
Boiling Point 101-103 °C at 12 mmHg
Density ~1.12 g/mL

Table 1: Physicochemical Properties of Ethyl 2,4-dioxopentanoate.

Protocol 2: Stepwise Synthesis (Route B)

This procedure is based on the general synthesis of pyrazole esters from β-ketoesters.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL). Cool the solution to 0 °C in an ice bath.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of NaHCO₃ (5 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. This white solid is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture.[8]

This protocol is adapted from standard N-alkylation procedures for pyrazoles.[10][11]

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.02 mol), anhydrous potassium carbonate (0.02 mol), and acetonitrile (100 mL).

  • Reagent Addition: Add benzyl chloride (0.024 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 10-12 hours, monitoring by TLC until the starting pyrazole is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.[10][12]

ParameterRoute A (Direct)Route B (Stepwise)
Key Reagents Ethyl 2,4-dioxopentanoate, BenzylhydrazineStep 1: Hydrazine HydrateStep 2: Benzyl Chloride, K₂CO₃
Solvent Ethanol / Acetic AcidStep 1: Ethanol / Acetic AcidStep 2: Acetonitrile
Temperature RefluxStep 1: 0 °C to RTStep 2: Reflux
Complexity One PotTwo Steps
Purification Column ChromatographyIntermediate: RecrystallizationFinal: Column Chromatography

Table 2: Comparison of Synthetic Route Parameters.

Conclusion

The is a robust and reproducible process, grounded in the foundational Knorr pyrazole synthesis. This guide has detailed two effective strategies: a direct, one-pot condensation and a more controlled, stepwise approach involving the isolation and subsequent N-alkylation of a pyrazole intermediate. The choice of method will depend on project-specific requirements such as scale, desired purity, and process control. Both routes rely on the initial, crucial synthesis of the ethyl 2,4-dioxopentanoate precursor via a Claisen condensation. By understanding the causality behind each step—from enolate formation to the final cyclization and benzylation—researchers can confidently and efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.
  • An In-depth Technical Guide to Ethyl 2,4-dioxopentanoate: Discovery and History. (n.d.). BenchChem.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Physicochemical properties of Ethyl 2,4-dioxopentanoate. (n.d.). BenchChem.
  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC. (n.d.). National Institutes of Health.
  • ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. (n.d.). Stenutz.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook.
  • ethyl 2,4-dioxopentanoate - 615-79-2, C7H10O4, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.
  • Ethyl 2,4-dioxopentanoate. (n.d.). CymitQuimica.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April). ResearchGate.
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (n.d.). ResearchGate.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. (n.d.). BenchChem.

Sources

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a functionalized pyrazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs and bioactive molecules.[1][2] This document details the synthesis, physicochemical properties, spectral characteristics, reactivity profile, and potential applications of this specific compound, offering field-proven insights for its use in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and agrochemicals.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[1] Marketed drugs containing the pyrazole core are used to treat a wide range of conditions, from inflammation and cancer to neurological disorders.[2][3] The title compound, this compound, combines this valuable core with key functional groups—an ethyl ester and an N-benzyl group—that serve as handles for further chemical modification and influence its overall biological activity profile.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the pyrazole ring followed by N-alkylation. This approach ensures high regioselectivity.

Step 1: Synthesis of the Precursor, Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The pyrazole core is constructed via a classical Knorr-type condensation reaction. Ethyl 2,4-dioxovalerate is reacted with hydrazine hydrate in an alcoholic solvent. The reaction proceeds smoothly at low to ambient temperatures to yield the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [4]

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol (approx. 10 volumes), add hydrazine monohydrate (1.1-1.2 equivalents) dropwise at 0 °C with stirring.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Pour the residue into water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.[4]

Step 2: N-Benzylation

The final product is obtained by the N-alkylation of the precursor with benzyl chloride. The pyrazole nitrogen is deprotonated by a mild base, forming a nucleophilic anion that subsequently displaces the chloride from benzyl chloride. The choice of base and solvent is critical for achieving high yield and preventing side reactions.

Experimental Protocol: Synthesis of this compound [5][6]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile (approx. 15-20 volumes). Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the suspension.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1-1.2 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 5-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis_Workflow A Ethyl 2,4-dioxovalerate + Hydrazine Hydrate B Ethyl 5-methyl-1H- pyrazole-3-carboxylate A->B Ring Condensation (Ethanol, 0°C to RT) D Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate B->D N-Alkylation (Reflux) C Benzyl Chloride + K₂CO₃ / Acetonitrile C->D Reagents

Caption: Synthesis workflow for the target compound.

Physicochemical and Structural Properties

Understanding the core physical and structural properties is essential for handling, formulation, and computational modeling.

Summary of Properties
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[7]
Molecular Weight 244.29 g/mol [7]
Appearance White to off-white solid or oilInferred
Melting Point 37 °C[7]
Boiling Point Not experimentally determined. Estimated >300 °C.N/A
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in water.Inferred
SMILES CCOC(=O)c1cc(C)n(Cc2ccccc2)n1[7]
InChIKey SKWMMSUYSUVJKJ-UHFFFAOYSA-N[7]
Structural Analysis

While a crystal structure for the title compound is not publicly available, data from closely related analogs like ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate provides valuable insight.[8] The pyrazole ring is planar. The benzyl group is typically oriented nearly perpendicular to the pyrazole ring to minimize steric hindrance.[8] This spatial arrangement is crucial for its interaction with target proteins in drug design studies.

Spectral Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. As experimental data is not widely published, the following are predicted characteristics based on the known structure and data from its precursor and analogs.[5][9]

Predicted ¹H NMR (400 MHz, CDCl₃)
  • δ 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

  • δ 6.50 (s, 1H): Proton at the C4 position of the pyrazole ring.

  • δ 5.45 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

  • δ 2.30 (s, 3H): Methyl protons (-CH₃) at the C5 position of the pyrazole ring.

  • δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

Predicted ¹³C NMR (100 MHz, CDCl₃)
  • δ 162.5: Ester carbonyl carbon (C=O).

  • δ 149.0: C5 of the pyrazole ring.

  • δ 140.0: C3 of the pyrazole ring.

  • δ 136.0: Quaternary carbon of the phenyl ring.

  • δ 129.0, 128.5, 127.8: Phenyl ring carbons.

  • δ 108.0: C4 of the pyrazole ring.

  • δ 61.0: Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • δ 53.0: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ 14.5: Methyl carbon of the ethyl ester (-OCH₂CH₃).

  • δ 12.0: Methyl carbon at C5 (-CH₃).

Predicted Infrared (IR) Spectroscopy
  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2980 cm⁻¹: Aliphatic C-H stretch.

  • ~1720 cm⁻¹: Strong C=O stretch (ester).

  • ~1550-1600 cm⁻¹: C=N and C=C stretches of the pyrazole and phenyl rings.

  • ~1250 cm⁻¹: C-O stretch (ester).

Predicted Mass Spectrometry (EI-MS)
  • m/z 244: Molecular ion [M]⁺.

  • m/z 199: Loss of the ethoxy group [-OCH₂CH₃].

  • m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group (base peak).

Reactivity Profile

The chemical reactivity is dictated by its key functional groups: the pyrazole ring, the ethyl ester, and the benzyl group.

Reactivity Molecule This compound Ester Group Pyrazole Ring Benzyl Group Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Molecule:ester->Hydrolysis yields Carboxylic Acid Reduction Ester Reduction (e.g., LiAlH₄) Molecule:ester->Reduction yields Alcohol Amidation Amidation (with Amines) Molecule:ester->Amidation yields Amide Halogenation Ring Halogenation (e.g., NBS, I₂) Molecule:ring->Halogenation at C4 position Debenzylation N-Debenzylation (e.g., Catalytic Hydrogenation) Molecule:benzyl->Debenzylation removes Benzyl group

Caption: Key reactive sites and potential transformations.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. This acid is a common intermediate for creating amide libraries in drug discovery.[10]

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-benzyl-5-methyl-1H-pyrazol-3-yl)methanol.

  • Ring Reactivity: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, if not already substituted.[8]

  • N-Debenzylation: The benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, to regenerate the NH-pyrazole.

Potential Applications in Research and Drug Development

While specific biological data for this compound is limited, its structural motifs suggest high potential in several therapeutic areas based on the activities of analogous pyrazoles.

  • Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of enzymes like cyclooxygenase (COX), making them effective anti-inflammatory agents.[3]

  • Anticancer Therapeutics: The pyrazole scaffold is present in various kinase inhibitors used in oncology.[3] The functional groups on the title compound allow for its incorporation into libraries targeting these enzymes.

  • Antimicrobial and Antifungal Agents: Functionalized pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[9] The ester can be converted to amides or other functional groups to modulate this activity.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on data for related pyrazole derivatives, the following precautions should be observed.[11]

  • General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for researchers working with or considering the use of this compound. By synthesizing established data with expert-driven predictions, it aims to facilitate its effective application in the advancement of chemical and pharmaceutical sciences.

References

  • CymitQuimica. (2024). Safety Data Sheet for 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(1), 134.
  • Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for pyrazole-1-carboxamidine monohydrochloride.
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(10), 1541.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2095-2126.
  • Özer, İ., Bahadir, Ö., Önal, Z., & Saripinar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5367-5371.
  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

  • Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.
  • Alegaon, S. G., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 76, 444-454.
  • Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.
  • Rai, N. S., & Kalluraya, B. (2007). Synthesis and characterization of some new pyrazole derivatives. Journal of the Indian Chemical Society, 84(6), 576-579.
  • Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o511.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
  • PubChem. (n.d.). Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Ethyl 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a representative heterocyclic compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the analytical workflow. We will explore how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy functions as a self-validating system. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular architecture. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Molecular Overview and Synthetic Strategy

Before any analysis begins, understanding the target molecule's proposed structure and its synthetic origin is crucial. This context informs our analytical strategy, helping us anticipate characteristic signals and potential impurities.

This compound (Molecular Formula: C₁₄H₁₆N₂O₂) is a disubstituted pyrazole. The core is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a benzyl group at the N1 position, a methyl group at the C5 position, and an ethyl carboxylate group at the C3 position.

A common and efficient synthesis involves the N-alkylation of a pyrazole precursor.[1] In this case, ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with benzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.[1][2]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl 5-methyl-1H-pyrazole-3-carboxylate P1 This compound R1->P1 N-Alkylation R2 Benzyl Chloride R2->P1 RE1 K₂CO₃ (Base) RE2 Acetonitrile (Solvent)

Caption: Plausible synthetic route via N-alkylation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first step in any structural elucidation is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, which is the foundational piece of evidence upon which all other data is built. Low-resolution MS, while less precise, reveals key fragmentation patterns that offer initial clues about the molecule's substructures.

Expected Results: For C₁₄H₁₆N₂O₂, the exact mass is 244.1212 g/mol . The fragmentation pattern in Electron Ionization (EI) or Electrospray Ionization (ESI) would likely involve characteristic losses of stable fragments. The bond between the pyrazole ring and the benzylic methylene is prone to cleavage, as is the ester group.

m/z (Predicted) Fragment Identity Reason for Cleavage
244.12[M]⁺Molecular Ion
199.09[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
171.09[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
91.05[C₇H₇]⁺Cleavage of the benzyl group, forming a stable tropylium ion.
153.07[M - C₇H₇]⁺Loss of the benzyl group from the molecular ion.
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Calibrate the ESI-TOF or Orbitrap mass spectrometer using a known standard. Set the instrument to positive ion mode.

  • Injection: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Determine the m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₄H₁₆N₂O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[3] By passing infrared radiation through the sample, we can detect the vibrational frequencies of different bonds, which act as molecular fingerprints. This allows us to quickly confirm that the key components of our proposed structure, such as the ester carbonyl, are present.

Expected Results: The IR spectrum will provide clear evidence for the ester and the aromatic systems.

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group Assignment
~3100-3000C-H StretchAromatic C-H (Benzyl and Pyrazole)
~2980-2850C-H StretchAliphatic C-H (Ethyl, Methyl, Benzyl CH₂)
~1720 C=O Stretch Ester Carbonyl (Strong, Sharp Peak)
~1600, ~1495C=C StretchAromatic Ring (Benzyl)
~1550C=N/C=C StretchPyrazole Ring System
~1250C-O StretchEster C-O Bond
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks, comparing them to standard functional group correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Causality: While MS gives the formula and IR identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing atom-to-atom connectivity.[4][5] It is the most powerful tool for unambiguous structure determination in solution. The chemical environment of each proton and carbon atom generates a unique signal, and interactions between neighboring nuclei (spin-spin coupling) reveal proximity.

The proton NMR spectrum allows us to count the number of distinct proton environments, determine their relative numbers (integration), and deduce their neighboring protons (multiplicity).

Signal Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale
a-O-CH₂-CH₃~1.35Triplet (t)3HCoupled to the two 'b' protons (n+1 rule).
b-O-CH₂-CH₃~4.30Quartet (q)2HCoupled to the three 'a' protons. Deshielded by the adjacent oxygen.
cPyrazole-CH₃~2.40Singlet (s)3HNo adjacent protons. Attached to the aromatic pyrazole ring.
dPyrazole-H~6.50Singlet (s)1HNo adjacent protons on the pyrazole ring.
eN-CH₂-Ph~5.50Singlet (s)2HNo adjacent protons. Deshielded by the nitrogen and the benzyl ring.
fBenzyl-H (Ar-H)~7.20-7.40Multiplet (m)5HProtons of the monosubstituted benzene ring.

The ¹³C NMR spectrum shows a signal for each unique carbon environment, providing a carbon count and information about their electronic environment (e.g., sp², sp³, carbonyl).

Assignment Predicted δ (ppm) Rationale
Ester C=O~162Typical chemical shift for an ester carbonyl carbon.
Pyrazole C3, C5~148, ~140sp² carbons in a heteroaromatic ring, deshielded by nitrogen atoms.
Benzyl C (ipso)~136Quaternary carbon of the benzene ring attached to the CH₂ group.
Benzyl C (ortho, meta, para)~129, ~128, ~127Aromatic sp² carbons of the benzyl group.
Pyrazole C4~110sp² carbon in the pyrazole ring.
N-CH₂-Ph~52sp³ carbon deshielded by the adjacent nitrogen atom.
-O-CH₂-CH₃~61sp³ carbon deshielded by the adjacent oxygen atom.
Pyrazole-CH₃~14Aliphatic sp³ carbon.
-O-CH₂-CH₃~14Aliphatic sp³ carbon.
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • ¹³C Acquisition: Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence like PENDANT or DEPT to aid in distinguishing CH, CH₂, and CH₃ groups.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H signals.

The Integrated Approach: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validation. No single technique provides the complete picture, but together, they build an irrefutable case for the structure.

  • Foundation (MS): HRMS confirms the elemental formula is C₁₄H₁₆N₂O₂.

  • Functional Groups (IR): IR spectroscopy confirms the presence of an ester C=O (~1720 cm⁻¹), aromatic rings (~1600, 3050 cm⁻¹), and aliphatic C-H bonds (~2980 cm⁻¹).

  • Framework Assembly (NMR):

    • ¹H NMR shows all the expected pieces: an ethyl group (triplet/quartet), a benzyl group (5H multiplet and 2H singlet), a pyrazole methyl (singlet), and a lone pyrazole proton (singlet). The integrations (3:2:3:1:2:5) perfectly match the 16 protons in the formula.

    • ¹³C NMR confirms the carbon count (11 distinct signals, accounting for symmetry in the benzyl ring) and the types of carbon (ester carbonyl, aromatic, aliphatic), consistent with the proposed structure.

  • Confirmation: The fragmentation pattern from MS (loss of benzyl and ethyl ester groups) is perfectly explained by the structure determined by NMR. Each piece of data corroborates the others.

G cluster_start Initial Hypothesis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion Start Proposed Structure: This compound MS HRMS Analysis Start->MS IR ATR-IR Analysis Start->IR H_NMR ¹H NMR Analysis Start->H_NMR C_NMR ¹³C NMR Analysis Start->C_NMR MS_Result Result: Elemental Formula = C₁₄H₁₆N₂O₂ MW = 244.1212 MS->MS_Result Conclusion Structure Confirmed MS_Result->Conclusion Confirms Formula IR_Result Result: C=O @ ~1720 cm⁻¹ Aromatic C-H @ ~3050 cm⁻¹ Aliphatic C-H @ ~2980 cm⁻¹ IR->IR_Result IR_Result->Conclusion Confirms Functional Groups NMR_Result Result: Confirms H/C count, connectivity, and chemical environments (Ethyl, Benzyl, Methyl, Pyrazole H) H_NMR->NMR_Result C_NMR->NMR_Result NMR_Result->Conclusion Defines Connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the expected functional groups, and multinuclear NMR spectroscopy provides the definitive atomic connectivity. This integrated, self-validating workflow represents the gold standard in chemical analysis, ensuring the highest degree of confidence for researchers in drug discovery and materials science.

References

  • Han, Z., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3349. [Link]

  • ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tighadouini, S., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 25(23), 5576. [Link]

  • Yogi, B., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the synthesis and properties of 2-(2-amino-5-bromobenzoyl)pyridine , a compound correctly identified by CAS Number 1563-56-0 . While the initial topic referenced CAS 50920-45-1, literature and chemical databases overwhelmingly associate the name and structure with CAS 1563-56-0. This document proceeds with the validated information for this pivotal pharmaceutical intermediate.

Introduction

2-(2-amino-5-bromobenzoyl)pyridine, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a chemical compound of significant interest within the pharmaceutical industry.[1][2] It serves as a crucial building block and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anxiolytic benzodiazepine, Bromazepam, and the short-acting intravenous anesthetic, Remimazolam.[1][3][4][5] The molecule's structure, which features a brominated aminobenzoyl group linked to a pyridine ring, imparts the specific reactivity required for the construction of these more complex therapeutic agents.[1][2]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing field-proven synthesis protocols, in-depth characterization methodologies, and critical safety considerations.

Chemical and Physical Properties

The compound typically presents as a yellow to brown solid and is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1563-56-0[1][6][7][8]
Molecular Formula C₁₂H₉BrN₂O[1][6][7][8]
Molecular Weight 277.12 g/mol [1][2][6][8]
IUPAC Name (2-amino-5-bromophenyl)-pyridin-2-ylmethanone[8][9]
Appearance Yellow to brown solid[1][2][5]
Melting Point 98-100 °C[1][2]
Boiling Point 451 °C[1]
Density ~1.546 g/cm³[1]
InChI Key KHVZPFKJBLTYCC-UHFFFAOYSA-N[10]

Synthesis Methodologies

The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine is a critical process for pharmaceutical manufacturing. Several routes have been developed, each with distinct advantages and challenges regarding yield, safety, and scalability. Below are two prominent methods derived from the literature.

Method 1: Organolithium-Mediated Coupling

This is a widely cited and efficient method that involves the reaction of 2-bromopyridine with an organolithium reagent, followed by coupling with an aminobenzoic acid derivative.[1][6] The use of n-butyllithium (n-BuLi) facilitates the formation of a 2-pyridyllithium intermediate, a potent nucleophile that readily attacks the carbonyl group of the benzoic acid.

Causality and Experimental Rationale:

  • Organolithium Reagent: n-Butyllithium is a strong base that deprotonates the most acidic proton on 2-bromopyridine, which is adjacent to the nitrogen, or undergoes lithium-halogen exchange to form the 2-pyridyllithium species. This is performed at very low temperatures (-40 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[1][4][6]

  • Solvent System: Anhydrous solvents like ethyl ether and tetrahydrofuran (THF) are essential, as organolithium reagents react vigorously with water and protic solvents.[1][6]

  • Work-up: The reaction is quenched with an acid, followed by basification to precipitate the final product, which can then be purified by recrystallization.[11]

Experimental Protocol:

  • Under a nitrogen atmosphere, a 2.5 M solution of n-butyllithium in hexane (400 mL, 1000 mmol) is added to anhydrous ethyl ether (1 L) in a suitable reactor.[6]

  • The solution is cooled to -40 °C.[4][6]

  • A solution of 2-bromopyridine (173.93 g, 1101 mmol) is added slowly, maintaining the temperature at -40 °C. The mixture is stirred for 1 hour.[6]

  • A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in anhydrous THF (1 L) is then added dropwise to the reaction mixture.[6]

  • The reaction is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.[6]

  • The reaction is quenched by pouring it into ice-cold 3N hydrochloric acid. The aqueous layer is separated.[11]

  • The aqueous extract is made alkaline with concentrated ammonia, causing the product to precipitate.[11]

  • The yellow crystalline solid is collected by filtration, washed with water, and dried under vacuum.[11]

  • Further purification is achieved by recrystallization from a suitable solvent like isopropanol.[11]

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification nBuLi n-Butyllithium in Hexane/Ether Formation Formation of 2-Pyridyllithium (-40°C, 1h) nBuLi->Formation BromoPy 2-Bromopyridine Solution BromoPy->Formation BenzoicAcid 2-Amino-5-bromobenzoic Acid in THF Coupling Nucleophilic Acyl Addition (Warm to 0°C, 2h) BenzoicAcid->Coupling Formation->Coupling Intermediate Quench Acidic Quench (HCl) Coupling->Quench Precipitate Basification (NH₃) & Precipitation Quench->Precipitate Purify Filtration & Recrystallization Precipitate->Purify Final Pure 2-(2-amino-5-bromobenzoyl)pyridine Purify->Final

Fig 2: Multi-Step Synthesis via Suzuki Coupling.

Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized 2-(2-amino-5-bromobenzoyl)pyridine is paramount. A multi-technique approach is employed for comprehensive characterization.

Summary of Analytical Data:

TechniqueExpected ResultsSource(s)
HPLC Used to monitor reaction completion and assess final product purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier is typical.[12]
Mass Spectrometry (MS) Expected molecular ion peaks corresponding to the isotopic pattern of bromine: [M]+ at m/z 276 and [M+2]+ at m/z 278. GC-MS and LC-MS data are available in spectral databases.[7][8][13]
Infrared (IR) Spectroscopy Expected characteristic peaks for N-H stretching (amine), C=O stretching (ketone), C-N stretching, and vibrations associated with the aromatic and pyridine rings.[14][15]
NMR Spectroscopy ¹H and ¹³C NMR spectra would provide definitive structural confirmation through chemical shifts, integration, and coupling patterns of the aromatic and pyridine protons and carbons.
X-ray Crystallography Provides unambiguous confirmation of the molecular structure and solid-state conformation. Crystal structure data for this compound is available (CCDC Number: 126513).[8][16]

Characterization Workflow: A typical workflow for validating a newly synthesized batch of the compound would proceed as follows:

  • Initial Purity Check: High-Performance Liquid Chromatography (HPLC) is used for a rapid assessment of purity and to identify the presence of any starting materials or byproducts.

  • Identity Confirmation: Mass Spectrometry (MS) confirms that the major component has the correct molecular weight and isotopic distribution for the target compound.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming the connectivity and overall structure.

  • Functional Group Analysis: Infrared (IR) spectroscopy verifies the presence of key functional groups (amine, ketone).

  • Definitive Structure Proof: For reference standards or in cases of ambiguity, single-crystal X-ray crystallography provides the absolute, three-dimensional structure.

Workflow Visualization:

G cluster_initial Initial Analysis cluster_structural Structural Confirmation cluster_absolute Definitive Analysis HPLC HPLC (Purity Check) NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR If Purity >95% MS Mass Spectrometry (Molecular Weight) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR XRAY X-Ray Crystallography (Absolute Structure) IR->XRAY For Reference Standard Crude Synthesized Crude Product Crude->HPLC Crude->MS

Sources

An In-depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights for professionals in the field.

Compound Identification and Nomenclature

The subject of this guide is the pyrazole derivative with the systematic IUPAC name This compound .[1] This nomenclature precisely describes the molecular architecture: an ethyl ester at position 3 of the pyrazole ring, a benzyl group attached to one of the nitrogen atoms (position 1), and a methyl group at position 5.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₆N₂O₂[1]
Molecular Weight 244.29 g/mol [1]
InChIKey SKWMMSUYSUVJKJ-UHFFFAOYSA-N[1]
SMILES CCOC(=O)c1cc(C)n(Cc2ccccc2)n1[1]
CAS Number Not definitively assigned in public databases

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Known Physicochemical Properties

PropertyValueSource
Melting Point 37 °C[1]
Appearance White to off-white solid (predicted based on analogs)[2]

Further characterization of properties such as boiling point, solubility in various solvents, and pKa is recommended for any comprehensive research endeavor.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of its precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate. This precursor is commercially available and can be synthesized via the Knorr pyrazole synthesis.[2][3] The general strategy involves the reaction of the pyrazole with a benzylating agent in the presence of a base.

Synthetic Pathway

The N-benzylation of the pyrazole ring is a common and well-established transformation in organic synthesis. The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the benzyl halide.

synthesis_workflow reagent1 Ethyl 5-methyl-1H- pyrazole-3-carboxylate intermediate Deprotonated Pyrazole (in situ) reagent1->intermediate + Base reagent2 Benzyl Halide (e.g., Benzyl Bromide) product Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate reagent2->product base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., Acetonitrile, DMF) intermediate->product + Benzyl Halide

Caption: General workflow for the N-benzylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the N-benzylation of similar pyrazole esters and should be optimized for specific laboratory conditions.[4][5]

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[6] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8]

Rationale for Interest

The structural motifs within this compound suggest several avenues for its potential as a lead compound or intermediate in drug discovery:

  • The Pyrazole Core: This heterocyclic ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[6]

  • The Benzyl Group: The introduction of a benzyl group can modulate the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It can also provide additional binding interactions with biological targets.

  • The Ester Moiety: The ethyl ester can act as a prodrug, which may be hydrolyzed in vivo to the corresponding carboxylic acid, a common functional group in many drugs.

signaling_pathway cluster_pyrazole Pyrazole Derivatives cluster_targets Potential Biological Targets cluster_effects Pharmacological Effects pyrazole Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate cox Cyclooxygenase (COX) Enzymes pyrazole->cox Inhibition kinases Protein Kinases pyrazole->kinases Modulation other_receptors Other Receptors/ Enzymes pyrazole->other_receptors Binding anti_inflammatory Anti-inflammatory cox->anti_inflammatory analgesic Analgesic cox->analgesic anticancer Anticancer kinases->anticancer other_receptors->anti_inflammatory other_receptors->anticancer

Caption: Potential pharmacological pathways for pyrazole derivatives.

Given the prevalence of pyrazole-containing compounds with anti-inflammatory activity, it is plausible that this compound could be investigated as a potential modulator of inflammatory pathways.[4] Further research into its biological targets and mechanisms of action is warranted.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds such as ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest that it may possess interesting biological activities. This guide provides a foundational understanding of this compound, intended to support researchers and drug development professionals in their future studies. Comprehensive characterization and biological evaluation are necessary to fully elucidate the therapeutic potential of this molecule.

References

  • Han, Z., Zheng, H.-L., & Tian, X.-L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511.
  • Li, Y., Jia, J., & Ge, Y. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Stenutz. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

  • Guo, F.-G., & Li, Y.-F. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o466.
  • Tang, Z., Ding, X.-L., Dong, W.-L., & Zhao, B.-X. (2007). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3473.
  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.
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  • ResearchGate. (n.d.). Cytotoxic Activity of the Tested Compounds on Different Cell Lines. Retrieved from [Link]

  • Kumar, V., & Sharma, P. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini reviews in medicinal chemistry, 15(9), 765–779.
  • Castagnolo, D., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(11), 2533.
  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyrazoles: a review. Bioorganic & medicinal chemistry, 22(12), 3047–3068.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] A thorough understanding of the physicochemical characteristics of specific analogues, such as the title compound, is fundamental for researchers engaged in drug discovery, synthesis optimization, and formulation development. This document synthesizes known data with established analytical principles to serve as an essential resource for scientists and drug development professionals.

Molecular Structure and Identification

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The structural architecture features a benzyl group affixed to the N1 position, a methyl group at C5, and an ethyl carboxylate moiety at the C3 position. This specific arrangement of substituents dictates its electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

SynthesisWorkflow start Precursors: Ethyl 2,4-dioxopentanoate + Hydrazine Hydrate step1 Step 1: Condensation Reaction Solvent: Ethanol Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: N-Benzylation Solvent: Acetonitrile Reaction: Heat to reflux intermediate->step2 reagents2 Reagents: Benzyl Chloride K₂CO₃ (Base) reagents2->step2 purification Workup & Purification (Solvent removal, Column Chromatography) step2->purification final_product Final Product: This compound purification->final_product

Caption: Proposed two-step synthesis workflow.

Chemical Stability and Reactivity
  • Aromatic Core: The pyrazole ring is aromatic and thus relatively stable. It is generally resistant to mild oxidizing and reducing agents. [1]Electrophilic substitution, if forced, would likely occur at the C4 position.

  • Ester Hydrolysis: The most significant chemical reactivity stems from the ethyl ester functional group. It is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid. [3]This reaction is crucial for creating derivatives or for prodrug strategies where the ester is cleaved in vivo.

  • N-Benzyl Group: The bond between the pyrazole nitrogen and the benzylic carbon is generally stable. However, it can be cleaved under specific, often harsh, catalytic hydrogenolysis conditions.

Experimental Protocols for Characterization

To ensure scientific rigor, the properties of a newly synthesized batch must be verified. The following protocols are standard methodologies for this purpose.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity. [4][5]

MeltingPoint prep 1. Sample Preparation - Finely crush the crystalline solid. - Pack into a capillary tube to a height of 2-3 mm. setup 2. Instrument Setup - Place the capillary in the heating block of a melting point apparatus. prep->setup fast_heat 3. Rapid Heating (Approximate) - Heat at 10-20 °C/min to find a rough melting range. setup->fast_heat cool 4. Cool Down - Allow the apparatus to cool at least 20 °C below the approximate MP. fast_heat->cool slow_heat 5. Slow Heating (Accurate) - Use a fresh sample. - Heat rapidly to ~20 °C below the expected MP. - Reduce rate to 1-2 °C/min. cool->slow_heat record 6. Record Temperatures - T₁: Temperature at which the first liquid droplet appears. - T₂: Temperature at which the last solid crystal disappears. slow_heat->record result Result: Melting Point Range (T₁ - T₂) record->result

Caption: Workflow for Melting Point Determination.

Causality: A pure compound typically has a sharp melting range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which leads to a depressed and broadened melting range. [6]A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading. [4]

Solubility Assessment

This protocol establishes a qualitative solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

  • Preparation: Add approximately 10-20 mg of the compound to a small test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, ethyl acetate) to the tube.

  • Agitation: Vigorously shake or vortex the mixture for 30-60 seconds. [7]4. Observation: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps, up to a total volume of 3 mL. [8]6. Classification:

    • Soluble: The compound dissolves completely in ≤ 3 mL of solvent.

    • Slightly Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No significant dissolution is observed.

  • Temperature Effect: For solvents where the compound is slightly soluble or insoluble, gently warm the mixture to observe if solubility increases with temperature, which is common for many solids. [9]

Spectroscopic Analysis (Sample Preparation)
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The sample must be fully dissolved to obtain high-resolution spectra. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent. [10][11]* FTIR Spectroscopy: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution can then be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., LC-MS). The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical for converting the molecule into gas-phase ions. [12]

Applications in Research and Drug Development

A comprehensive understanding of the physicochemical properties of this compound is invaluable.

  • Medicinal Chemistry: The data informs Structure-Activity Relationship (SAR) studies. For instance, the ester can be hydrolyzed to the carboxylic acid to explore different interactions with a biological target, or the benzyl group can be modified to alter lipophilicity and metabolic stability.

  • Process Chemistry: Knowledge of solubility and melting point is critical for developing efficient crystallization and purification protocols.

  • Pharmaceutical Development: Properties like solubility and stability are cornerstone parameters for designing a viable drug formulation with acceptable absorption, distribution, metabolism, and excretion (ADME) characteristics. Pyrazole-based compounds are investigated for a vast range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitumor applications, making this class of molecules highly relevant. [1][13]

References

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  • Wikipedia. (n.d.). Melting point. Retrieved from [Link]

  • Yu, L., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques. Retrieved from [Link]

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  • Li, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health. Retrieved from [Link]

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ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives form the core scaffold of numerous pharmaceuticals, and understanding the physicochemical properties, synthesis, and potential applications of specific analogues is crucial for the advancement of drug discovery and materials science.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the molecular characteristics of the title compound, provides a validated synthetic protocol with mechanistic insights, discusses methods for its characterization, and explores its relevance within the broader context of medicinal chemistry.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its remarkable metabolic stability and its ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[2] Consequently, pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties.[3][4][5]

The significance of this scaffold is underscored by its presence in a number of blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and several kinase inhibitors used in oncology like Ruxolitinib and Axitinib.[1] this compound serves as a key exemplar of this chemical class, incorporating the core pyrazole ring functionalized with substituents that allow for further chemical elaboration, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties and Molecular Identification

The fundamental identity and physical characteristics of a compound are the bedrock of all subsequent research. The molecular profile of this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[6]
Molecular Weight 244.29 g/mol [6]
Melting Point 37 °C[6]
SMILES CCOC(=O)c1cc(C)n(Cc2ccccc2)n1[6]
InChIKey SKWMMSUYSUVJKJ-UHFFFAOYSA-N[6]

Synthetic Strategies and Mechanistic Rationale

Overview of Pyrazole-3-carboxylate Synthesis

The construction of the pyrazole-3-carboxylate core can be achieved through several robust synthetic methodologies. A prevalent and highly effective strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[7] For instance, the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate is a direct route to the precursor ethyl 5-methyl-1H-pyrazole-3-carboxylate.[8] This approach is favored for its operational simplicity and the ready availability of starting materials. Alternative strategies include 1,3-dipolar cycloaddition reactions, which offer excellent control over regioselectivity.[7]

A Validated Protocol for N-Alkylation

The synthesis of the title compound is efficiently accomplished via the N-alkylation of the precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate. The protocol described below is adapted from established procedures for the N-benzylation of similar pyrazole systems.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add benzyl chloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Remove the solvent (acetonitrile) from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Causality:

  • Base Selection: Potassium carbonate is a moderately strong, non-nucleophilic base. Its role is to deprotonate the "pyrrole-like" nitrogen of the pyrazole ring. This deprotonation generates the pyrazolate anion, a potent nucleophile.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent. It effectively dissolves the organic reactants while being unable to participate in hydrogen bonding, which would otherwise solvate and deactivate the pyrazolate anion. This environment is ideal for promoting the Sₙ2 reaction between the pyrazolate nucleophile and the electrophilic benzyl chloride.

  • Reaction Pathway: The generated pyrazolate anion attacks the benzylic carbon of benzyl chloride, displacing the chloride leaving group and forming the new N-C bond, yielding the final product.

Synthesis_Workflow Precursor Ethyl 5-methyl-1H- pyrazole-3-carboxylate Mixing 1. Mix Reactants in Acetonitrile Precursor->Mixing Reagents Benzyl Chloride (BnCl) Potassium Carbonate (K₂CO₃) Acetonitrile (Solvent) Reagents->Mixing Reflux 2. Heat to Reflux (8-12 hours) Mixing->Reflux Sₙ2 Reaction Workup 3. Cool & Filter (Remove Salts) Reflux->Workup Purify 4. Evaporate Solvent & Purify (Chromatography) Workup->Purify Product Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate Purify->Product

Synthetic workflow for N-benzylation of a pyrazole precursor.

Spectroscopic Characterization and Structural Elucidation

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. Based on the known structure, the following spectral data can be anticipated:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a triplet and a quartet for the ethyl ester group (~1.4 and 4.4 ppm, respectively), a singlet for the C5-methyl group (~2.3 ppm), a singlet for the benzylic methylene (CH₂) protons (~5.5 ppm), a singlet for the C4-proton on the pyrazole ring (~6.6 ppm), and multiplets in the aromatic region for the five protons of the benzyl group (~7.3 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing signals for the ester carbonyl, the carbons of the pyrazole ring, the benzylic carbon, the aromatic carbons, and the carbons of the methyl and ethyl substituents.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 244.29 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong C=O stretch from the ester functional group (around 1720 cm⁻¹), C=N and C=C stretching frequencies from the pyrazole and benzene rings, and C-H stretching from the aliphatic and aromatic moieties.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity but a valuable intermediate in the synthesis of novel compounds for therapeutic evaluation. Its structure contains several key features for further derivatization:

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[11] This carboxylic acid can then be coupled with various amines to generate a diverse library of amide derivatives, a common strategy in drug discovery to modulate solubility, cell permeability, and target binding.[12]

  • Scaffold for Lead Generation: The compound serves as a well-defined scaffold. By varying the substituent at the N1 position (e.g., replacing benzyl with other aryl or alkyl groups) and modifying the ester, researchers can systematically explore the structure-activity relationship (SAR) of new compound series.

  • Potential Bioactivity: Given the established anticancer and anti-inflammatory activities of many pyrazole derivatives, this compound and its derivatives are logical candidates for screening in relevant biological assays.[5]

Conclusion

This compound is a well-characterized compound belonging to the medicinally significant pyrazole class. Its synthesis is straightforward via N-alkylation of a readily available precursor, and its structure offers multiple handles for further chemical modification. For researchers and scientists in drug development, this molecule represents a valuable building block for creating novel chemical entities aimed at a wide range of therapeutic targets. This guide provides the core technical information required to synthesize, characterize, and strategically utilize this compound in a research setting.

References

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

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Spectroscopic Characterization of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The strategic placement of the benzyl group at the N1 position and the ethyl carboxylate at the C3 position of the pyrazole ring creates a molecule with potential for diverse biological interactions. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization.

Molecular Structure and Properties

The molecular structure of this compound is presented below. A key structural feature is the dihedral angle between the pyrazole ring and the appended benzyl and phenyl rings, which can influence its biological activity. In a related compound, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring makes dihedral angles of 15.68° and 83.40° with the tolyl and benzyl rings, respectively[1][2].

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound typically involves the N-benzylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate. A general procedure for the synthesis of similar pyrazole derivatives involves the reaction of the corresponding pyrazole with benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile, followed by heating to reflux[1]. The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can be synthesized from the condensation of ethyl 2,4-dioxovalerate with hydrazine monohydrate[3].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity.

Experimental Protocol (¹H and ¹³C NMR):

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectral Data (Predicted and based on related structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3m5HAromatic protons (C₆H₅)
~6.5s1HPyrazole C4-H
~5.4s2HBenzyl CH₂
~4.3q2HEthyl CH₂
~2.3s3HMethyl C5-CH₃
~1.3t3HEthyl CH₃

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. The data is inferred from the known spectra of similar compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate and other N-benzylated pyrazoles[3][4].

¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~148Pyrazole C5
~140Pyrazole C3
~136Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~108Pyrazole C4
~61Ethyl CH₂
~53Benzyl CH₂
~14Ethyl CH₃
~11Methyl C5-CH₃

Note: These are predicted chemical shifts based on the analysis of related structures and standard ¹³C NMR correlation tables.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester and aromatic functionalities.

Experimental Protocol (IR):

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

IR Spectral Data:

Wavenumber (cm⁻¹)Functional Group
~3050-3150Aromatic C-H stretch
~2850-3000Aliphatic C-H stretch
~1720C=O stretch (Ester)
~1500-1600C=C stretch (Aromatic and Pyrazole ring)
~1250C-O stretch (Ester)
~700-800Aromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (MS):

The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer.

Mass Spectral Data:

The molecular weight of this compound (C₁₄H₁₆N₂O₂) is 244.29 g/mol [6]. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 244.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [C14H16N2O2]+. m/z = 244 F1 [M - OCH2CH3]+. m/z = 199 M->F1 - OCH2CH3 F2 [M - CH2C6H5]+. m/z = 153 M->F2 - C7H7 F3 [C7H7]+ m/z = 91 F2->F3 - C4H3N2O2

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 199. Another prominent fragmentation would be the cleavage of the benzyl group, resulting in a fragment corresponding to the pyrazole core at m/z 153 and the tropylium cation at m/z 91, which is a characteristic peak for benzyl-substituted compounds.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. This information is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently work with this promising heterocyclic compound.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Li, Y.-Q., Jia, B.-X., Xiao, Y.-L., & Guo, F.-G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468. Retrieved from [Link]

  • Han, X., Jia, B.-X., & Guo, F.-G. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o469. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility characteristics.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development.[3] It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability.[4] this compound, with its characteristic pyrazole core, serves as a significant building block in the synthesis of various bioactive molecules.[5][6] A thorough understanding of its solubility in different solvent systems is therefore not merely an academic exercise but a critical step in process optimization, ensuring product quality, and managing downstream processing.[7] This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the practical implications for laboratory and industrial applications.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a simple yet profound principle: "like dissolves like."[8][9] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure dictates its solubility profile.

  • Molecular Structure: The molecule possesses both polar and non-polar regions. The ester and pyrazole moieties contribute polar characteristics, capable of dipole-dipole interactions and potentially weak hydrogen bonding. The benzyl and methyl groups, conversely, are non-polar and favor van der Waals interactions.

  • Solvent Polarity: Consequently, the solubility of this compound will be highest in solvents with a similar balance of polarity. Highly polar solvents like water may be less effective due to the non-polar benzyl group, while highly non-polar solvents like hexane may struggle to dissolve the polar ester and pyrazole functions. Solvents of intermediate polarity, such as alcohols or chlorinated solvents, are likely to be more effective.

  • Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

  • Molecular Size and Shape: Larger molecules can sometimes be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[8]

The following diagram illustrates the key structural features of this compound that influence its solubility.

cluster_solute This compound solute C14H16N2O2 MW: 244.29 g/mol Melting Point: 37 °C polar_group1 Ester Group (Polar) solute->polar_group1 Dipole-Dipole Interactions polar_group2 Pyrazole Ring (Polar) solute->polar_group2 Dipole-Dipole H-Bonding (Acceptor) nonpolar_group1 Benzyl Group (Non-polar) solute->nonpolar_group1 van der Waals Interactions nonpolar_group2 Methyl Group (Non-polar) solute->nonpolar_group2 van der Waals Interactions

Caption: Key structural features of this compound.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[10][11] It is a robust and reliable technique that, when performed correctly, yields accurate and reproducible data.[10][12]

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometry)

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

start Start: Weigh Excess Solute solvent Add Known Volume of Solvent start->solvent equilibrate Equilibrate on Shaker (Constant Temperature) solvent->equilibrate phase_sep Phase Separation (Settling & Centrifugation) equilibrate->phase_sep sample Sample and Filter Supernatant phase_sep->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for equilibrium solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined
Acetone25To be determinedTo be determined
Ethyl Acetate25To be determinedTo be determined
Dichloromethane25To be determinedTo be determined
Hexane25To be determinedTo be determined

Discussion and Implications

The solubility data obtained from the described protocol will provide invaluable insights for various stages of drug development:

  • Process Chemistry: The choice of solvent for synthesis and purification is critical.[3][13] A solvent in which the compound has high solubility at elevated temperatures and lower solubility at room temperature is ideal for crystallization.

  • Formulation Development: For oral dosage forms, understanding the aqueous solubility is paramount as it directly impacts dissolution rate and bioavailability.[10] For parenteral formulations, a solvent system that can dissolve the required dose in a small volume is necessary.

  • Toxicology Studies: The choice of vehicle for in vivo studies depends on the compound's solubility.

  • Regulatory Compliance: Regulatory bodies require comprehensive data on the physicochemical properties of APIs and intermediates, including solubility.[3]

Conclusion

A systematic approach to determining the solubility of this compound is essential for efficient and robust drug development. By combining a sound theoretical understanding of solubility principles with a meticulously executed experimental protocol, researchers can generate the high-quality data needed to make informed decisions throughout the development lifecycle. This guide provides the foundational knowledge and practical steps to achieve this, ultimately contributing to the successful advancement of new therapeutic agents.

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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of therapeutic agents. The ability of the pyrazole ring to act as a versatile template for molecular design, coupled with its capacity to engage in various biological interactions, has led to its incorporation into numerous clinically successful drugs. This guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. The content herein is tailored for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements in the field.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, most notably through their inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: COX Inhibition and Modulation of Pro-inflammatory Cytokines

The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effect is through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[1][3] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole derivatives like Celecoxib can reduce inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes.[1]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Pyrazole Derivatives Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins (Pain, Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Celecoxib Celecoxib & other Pyrazole Derivatives Celecoxib->COX2 Inhibition Celecoxib->LOX Inhibition (some derivatives) Celecoxib->NFkB Suppression

Figure 1: Mechanism of Anti-inflammatory Action of Pyrazole Derivatives.
Quantitative Analysis of Anti-inflammatory Potency

The efficacy of pyrazole derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes and their ability to reduce inflammation in cellular and animal models.

Compound ClassTargetIC50 (µM)In vivo ModelEdema Reduction (%)Reference
3,5-diarylpyrazolesCOX-20.01Carrageenan-induced paw edema75%[1]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)Carrageenan-induced paw edema75%[1]
Pyrazolo-pyrimidineCOX-20.015Arthritis modelsNot specified[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02Not specifiedNot specified[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideInflammationNot specifiedNot specifiedBetter than Diclofenac sodium[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of novel pyrazole derivatives.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

2. Procedure:

  • Prepare a series of dilutions of the test pyrazole compounds and the reference inhibitor in the assay buffer.

  • In a microplate, add the COX-2 enzyme to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cox2_inhibition_workflow start Start prep_compounds Prepare dilutions of test compounds and reference start->prep_compounds add_inhibitors Add test compounds/ reference and incubate prep_compounds->add_inhibitors add_enzyme Add COX-2 enzyme to microplate wells add_enzyme->add_inhibitors start_reaction Add arachidonic acid to initiate reaction add_inhibitors->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction quantify_pge2 Quantify PGE2 using ELISA stop_reaction->quantify_pge2 calculate_inhibition Calculate % inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for In Vitro COX-2 Inhibition Assay.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[3][4][5]

Mechanism of Action: Diverse and Multifaceted

The antimicrobial mechanisms of pyrazole derivatives are varied and can depend on the specific substitutions on the pyrazole ring. Some derivatives are thought to interfere with microbial DNA synthesis or function, while others may disrupt cell wall integrity or inhibit essential metabolic enzymes. For instance, some pyrazole-containing compounds have shown to inhibit enzymes crucial for microbial survival.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of pyrazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 3Escherichia coli (Gram-negative)0.25[3]
Compound 4Streptococcus epidermidis (Gram-positive)0.25[3]
Compound 2Aspergillus niger (Fungus)1[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacteria62.5–125[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aFungi2.9–7.8[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of pyrazole derivatives against bacterial strains.[6]

1. Materials and Reagents:

  • Test pyrazole compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

2. Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include positive control wells (bacteria in medium without compound) and negative control wells (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Activity: Targeting Cell Proliferation and Survival

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrazole derivatives have shown significant promise as anticancer agents by targeting various pathways involved in tumor growth and progression.[7][8][9]

Mechanism of Action: Inhibition of Kinases and Induction of Apoptosis

Many pyrazole-based anticancer compounds function as inhibitors of protein kinases, which are key regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis.[8] For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[8] Others target receptor tyrosine kinases like EGFR and VEGFR, which are often overexpressed in cancer cells.[7] By inhibiting these kinases, pyrazole derivatives can arrest the cell cycle and induce apoptosis (programmed cell death).[7]

anticancer_pathway cluster_signaling Cancer Cell Signaling cluster_drugs Pyrazole Derivatives RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Proliferation Cell Proliferation & Survival RTK->Proliferation CDK Cyclin-Dependent Kinases (CDKs) CDK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition AnticancerPyrazoles Anticancer Pyrazole Derivatives AnticancerPyrazoles->RTK Inhibition AnticancerPyrazoles->CDK Inhibition AnticancerPyrazoles->Apoptosis Induction

Figure 3: Anticancer Mechanisms of Pyrazole Derivatives.
Quantitative Analysis of Anticancer Potency

The anticancer activity of pyrazole derivatives is commonly evaluated by their ability to inhibit the growth of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (nM)TargetReference
Compound 6 (3,4-diaryl pyrazole)Various0.06–0.25Tubulin polymerization[7]
Compound 43 (pyrazole carbaldehyde derivative)MCF7 (Breast)250PI3 kinase[7]
Compound 5b (pyrazole derivative)K562 (Leukemia)21Tubulin polymerization[10]
Compound 5b (pyrazole derivative)A549 (Lung)690Tubulin polymerization[10]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

2. Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test pyrazole compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing promise in preclinical models of epilepsy.[12][13][14]

Mechanism of Action: Not Fully Elucidated

The precise mechanisms by which pyrazole derivatives exert their anticonvulsant effects are not fully understood and may be multifactorial. Some evidence suggests that they may modulate the activity of ion channels involved in neuronal excitability, such as sodium and calcium channels. Additionally, some compounds may enhance the inhibitory effects of the neurotransmitter GABA. Further research is needed to fully elucidate their molecular targets.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives is typically evaluated in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[12][14]

CompoundAnimal ModelActivityReference
Compound 7hMES and scPTZ in micePotent anticonvulsant activity[12][14]
Compounds 11a, 11b, 11dPTZ-induced seizures in miceRemarkable protective effect[13]
Compounds 5d, 5e, 5gMES in ratsSignificant potency[15]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[15]

1. Animals:

  • Mice or rats

2. Apparatus:

  • An electroconvulsive shock apparatus with corneal electrodes.

3. Procedure:

  • Administer the test pyrazole compound or vehicle to groups of animals at various doses.

  • At the time of peak drug effect (predetermined by pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic-clonic seizure.

Conclusion: A Privileged Scaffold with a Promising Future

This in-depth technical guide has highlighted the remarkable versatility of the pyrazole scaffold in medicinal chemistry. The diverse biological activities of pyrazole derivatives, spanning anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects, underscore their continued importance in the quest for novel therapeutics. The ability to systematically modify the pyrazole core allows for the fine-tuning of pharmacological properties, enabling the development of potent and selective drug candidates. The experimental protocols detailed herein provide a foundational framework for the evaluation of these compounds, from initial in vitro screening to preclinical in vivo validation. As our understanding of disease biology deepens, the rational design of new pyrazole derivatives, guided by mechanistic insights and structure-activity relationships, will undoubtedly continue to yield innovative medicines to address unmet medical needs.

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  • Guidelines for Clinical Evaluation of Antiepileptic Drugs. (1989, August 1). Semantic Scholar.

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Methodological & Application

Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Their prevalence stems from their ability to engage in a variety of biological interactions, leading to applications as anti-inflammatory, analgesic, and anti-cancer agents, among others. This guide provides a comprehensive, in-depth protocol for the synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a versatile intermediate for the elaboration of more complex molecular architectures.

This document moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy, an exploration of the underlying reaction mechanisms, and practical insights to ensure a successful and reproducible outcome. The protocols described herein are designed to be self-validating, with clear characterization data to confirm the identity and purity of the intermediates and the final product.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently approached via a three-stage process. This strategy is predicated on the well-established and robust Knorr pyrazole synthesis, followed by a regioselective N-alkylation.

  • Stage 1: Synthesis of the β-ketoester precursor, ethyl 2,4-dioxovalerate. This initial step involves a Claisen condensation between diethyl oxalate and acetone, creating the 1,3-dicarbonyl moiety required for pyrazole formation.

  • Stage 2: Knorr Pyrazole Synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate. The synthesized β-ketoester is then subjected to a cyclocondensation reaction with hydrazine hydrate to form the core pyrazole heterocycle.

  • Stage 3: Regioselective N-Benzylation. The final step is the alkylation of the pyrazole's nitrogen with benzyl chloride to yield the target compound. The regioselectivity of this step is a critical consideration and will be discussed in detail.

Synthesis_Workflow reagents1 Diethyl Oxalate + Acetone stage1 Stage 1: Synthesis of Ethyl 2,4-dioxovalerate reagents1->stage1 Claisen Condensation reagents2 Hydrazine Hydrate stage2 Stage 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate reagents2->stage2 Knorr Pyrazole Synthesis reagents3 Benzyl Chloride stage3 Stage 3: Synthesis of Final Product reagents3->stage3 N-Benzylation intermediate1 Ethyl 2,4-dioxovalerate stage1->intermediate1 intermediate1->stage2 intermediate2 Ethyl 5-methyl-1H-pyrazole-3-carboxylate stage2->intermediate2 intermediate2->stage3 final_product Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate stage3->final_product

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 2,4-dioxovalerate

Mechanistic Insight: The Claisen Condensation

The synthesis of ethyl 2,4-dioxovalerate is a classic example of a Claisen condensation. In this reaction, a strong base, sodium ethoxide, deprotonates the α-carbon of acetone to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide group from the tetrahedral intermediate results in the formation of the β-ketoester product. The use of sodium ethoxide is crucial as it is a strong enough base to generate the necessary enolate concentration to drive the reaction forward. Anhydrous conditions are paramount, as the presence of water would lead to the hydrolysis of the ethoxide base and the ester functionalities.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Ethoxide68.0530.0 g0.44
Anhydrous Ethanol46.07300 mL-
Acetone58.0814.7 g (18.6 mL)0.25
Diethyl Oxalate146.1446.7 g (42.8 mL)0.32
1 M Hydrochloric Acid-As needed-
Ethyl Acetate-~450 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 300 mL of anhydrous ethanol.

  • Cool the flask in an ice-salt bath to below 0 °C.

  • Carefully add 30.0 g of sodium ethoxide to the cold ethanol with stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare a mixture of 14.7 g of acetone and 46.7 g of diethyl oxalate.

  • Transfer the acetone-diethyl oxalate mixture to the dropping funnel and add it dropwise to the sodium ethoxide solution over a period of approximately 2-3 hours, maintaining the internal temperature below -5 °C.

  • After the addition is complete, continue to stir the reaction mixture at -5 °C for an additional 3 hours.

  • Pour the reaction mixture into a beaker containing 500 g of crushed ice and water.

  • Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 4.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2,4-dioxovalerate as a yellow liquid. The product is often used in the next step without further purification.

Expected Yield: ~90-95%

Stage 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely utilized method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines. The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of ethyl 2,4-dioxovalerate, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester). Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid, which facilitates the dehydration step.

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis A Ethyl 2,4-dioxovalerate + Hydrazine B Hydrazone Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Ethyl 5-methyl-1H-pyrazole-3-carboxylate C->D Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxovalerate158.1511.67 g0.074
Hydrazine Monohydrate50.065.4 mL (~5.5 g)0.11
Ethanol46.07100 mL-
Glacial Acetic Acid60.051 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-~150 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.67 g of ethyl 2,4-dioxovalerate in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.4 mL of hydrazine monohydrate dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 15 hours.

  • Pour the reaction mixture into 50 mL of water and add saturated sodium bicarbonate solution until the mixture is neutral to slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]

Characterization Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate:

PropertyValue
Appearance White solid
Yield ~74%
¹H NMR (250 MHz, CDCl₃) δ 6.55 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.1 Hz, 3H)[1]
EI-MS (m/z) 155 [M+1]⁺[1]

Stage 3: N-Benzylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Mechanistic Insight and Regioselectivity

The N-alkylation of pyrazoles can potentially lead to two different regioisomers due to the presence of two reactive nitrogen atoms in the ring. However, the regioselectivity of this reaction is influenced by both steric and electronic factors. In the case of ethyl 5-methyl-1H-pyrazole-3-carboxylate, the N1 position is sterically less hindered than the N2 position, which is adjacent to the bulky ethyl carboxylate group. Alkylation with a sterically demanding electrophile like benzyl chloride is therefore expected to preferentially occur at the N1 position. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, which deprotonates the pyrazole nitrogen to form the nucleophilic pyrazolide anion, facilitating the SN2 reaction with benzyl chloride.

Experimental Protocol

This protocol is adapted from a similar N-benzylation of a substituted pyrazole carboxylate.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-methyl-1H-pyrazole-3-carboxylate154.173.08 g0.02
Benzyl Chloride126.583.04 g (2.75 mL)0.024
Potassium Carbonate (anhydrous)138.212.76 g0.02
Acetonitrile (anhydrous)41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3.08 g of ethyl 5-methyl-1H-pyrazole-3-carboxylate, 2.76 g of anhydrous potassium carbonate, and 100 mL of anhydrous acetonitrile.

  • Stir the suspension and add 3.04 g of benzyl chloride.

  • Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

Characterization Data for this compound:

PropertyValue
Appearance Solid
Melting Point 37 °C[3]
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol

Safety and Handling Precautions

  • Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl Chloride: Toxic, corrosive, and a lachrymator. It is also a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Monohydrate: Toxic and corrosive. Handle with care in a fume hood.

  • Diethyl Oxalate and Ethyl 2,4-dioxovalerate: Irritants. Avoid contact with skin and eyes.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process involving a Claisen condensation, a Knorr pyrazole synthesis, and a regioselective N-benzylation. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can obtain this valuable intermediate in good yield. The protocols and characterization data provided in this guide serve as a robust foundation for the successful synthesis and validation of this compound, facilitating its use in further drug discovery and development efforts.

References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (2011).
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxyl
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Chemceed.
  • Benzyl chloride - Safety D
  • Benzyl-Chloride - Safety D
  • Benzylhydrazine 97 20570-96-1. Sigma-Aldrich.
  • Ethyl 2,4-dioxovaler
  • Ethyl 2,4-dioxovaler
  • Regioselective N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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The Pyrazole Nucleus: Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Its remarkable metabolic stability and versatile chemical functionality have made it a "privileged scaffold," a core structure that can be readily modified to interact with a wide array of biological targets.[1][3][6] Within this esteemed class of compounds, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate emerges as a particularly noteworthy derivative, offering a strategic framework for the development of novel therapeutic agents. This guide provides an in-depth exploration of the medicinal chemistry applications of this compound, complete with detailed protocols for its synthesis and biological evaluation.

I. The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a recurring motif in numerous clinically approved drugs, underscoring its therapeutic relevance.[1][2][4][5] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][2][7][8] The success of pyrazole-based drugs such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib validates the continued exploration of this heterocyclic system in drug discovery.[1][3]

The versatility of the pyrazole ring lies in its susceptibility to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the two nitrogen atoms provides sites for hydrogen bonding, while the carbon atoms can be functionalized to modulate lipophilicity, steric bulk, and electronic properties. This inherent adaptability enables medicinal chemists to rationally design pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[1][6]

II. This compound: A Promising Candidate

This compound incorporates several key structural features that make it an attractive starting point for drug discovery campaigns:

  • The Pyrazole Core: Provides the fundamental heterocyclic framework with its inherent biological activities.

  • The Ethyl Carboxylate Group: Offers a handle for further chemical modification, such as conversion to amides or other esters, to explore structure-activity relationships (SAR). It can also participate in hydrogen bonding interactions with biological targets.

  • The 1-Benzyl Group: Introduces a lipophilic aromatic moiety that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The benzyl group can also influence the overall conformation of the molecule.

  • The 5-Methyl Group: Provides a small lipophilic substituent that can contribute to binding affinity and selectivity.

These features collectively create a molecule with a balanced profile of hydrophilicity and lipophilicity, a crucial aspect for drug-likeness.

III. Applications in Medicinal Chemistry

Based on the extensive literature on pyrazole derivatives, this compound and its analogues are anticipated to exhibit significant potential in several therapeutic areas.

A. Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology.[8][9][10] Pyrazole derivatives have been shown to inhibit various protein kinases, enzymes that play a critical role in cell signaling and proliferation.[9] For instance, the inhibition of cyclin-dependent kinases (CDKs) by pyrazole analogues can lead to cell cycle arrest and apoptosis in cancer cells.[9]

Hypothesized Mechanism of Action:

Derivatives of this compound could potentially exert anticancer effects by targeting key signaling pathways involved in tumor growth and survival. The benzyl and methyl groups can be optimized to fit into the hydrophobic pockets of kinase active sites, while the carboxylate or its derivatives could form crucial hydrogen bonds.

anticancer_mechanism Pyrazole Derivative Pyrazole Derivative Kinase Active Site Kinase Active Site Pyrazole Derivative->Kinase Active Site Binds to Cell Proliferation Cell Proliferation Kinase Active Site->Cell Proliferation Inhibition of Apoptosis Apoptosis Kinase Active Site->Apoptosis Induction of Tumor Growth Inhibition Tumor Growth Inhibition Cell Proliferation->Tumor Growth Inhibition Leads to Apoptosis->Tumor Growth Inhibition

Caption: Hypothesized anticancer mechanism of pyrazole derivatives.

B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][11][12][13] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Hypothesized Mechanism of Action:

The lipophilic nature of the benzyl group in this compound could facilitate its penetration through microbial cell membranes. Subsequent interactions with intracellular targets, such as enzymes involved in fatty acid biosynthesis, could lead to microbial cell death.[3]

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesize Pyrazole Derivative Synthesize Pyrazole Derivative Purify Compound Purify Compound Synthesize Pyrazole Derivative->Purify Compound Characterize (NMR, MS) Characterize (NMR, MS) Purify Compound->Characterize (NMR, MS) MIC Determination MIC Determination Characterize (NMR, MS)->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Biofilm Inhibition Assay Biofilm Inhibition Assay MIC Determination->Biofilm Inhibition Assay Compare with Standards Compare with Standards MBC Determination->Compare with Standards Biofilm Inhibition Assay->Compare with Standards Determine SAR Determine SAR Compare with Standards->Determine SAR

Caption: Workflow for antimicrobial evaluation of pyrazole derivatives.

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-containing compounds, most notably the selective COX-2 inhibitors, are effective anti-inflammatory agents.[2][10][14] By selectively inhibiting the COX-2 enzyme, these drugs reduce the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Hypothesized Mechanism of Action:

The structural features of this compound, particularly the arrangement of the aromatic and heterocyclic rings, are reminiscent of known COX-2 inhibitors. Modifications to the carboxylate group and the benzyl ring could optimize its binding to the active site of the COX-2 enzyme.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol describes a general and robust method for the synthesis of the title compound, which can be adapted from established procedures for similar pyrazole carboxylates.[15][16][17]

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Benzylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of Benzylhydrazine: To a suspension of benzylhydrazine hydrochloride in ethanol, add triethylamine dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and use the filtrate containing free benzylhydrazine directly in the next step.

  • Cyclocondensation: To a solution of ethyl 2,4-dioxopentanoate in ethanol, add a catalytic amount of glacial acetic acid. To this mixture, add the ethanolic solution of benzylhydrazine dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity Evaluation: MTT Assay

This protocol outlines the determination of the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., A549 lung cancer cells) using the MTT assay.[18]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compound or positive control. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary:

CompoundCell LineIC₅₀ (µM)
This compoundA549To be determined
Doxorubicin (Positive Control)A549Reference value
C. In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a bacterial strain (e.g., Staphylococcus aureus).[11][12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Ampicillin)

  • 96-well microplate

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound and the positive control in MHB in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Data Summary:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusTo be determined
Ampicillin (Positive Control)S. aureusReference value

V. Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, combined with the proven track record of the pyrazole nucleus in medicinal chemistry, make it a compelling starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of this promising compound and its derivatives, paving the way for the discovery of new and effective medicines.

VI. References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Vertex AI Search.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. (n.d.). MedchemExpress.com.

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed.

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central.

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.

  • Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.

  • Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). Benchchem.

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate.

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH.

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook.

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (n.d.). Semantic Scholar.

  • Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate. (2025). ResearchGate.

  • Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. (2011). PubMed.

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (n.d.). PubMed Central.

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). NIH.

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals.

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

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Application Notes & Protocols: Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for the Research Scientist

Foreword: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility allows for extensive functionalization, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This document provides a detailed technical guide for the research use of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate , a specific derivative designed for investigational purposes. While direct literature on this exact molecule is sparse, this guide synthesizes data from closely related analogues to provide robust, actionable protocols and theoretical grounding for its application in a research setting.

Molecular Profile and Physicochemical Properties

This compound is a derivative of pyrazole carboxylic acid. The core structure consists of a pyrazole ring substituted with a methyl group at position 5, an ethyl carboxylate group at position 3, and a benzyl group attached to the nitrogen at position 1. This N-benzylation step is critical, as it often enhances lipophilicity and can significantly modulate biological activity compared to its 1H-pyrazole precursor.

Table 1: Physicochemical & Computed Properties

Property Value (Predicted/Analog-Based) Source/Method
Molecular Formula C₁₅H₁₈N₂O₂ -
Molecular Weight 258.32 g/mol -
CAS Number Not assigned. -
Appearance White to off-white solid. Based on Ethyl 5-methyl-1H-pyrazole-3-carboxylate[6]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Poorly soluble in water. Inferred from structure & common organic solvents.

| Storage | Store at -20°C for long-term stability (powder, >3 years). Store at 4°C for short-term (powder, >2 years). In solvent, store at -80°C (up to 6 months).[6] | Based on Ethyl 5-methyl-1H-pyrazole-3-carboxylate[6] |

Synthesis Protocol: N-Benzylation of Pyrazole Precursor

The synthesis of the title compound is logically achieved through the N-alkylation of its precursor, Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0). This reaction is a standard procedure for functionalizing nitrogen-containing heterocycles. The causality behind this specific protocol is based on established methods for synthesizing structurally similar N-benzyl pyrazoles.[7][8][9]

The reaction proceeds via an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. Potassium carbonate serves as a mild base to deprotonate the pyrazole's N-H, while acetonitrile provides a suitable polar aprotic medium.

Materials and Reagents
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0)[6][10]

  • Benzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 5-methyl-1H-pyrazole-3-carboxylate (0.02 mol, 3.08 g).

  • Addition of Reagents: Add anhydrous potassium carbonate (0.02 mol, 2.76 g) and 100 mL of anhydrous acetonitrile.

  • Initiation: Begin stirring the suspension. Add benzyl chloride (0.024 mol, 2.77 mL, 1.2 eq) to the mixture. The slight excess of benzyl chloride ensures the complete consumption of the starting pyrazole.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 10-12 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 to 7:3) to isolate the final product.[7][8]

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1. Combine Precursor, K₂CO₃, & Acetonitrile B 2. Add Benzyl Chloride A->B Stir C 3. Heat to Reflux (10-12 hours) B->C Heat D 4. Cool & Filter C->D TLC Monitoring E 5. Evaporate Solvent D->E F 6. Column Chromatography E->F G Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate F->G Purity Check

Caption: Workflow for N-benzylation of pyrazole precursor.

Potential Research Applications & Experimental Design

Given the prevalence of the pyrazole scaffold in pharmacologically active agents, this compound can be explored in several research domains.

Anti-inflammatory Activity Screening

Scientific Rationale: Many pyrazole derivatives exhibit significant anti-inflammatory properties.[4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.

Experimental Protocol: In Vitro Cytokine Release Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include vehicle control (DMSO) and positive control (e.g., Dexamethasone) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration relative to the LPS-stimulated vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Diagram: Anti-inflammatory Screening Logic

G Macrophages Macrophage Cells (e.g., RAW 264.7) Pathway Inflammatory Signaling (e.g., NF-κB) Macrophages->Pathway LPS LPS Stimulation LPS->Macrophages Compound Test Compound (EBMP) Compound->Macrophages Compound->Pathway Inhibition? Cytokines TNF-α Release Pathway->Cytokines ELISA ELISA Quantification Cytokines->ELISA

Caption: Logic flow for in vitro inflammation assay.

Use as a Synthetic Intermediate

Scientific Rationale: The ethyl ester group at the C3 position is a versatile chemical handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-3-carboxamides. This approach is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[11]

Experimental Protocol: Saponification to Carboxylic Acid

  • Setup: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Once the reaction is complete, remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Acidify the solution to pH ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.

This resulting acid is now a key intermediate, ready for amide coupling reactions (e.g., using EDC/HOBt or HATU as coupling agents) to build a diverse chemical library for further screening.

Safety and Handling

As a novel research chemical, this compound should be handled with care. Safety data should be inferred from its precursor and general chemical class.

  • Hazard Class: Based on GHS classifications for the precursor, this compound may cause skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound. Work in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that leverages the privileged pyrazole scaffold. While it requires initial synthesis, its structure is primed for investigation in anti-inflammatory research and as a versatile intermediate for the creation of novel compound libraries. The protocols and insights provided herein offer a robust framework for researchers to safely handle, synthesize, and explore the scientific potential of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Li, J., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o468. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Available at: [Link]

  • Yogi, B., et al. (2021). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o512. Available at: [Link]

  • Han, Z., Zheng, H., & Tian, X. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o511. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

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The Versatile Scaffold: Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as a Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets. Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, in particular, represents a strategically functionalized and readily accessible starting material for the synthesis of diverse compound libraries. The presence of an ethyl ester at the 3-position, a methyl group at the 5-position, and a benzyl group protecting the N1 position of the pyrazole ring provides a versatile platform for chemical elaboration. This guide provides a comprehensive overview of the synthetic utility of this building block, detailing key transformations and offering insights into the design of novel compounds for drug discovery and development. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to unlock the potential of this valuable chemical entity. Pyrazole derivatives are known to exhibit a wide range of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

Strategic Importance of Functional Groups

The judicious placement of functional groups on the this compound scaffold allows for a systematic and divergent approach to library synthesis.

  • Ethyl Ester (C3-position): This is the primary reactive handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation. Alternatively, it can undergo hydrazinolysis to produce the carbohydrazide, a precursor for various five-membered heterocycles.

  • Benzyl Group (N1-position): This group serves as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions during subsequent transformations. Its presence also imparts lipophilicity, which can be advantageous for cell permeability. In many drug discovery campaigns, exploring different substituents at this position is a common strategy for optimizing potency and pharmacokinetic properties.

  • Methyl Group (C5-position): The methyl group provides steric and electronic influence on the pyrazole ring. It can play a crucial role in modulating the binding affinity of the final compounds to their biological targets.

Synthetic Transformations and Protocols

The following section details the core synthetic transformations of this compound, providing detailed, step-by-step protocols for each key reaction.

Workflow Overview

Synthetic_Workflow Start This compound Acid 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Start->Acid Hydrolysis Hydrazide 1-Benzyl-5-methyl-1H-pyrazole-3-carbohydrazide Start->Hydrazide Hydrazinolysis Amides Novel Amide Derivatives Acid->Amides Amide Coupling Heterocycles Fused Heterocyclic Compounds (e.g., Oxadiazoles, Thiazoles) Hydrazide->Heterocycles Cyclization

Caption: Synthetic pathways from the starting pyrazole ester.

Protocol 1: Hydrolysis to 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental step, rendering the pyrazole core amenable to a wide range of coupling reactions, most notably amidation.

Rationale: The use of a strong base like sodium hydroxide in a protic solvent mixture (e.g., ethanol/water) facilitates the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is typically obtained as a white to off-white solid.

ParameterValueReference
Molecular FormulaC₁₂H₁₂N₂O₂[4]
Molecular Weight216.24 g/mol [4]
AppearanceSolid[4]

Protocol 2: Amide Coupling to Synthesize Novel Carboxamides

The synthesis of pyrazole carboxamides is a cornerstone in the development of new therapeutic agents. This protocol outlines a general procedure using a common coupling agent.

Rationale: The carboxylic acid is activated in situ using a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily reacts with a primary or secondary amine to form the stable amide bond. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the coupling agent and the amine, and to facilitate the reaction.

Materials:

  • 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Application Insight: This amide coupling strategy is highly versatile and can be used to synthesize large libraries of compounds for structure-activity relationship (SAR) studies. For instance, pyrazole-carboxamides have been investigated as potent anticancer agents and carbonic anhydrase inhibitors.[5][6][7]

Protocol 3: Hydrazinolysis to 1-Benzyl-5-methyl-1H-pyrazole-3-carbohydrazide

The conversion of the ethyl ester to the corresponding carbohydrazide opens up a new avenue for synthetic diversification, particularly for the construction of five-membered heterocycles.

Rationale: Hydrazine, being a potent nucleophile, readily attacks the ester carbonyl, leading to the displacement of the ethoxy group and the formation of the stable hydrazide. This reaction is typically carried out in an alcoholic solvent under reflux.

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazide.

Expected Outcome: 1-Benzyl-5-methyl-1H-pyrazole-3-carbohydrazide is typically obtained as a crystalline solid.

Protocol 4: Cyclization of Carbohydrazide to Form Novel Heterocycles

The carbohydrazide intermediate is a valuable precursor for the synthesis of various fused heterocyclic systems, which are often associated with diverse biological activities. This protocol provides an example of the synthesis of a 1,3,4-oxadiazole derivative.

Rationale: The reaction of the carbohydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt. This intermediate, upon heating, undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form a 1,3,4-oxadiazole-2-thiol.

Materials:

  • 1-Benzyl-5-methyl-1H-pyrazole-3-carbohydrazide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Carbon disulfide (CS₂)

  • Water

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Dissolve 1-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (1.5 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Application Insight: The resulting 5-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol can be further functionalized at the thiol group to generate a library of novel compounds for biological screening. 1,3,4-Oxadiazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[8][9]

Cyclization_Reaction Hydrazide 1-Benzyl-5-methyl-1H-pyrazole-3-carbohydrazide Reagents 1. KOH, Ethanol 2. CS₂ Oxadiazole 5-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol Reagents->Oxadiazole Cyclization

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Applications in Drug Discovery: Targeting Disease with Pyrazole-Based Compounds

Derivatives of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate are of significant interest to drug development professionals for their potential to modulate the activity of various biological targets implicated in human diseases.

  • Anticancer Activity: Pyrazole-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7][10] The ability to readily diversify the amine component of the carboxamide allows for the exploration of the chemical space around the binding pocket of target proteins, such as kinases, which are often dysregulated in cancer. For example, certain 1-benzyl-pyrazole derivatives have shown potential as anticancer agents.[11]

  • Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in several antimicrobial and antifungal agents. The novel fused heterocyclic systems, such as the 1,3,4-oxadiazoles and pyrazolo[3,4-d]thiazoles derived from the carbohydrazide intermediate, are attractive targets for the development of new anti-infective drugs.[2][12][13][14][15]

  • Anti-inflammatory and Analgesic Properties: Pyrazole-containing compounds have a long history in the treatment of inflammation and pain. The structural similarity of some pyrazole derivatives to known anti-inflammatory drugs makes this a promising area of investigation for novel compounds derived from the title building block.

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The structural versatility of the 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate scaffold allows for the design of compounds that can target specific kinases involved in diseases such as cancer and autoimmune disorders. For instance, 1-benzyl-1H-pyrazole derivatives have been investigated as Receptor Interacting Protein 1 (RIP1) kinase inhibitors for the treatment of diseases related to necrosis.[16]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The straightforward and high-yielding protocols for its key transformations—hydrolysis, amidation, hydrazinolysis, and subsequent cyclization—provide a robust platform for the generation of diverse chemical libraries. The established and potential biological activities of the resulting pyrazole derivatives make this scaffold a continued focus of research in the quest for new and improved therapeutics. The application notes and protocols provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this building block in their drug discovery and development endeavors.

References

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Application Notes & Protocols: Laboratory Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The incorporation of a carboxylic acid moiety onto this privileged scaffold dramatically enhances its utility, providing a critical handle for modulating physicochemical properties such as solubility and serving as a key pharmacophoric element for interacting with biological targets.[3] Pyrazole carboxylic acids are foundational building blocks in the development of drugs targeting a wide array of conditions, including inflammation, cancer, and infectious diseases.[1][4]

This guide moves beyond a simple recitation of synthetic procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the principal synthetic strategies, the rationale behind experimental choices, and robust, field-tested protocols for the reliable synthesis of these valuable compounds.

Strategic Overview: Constructing the Target Molecule

The synthesis of a substituted pyrazole carboxylic acid can be approached from two primary strategic directions:

  • De Novo Ring Formation: Constructing the pyrazole ring with the carboxylic acid (or a precursor like an ester) already incorporated into one of the building blocks.

  • Post-Synthetic Functionalization: Introducing the carboxylic acid group onto a pre-formed pyrazole scaffold.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and regiochemical considerations.

G cluster_main Synthetic Strategies cluster_s1 Ring-Forming Methods cluster_s2 Functionalization Methods start Target: Pyrazole Carboxylic Acid strategy1 Strategy 1: De Novo Ring Formation start->strategy1 strategy2 Strategy 2: Post-Synthetic Functionalization start->strategy2 knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) strategy1->knorr Most Common cyclo [3+2] Cycloaddition (e.g., Diazo + Alkyne) strategy1->cyclo hetero Heterocycle Conversion (e.g., from Furandione) strategy1->hetero oxid Oxidation of Alkyl Group strategy2->oxid lith Lithiation & Carboxylation strategy2->lith

Figure 1: High-level strategic approaches for synthesizing pyrazole carboxylic acid derivatives.

Strategy 1: De Novo Ring Formation via Condensation Reactions

The most prevalent and versatile method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5] This approach, famously pioneered by Knorr, allows for the direct installation of substituents at various positions on the resulting pyrazole ring.[4][6]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring.

Causality Behind Experimental Choices:

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can be formed.[5][6] The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Acidic or basic conditions can influence the initial site of attack. For instance, in acidic media, the more stable enol form dictates the initial condensation, whereas base-catalyzed reactions can favor attack at the more sterically accessible carbonyl.

  • Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the condensation and dehydration sequence.

  • Catalysis: While the reaction can proceed thermally, acid catalysts (e.g., HCl, H₂SO₄) or Lewis acids can accelerate the reaction by activating the carbonyl groups.[5]

G cluster_0 Knorr Pyrazole Synthesis Workflow A 1,3-Dicarbonyl Ester + Hydrazine B Reaction Setup (Solvent, Catalyst) A->B C Condensation/ Cyclization B->C D Work-up (Quenching, Extraction) C->D E Purification (Recrystallization/ Chromatography) D->E F Hydrolysis (if ester) E->F G Final Product: Pyrazole Carboxylic Acid F->G

Figure 2: General experimental workflow for the Knorr synthesis of pyrazole carboxylic esters.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol illustrates the synthesis of a pyrazole-3-carboxylate ester, a common precursor to the corresponding carboxylic acid. The reaction utilizes ethyl 2,4-dioxovalerate (a β-keto ester) and phenylhydrazine.

Materials:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of dicarbonyl).

  • Reagent Addition: To the stirred solution, add phenylhydrazine (1.05 eq) dropwise at room temperature. The slight excess of hydrazine ensures complete consumption of the limiting dicarbonyl. An exotherm may be observed.

    • Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form.

    • Trustworthiness Check: This precipitation step removes the acetic acid solvent and isolates the crude product, which is typically poorly soluble in water.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid, followed by a small amount of cold ethanol to remove colored impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

  • Saponification (Hydrolysis to Carboxylic Acid): a. Suspend the purified ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. b. Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC). c. Cool the solution, remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and acidify with 2M HCl until the pH is ~2-3. e. Collect the precipitated 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Strategy 2: [3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions provide a powerful and often highly regioselective route to pyrazole carboxylic acid derivatives.[5] A common example involves the reaction of a diazo compound (the 1,3-dipole) with an activated alkyne or alkene (the dipolarophile).

Protocol 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Diazo-Alkyne Cycloaddition

This protocol describes the reaction between ethyl diazoacetate and phenylacetylene.

Materials:

  • Ethyl diazoacetate (1.0 eq) - Caution: Potentially explosive, handle with care.

  • Phenylacetylene (1.2 eq)

  • Toluene or Xylene (as solvent)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and an addition funnel, dissolve phenylacetylene (1.2 eq) in toluene. Heat the solution to reflux (approx. 110 °C).

    • Expert Insight: The reaction is performed at high temperature to promote the cycloaddition and subsequent tautomerization to the aromatic pyrazole. Using a slight excess of the alkyne ensures the complete reaction of the hazardous diazo compound.

  • Slow Addition of Diazo Compound: Dissolve ethyl diazoacetate (1.0 eq) in a small amount of toluene and place it in the addition funnel. Add the diazo solution dropwise to the refluxing phenylacetylene solution over 1-2 hours.

    • Safety and Control:Crucially, the addition must be slow. A rapid addition of the diazo compound can lead to an uncontrolled exotherm and a dangerous buildup of pressure from nitrogen gas evolution.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure the reaction goes to completion (monitor by TLC or by the cessation of N₂ evolution).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude material is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrazole regioisomer. The ester can then be hydrolyzed to the carboxylic acid as described in Protocol 1.

Data Summary and Comparison of Methods

Synthetic StrategyKey Starting MaterialsPosition of COOHKey AdvantagesPotential Challenges
Knorr Synthesis 1,3-Dicarbonyl ester, HydrazineC3 or C5High versatility, readily available starting materials, scalable.Regioselectivity issues with unsymmetrical substrates.[5][6]
[3+2] Cycloaddition Diazo compound, Alkyne esterC3 and C4Often high regioselectivity, access to different substitution patterns.Use of potentially hazardous diazo compounds, may require metal catalysts.
Heterocycle Conversion Furandione, HydrazineC3Provides access to highly substituted pyrazoles.Limited availability of diverse starting heterocycles.
Post-Functionalization Substituted Pyrazole, Oxidant/BaseAnyUseful for late-stage modification, avoids carrying the acid group through synthesis.Can be difficult to achieve regioselectivity on complex pyrazoles.

Further Derivatization: Activating the Carboxylic Acid

The pyrazole carboxylic acid is rarely the final product in a drug discovery campaign. It is most often converted into amides, esters, or other derivatives.[3] The most common first step is activation to the acid chloride.

Protocol 3: Conversion of Pyrazole Carboxylic Acid to an Amide Derivative

Step A: Formation of the Acid Chloride

  • Place the pyrazole carboxylic acid (1.0 eq) in a flask under an inert atmosphere (N₂ or Ar).

  • Add thionyl chloride (SOCl₂) (2-5 eq, can be used as solvent) or oxalyl chloride (1.2 eq) in a solvent like Dichloromethane (DCM) with a catalytic amount of DMF.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess SOCl₂ or solvent under reduced pressure to yield the crude pyrazole carbonyl chloride, which is often used immediately in the next step.

Step B: Amide Formation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Work up by washing the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

Sources

analytical methods for ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Quantitative Analysis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate: Advanced Chromatographic Methods and Validation Protocols

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] We present three robust, validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine assay and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and analysis of volatile components, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. Each protocol is designed to be self-validating, with methodologies grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2][3][4] This document serves as a practical guide for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this pyrazole derivative.

Introduction and Rationale

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] this compound is a specific derivative whose efficacy, safety, and stability are directly linked to its purity and concentration. Therefore, the development of precise and reliable analytical methods is not merely a procedural step but a fundamental requirement for meaningful research and quality control.

The choice of an analytical method is dictated by the specific question being asked.

  • For purity assessment and routine quantification in bulk material or formulated product , RP-HPLC-UV is the industry standard due to its robustness, precision, and accessibility.

  • For identifying and quantifying volatile impurities or when an orthogonal method is required , GC-MS is a powerful alternative, leveraging the analyte's volatility for separation and its mass fragmentation pattern for identification.[6][7]

  • When trace-level quantification is necessary, such as in biological matrices or for degradation studies , the unparalleled sensitivity and selectivity of LC-MS/MS make it the method of choice.[8][9]

This guide explains the causality behind the selection of each method and provides step-by-step protocols that have been designed for immediate application and validation in a laboratory setting.

Analyte Physicochemical Properties
  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Molecular Weight: 244.29 g/mol

  • Chemical Structure: (Image for illustrative purposes)

Method 1: RP-HPLC-UV for Assay and Purity

Principle and Method Rationale

Reversed-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. The benzyl and pyrazole moieties in the target molecule contain chromophores that absorb UV light, allowing for sensitive detection and quantification. This method is chosen for its exceptional reproducibility and precision, making it ideal for assays that demand high accuracy, as stipulated by regulatory guidelines.[2][4]

Detailed Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): Analytical grade (for mobile phase pH adjustment)

  • Analyte Standard: this compound, certified reference material (>99.5% purity)

  • Solvent Filter: 0.45 µm nylon or PTFE membrane

B. Instrumentation and Chromatographic Conditions

  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB C18)

  • Mobile Phase: 65:35 (v/v) Acetonitrile:Water. Adjust water pH to 3.0 with dilute phosphoric acid before mixing.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

C. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[4]

A. Specificity: Inject the diluent, a placebo (if applicable), and a spiked sample containing the analyte and known impurities. The method is specific if the analyte peak is well-resolved from any other peaks with no interference at its retention time.

B. Linearity and Range:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

C. Accuracy:

  • Analyze samples of known concentration at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Alternatively, use the spike-recovery method on a sample matrix.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

D. Precision:

  • Repeatability (Intra-day Precision): Perform six replicate injections of the 100 µg/mL standard solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

E. LOD & LOQ:

  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected. Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).

Data Summary

All validation data should be summarized for clear interpretation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report Value~0.5 µg/mL
LOQ Report Value~1.5 µg/mL
Visual Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Accurately Weigh Standard/Sample Dissolve 2. Dissolve in Diluent Weigh->Dissolve Filter 3. Filter with 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Chromatographic Separation (C18) Inject->Separate Detect 6. UV Detection at 254 nm Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Quantify 8. Quantify using Calibration Curve Integrate->Quantify

Figure 1. Standard workflow for sample preparation and HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Rationale

GC-MS is a powerful technique for separating and identifying thermally stable and volatile compounds.[7] The analyte is vaporized and separated in a capillary column. The mass spectrometer then fragments the eluted compound, creating a unique mass spectrum ("fingerprint") that allows for unambiguous identification and quantification. This method is excellent for confirming the identity of the main peak and for detecting non-polar impurities that may not be well-retained in RP-HPLC.

Detailed Experimental Protocol

A. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass selective detector (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

B. Preparation of Solutions

  • Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 50-100 µg/mL.

C. Data Interpretation

  • Identification: Confirm the analyte's identity by matching its retention time and mass spectrum with that of a pure standard.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): m/z 244

    • Loss of Ethoxy group (-OC₂H₅): m/z 199

    • Benzyl Cation (tropylium): m/z 91 (often a base peak)

    • Loss of Benzyl group (-C₇H₇): m/z 153

  • Quantification: Use the peak area of a characteristic, abundant ion (e.g., m/z 244 or 199) for quantification against a calibration curve.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Method Rationale

LC-MS/MS provides the highest level of sensitivity and selectivity by coupling HPLC separation with tandem mass spectrometry.[8] The first quadrupole (Q1) selects the parent ion, which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (pg/mL or ng/mL).[9][10]

Detailed Experimental Protocol

A. Instrumentation and Conditions

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm (for UPLC).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Precursor Ion [M+H]⁺: m/z 245.1

      • Product Ion 1 (Quantifier): m/z 91.1 (from benzyl group)

      • Product Ion 2 (Qualifier): m/z 153.1 (from loss of benzyl) (Note: Collision energies must be optimized for the specific instrument.)

B. Preparation of Solutions

  • Prepare standards and samples in the initial mobile phase composition to ensure good peak shape.[11] Due to the high sensitivity, concentrations will typically be in the ng/mL range.

Visualizing the Validation Process

Validation_Workflow Start Method Development Complete Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 2.0%) Linearity->Precision LOD_LOQ LOD & LOQ (Sensitivity) Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (Minor Changes) LOD_LOQ->Robustness End Method Validated Robustness->End

Figure 2. Logical workflow for analytical method validation per ICH Q2(R1).

References

  • Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Frizzo, C. P. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ge, Z. et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • National Center for Biotechnology Information. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • International Journal of ChemTech Research. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Ijcpa.in. Available at: [Link]

  • Zhang, Y. et al. (2015). Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. ResearchGate. Available at: [Link]

  • Krol, J. et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. Wiley Online Library. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Gomaa, A. M. & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. This has led to its designation as a "privileged structure," a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs across diverse therapeutic areas.[2][3]

Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and the erectile dysfunction treatment Sildenafil all feature a core pyrazole ring, underscoring the scaffold's clinical significance.[4][5][6] The adaptability of the pyrazole nucleus, which allows for substitution at multiple positions, provides chemists with a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of highly targeted therapies.[7]

This guide provides an in-depth exploration of the therapeutic applications of substituted pyrazoles, focusing on key areas where they have made a significant impact: inflammation, oncology, and neurodegenerative diseases. We will delve into the mechanistic basis of their action, provide detailed protocols for their evaluation, and offer insights gleaned from extensive experience in the field to aid researchers in their drug discovery endeavors.

Section 1: Anti-Inflammatory Applications - The Paradigm of Selective COX-2 Inhibition

The development of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) represents a landmark in targeted therapy. The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammation and pain pathway.[8]

Mechanistic Insight: The Rationale for COX-2 Selectivity

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] However, COX-1 is constitutively expressed in most tissues and plays a crucial role in protecting the stomach lining and maintaining platelet function.[10] In contrast, COX-2 is typically induced at sites of inflammation.[9]

Traditional NSAIDs like ibuprofen and naproxen inhibit both isoforms. Their inhibition of COX-1 is responsible for common side effects such as gastrointestinal ulcers and bleeding.[10] The diaryl-substituted pyrazole structure of Celecoxib was engineered to achieve high selectivity for COX-2. Its polar sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[9][10] This selective binding allows Celecoxib to exert potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal toxicity associated with COX-1 inhibition.[9][11]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Celecoxib Substituted Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition PLA2 Phospholipase A2

Caption: COX-2 Inhibition Pathway by Substituted Pyrazoles.

Application Note 1: Screening for COX-1/COX-2 Selectivity

When developing novel pyrazole-based anti-inflammatory agents, assessing the selectivity for COX-2 over COX-1 is the critical first step. A selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is the standard metric. A higher SI value indicates greater selectivity for COX-2. For context, Celecoxib's selectivity ratio is approximately 10-20 times more for COX-2 over COX-1.[10] The primary screen should always involve parallel assays for both isoforms to determine this ratio accurately and early in the development process. This allows for the rapid elimination of non-selective compounds, saving significant resources.

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ values of test compounds against purified human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. During this reduction, a probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) is oxidized by the heme component of the COX enzyme, producing a highly fluorescent product (resorufin), which can be quantified.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • ADHP (fluorometric probe)

  • Test compounds (substituted pyrazoles) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Enzyme Preparation: On ice, dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Add heme to the enzyme solution as per the manufacturer's instructions. This step is critical as heme is an essential cofactor for COX activity.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each concentration to the wells of the 96-well plate. Include wells for "no inhibitor" (DMSO vehicle) and a positive control inhibitor.

  • Enzyme Addition: Add 179 µL of the enzyme-heme mixture to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzymes before the substrate is introduced.

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the ADHP probe in the assay buffer. Initiate the enzymatic reaction by adding 20 µL of this substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: Set the rate of the "no inhibitor" control as 100% activity and the rate of a well with a saturating concentration of a known potent inhibitor as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

Self-Validation and Controls:

  • Positive Controls: Celecoxib (for COX-2) and a COX-1 selective inhibitor (e.g., SC-560) should yield their known literature IC₅₀ values, validating the assay's performance.

  • Negative Control: The DMSO vehicle control defines the 100% activity level.

  • Z'-factor: Calculate the Z'-factor using the positive and negative controls to assess the assay's quality and robustness. A Z'-factor > 0.5 is considered excellent.

Section 2: Oncological Applications - Pyrazoles as Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted pyrazoles have emerged as a "privileged scaffold" for designing kinase inhibitors, largely due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2][12]

Mechanistic Insight: Targeting Key Signaling Pathways

Pyrazole derivatives have been successfully developed to target a range of kinases involved in cancer cell proliferation, survival, and apoptosis.[7][13]

  • Akt (Protein Kinase B) Inhibitors: The PI3K-Akt-mTOR pathway is crucial for cell survival and proliferation. Pyrazole-based Akt inhibitors, such as the conformationally restricted analogues of GSK2141795 (Uprosertib), are designed to optimize activity and metabolic stability, inducing apoptosis in cancer cells.[2]

  • BCR-ABL Inhibitors: In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives uncontrolled cell growth. Pyrazole-based inhibitors like Asciminib (ABL-001) represent a significant advance, acting as non-ATP competitive inhibitors that bind to the myristoyl pocket of the ABL kinase, offering a different mechanism to overcome resistance to traditional ATP-competitive drugs.[2]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumor development.[14] Pyrazole-substituted quinazolines, such as the clinical candidate AZD1152 , have been developed as potent and specific inhibitors of Aurora kinases, leading to inhibition of tumor growth in xenograft models.[14]

Kinase_Inhibitor_Screening cluster_discovery Discovery & Primary Screening cluster_validation Cellular Validation & Lead Optimization Library Substituted Pyrazole Library Synthesis Biochemical Biochemical Assay (e.g., Kinase Glo®) Library->Biochemical IC50 Determine IC₅₀ & Selectivity Biochemical->IC50 CellBased Cell-Based Assay (Target Engagement) IC50->CellBased Active Hits Phenotypic Phenotypic Assays (Proliferation, Apoptosis) CellBased->Phenotypic ADME ADME/Tox Profiling Phenotypic->ADME LeadOpt Lead Optimization (SAR Studies) ADME->LeadOpt LeadOpt->Library Iterative Design InVivo In Vivo Xenograft Models LeadOpt->InVivo Candidate

Caption: Workflow for Screening Pyrazole-Based Kinase Inhibitors.

Application Note 2: Bridging Biochemical and Cell-Based Assays

A low IC₅₀ in a biochemical assay using purified enzyme does not guarantee efficacy in a cellular context. Cellular permeability, off-target effects, and competition with high intracellular ATP concentrations can all limit a compound's activity. Therefore, a crucial step is to validate hits from biochemical screens in a cell-based target engagement assay. This can be done using technologies like NanoBRET™ or cellular thermal shift assays (CETSA), which confirm that the compound is reaching and binding to its intended kinase target within a live cell. Following this, phenotypic assays (e.g., measuring cell proliferation or apoptosis) confirm that target engagement translates into the desired biological outcome.

Protocol 2: In Vitro ADP-Glo™ Kinase Assay

This protocol describes a universal, luminescence-based method to measure the activity of virtually any kinase and assess its inhibition by test compounds.

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Kinase of interest (e.g., Akt1, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Test compounds (substituted pyrazoles) in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds to the wells of a white assay plate. Include DMSO vehicle controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Start the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any unused ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using "no kinase" or "potent inhibitor" wells as 0% activity and DMSO controls as 100% activity.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Self-Validation and Controls:

  • ATP-to-ADP Conversion Standard Curve: Always run a standard curve with known concentrations of ATP and ADP to confirm the assay is performing correctly.

  • Positive Control: A known inhibitor for the target kinase should be included to validate the assay's sensitivity and dynamic range.

  • Linearity: Ensure the kinase reaction time and enzyme concentration are optimized so that less than 10% of the substrate is consumed, maintaining linearity.

Section 3: Neurodegenerative Disease Applications - A Multi-Target Approach

The complex pathology of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) often requires a multi-target therapeutic approach. The pyrazole scaffold is well-suited for this challenge, with derivatives being developed to modulate several key targets simultaneously.[1][15]

Mechanistic Insight: Targeting Enzymes and Pathological Processes
  • Cholinesterase Inhibition: In AD, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Pyrazole derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing its availability in the synapse.[15][16]

  • Monoamine Oxidase (MAO) Inhibition: MAO-B is involved in the degradation of dopamine, and its inhibitors are used to treat Parkinson's disease. Pyrazoline derivatives have shown promise as MAO-B inhibitors.[17][18]

  • Anti-Amyloid and Neuroprotective Effects: Beyond enzyme inhibition, some pyrazole-based compounds have demonstrated the ability to reduce the generation of amyloid-beta plaques and protect neurons from oxidative stress, two central pathological features of AD.[15]

Neuro_Targets cluster_AD Alzheimer's Disease Pathology cluster_PD Parkinson's Disease Pathology Pyrazole Substituted Pyrazole Core AChE AChE Inhibition Pyrazole->AChE Abeta ↓ Aβ Plaque Formation Pyrazole->Abeta OxStress ↓ Oxidative Stress Pyrazole->OxStress MAOB MAO-B Inhibition Pyrazole->MAOB Cognitive Improved Cognition AChE->Cognitive Neuroprotection Neuroprotection Abeta->Neuroprotection OxStress->Neuroprotection Dopamine ↑ Dopamine Levels MAOB->Dopamine

Caption: Multi-Target Strategy of Pyrazoles in Neurodegeneration.

Application Note 3: Assessing Blood-Brain Barrier Penetration

A critical factor for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). Early assessment of BBB permeability is essential. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), provide a high-throughput, non-cell-based method for predicting passive BBB diffusion. This should be followed by cell-based models using endothelial cells (like hCMEC/D3) and, eventually, in vivo pharmacokinetic studies measuring compound concentrations in brain tissue versus plasma.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details a classic colorimetric method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Human recombinant AChE

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCh) (substrate)

  • DTNB (Ellman's reagent)

  • Test compounds (substituted pyrazoles) in DMSO

  • Positive control inhibitor (e.g., Donepezil or Tacrine)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of ATCh and DTNB in the assay buffer.

  • Compound/Enzyme Plating:

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of serially diluted test compounds. Include DMSO vehicle controls and a positive control.

  • Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix and incubate the plate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCh substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 412 nm every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear phase of the absorbance curve for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition vs. the log of inhibitor concentration and fit the data to determine the IC₅₀ value.

Self-Validation and Controls:

  • Spontaneous Substrate Hydrolysis: Run a control well with substrate and DTNB but no enzyme to measure the rate of non-enzymatic ATCh hydrolysis. Subtract this background rate from all other readings.

  • Positive Control: The IC₅₀ of the standard inhibitor (e.g., Donepezil) should be consistent with literature values.

  • Enzyme Titration: The concentration of AChE should be optimized to ensure the reaction rate is linear over the measurement period and sensitive to inhibition.

Summary of Representative Pyrazole-Based Compounds

Compound NameTherapeutic AreaPrimary Target(s)Key Feature
Celecoxib InflammationCOX-2Selective inhibition spares COX-1, reducing GI side effects.[8][10]
Rimonabant Obesity (Withdrawn)Cannabinoid Receptor 1 (CB1)First-in-class anorectic anti-obesity drug; withdrawn due to psychiatric side effects.[19][20]
Sildenafil Erectile DysfunctionPhosphodiesterase 5 (PDE5)A pyrazolopyrimidinone that enhances effects of nitric oxide.[5][21]
Asciminib Oncology (CML)BCR-ABL (Allosteric site)Overcomes resistance to ATP-competitive inhibitors.[2]
AZD1152 OncologyAurora Kinase BPotent and specific inhibitor of a key mitotic kinase.[14]
Various NeurodegenerationAChE, MAO-B, AβMulti-target approach for complex diseases like Alzheimer's.[1][15][18]

Conclusion and Future Outlook

The substituted pyrazole scaffold has proven to be an exceptionally fruitful starting point for drug discovery, yielding successful therapies for a wide range of human diseases. Its synthetic tractability and ability to be tailored to specific biological targets ensure its continued relevance. Future research will likely focus on developing pyrazole derivatives with even greater selectivity, novel mechanisms of action (such as allosteric modulators and protein-protein interaction inhibitors), and multi-target profiles designed to combat complex diseases like cancer and neurodegeneration. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to harness the remarkable therapeutic potential of this privileged heterocyclic system.

References

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  • Celecoxib - Wikipedia. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [Link]

  • Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks | Circulation - American Heart Association Journals. [Link]

  • Novel pyrazole- and thiazole-substituted quinazolines as potent aurora kinase inhibitors. | Cancer Research - AACR Journals. [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - Semantic Scholar. [Link]

  • Rimonabant: more than an anti-obesity drug? - PMC - PubMed Central. [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

  • Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. [Link]

  • Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • (PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues - ResearchGate. [Link]

  • (PDF) Chemistry and Therapeutic Review of Pyrazole - ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its diverse biological activities. The specific molecule, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, is a key intermediate for more complex derivatives. Its synthesis is most commonly achieved via the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative (benzylhydrazine) and a 1,3-dicarbonyl compound (typically a derivative of ethyl acetoacetate).[1][2][3][4]

While robust, this synthesis is frequently complicated by side reactions that can significantly impact yield, purity, and downstream applications. The most critical challenge is controlling the regioselectivity of the initial condensation, which often leads to the formation of a difficult-to-separate regioisomer.[5]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address common experimental issues, offering mechanistic explanations and validated protocols to mitigate side reactions and optimize the synthesis of the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, identified through analytical data like NMR or TLC.

Q1: My ¹H NMR spectrum shows two distinct sets of signals for the benzyl CH₂ and pyrazole ring protons, with very similar integration. What is the likely cause and how can I resolve it?

Answer: This is the most common issue in this synthesis and is almost certainly due to the formation of a mixture of two regioisomers: the desired This compound (the 1,5,3-isomer) and the undesired ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate (the 1,3,5-isomer).

Causality: The reaction involves the condensation of benzylhydrazine with an unsymmetrical 1,3-dicarbonyl compound, ethyl acetoacetate. The two nitrogen atoms of benzylhydrazine have different nucleophilicities, and the two carbonyl carbons of ethyl acetoacetate have different electrophilicities. The initial attack can occur at either carbonyl group, leading to two different pathways and ultimately two different products.[1][3] The reaction's regioselectivity is highly sensitive to conditions such as pH, solvent, and temperature.

Solution Strategy:

  • Control the Reaction pH: The regioselectivity is strongly influenced by the reaction's acidity. Under acidic conditions (e.g., using glacial acetic acid as a catalyst or solvent), the reaction typically favors the formation of the 1,5,3-isomer.[4] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The more nucleophilic nitrogen of benzylhydrazine (-NH₂) preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl.

  • Solvent Selection: The choice of solvent can influence which intermediate is stabilized. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, although this may require optimization for your specific substrates.[5] For a standard approach, ethanol or acetic acid are common starting points.

  • Purification: If a mixture is already formed, separation is necessary.

    • Column Chromatography: The two isomers often have slightly different polarities and can be separated by silica gel column chromatography.[6][7] A typical eluent system to start with is a gradient of ethyl acetate in hexanes. Monitor fractions carefully by TLC.

    • Crystallization: In some cases, fractional crystallization can be effective if one isomer is significantly less soluble or forms crystals more readily than the other. Another approach involves converting the pyrazole mixture into acid addition salts (e.g., with HCl), which may have different crystallization properties, allowing for separation.[8]

Q2: My final product is water-soluble and titrates as an acid. The mass spectrum shows a peak corresponding to a loss of 28 Da. What has happened?

Answer: This indicates that the ethyl ester group has been hydrolyzed to the corresponding carboxylic acid, forming 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid . The loss of 28 Da corresponds to the loss of ethylene (C₂H₄) from the ethyl group.

Causality: Ester hydrolysis is catalyzed by either acid or base. If your reaction or workup conditions involve prolonged exposure to strong acids (e.g., refluxing in concentrated HCl) or bases (e.g., NaOH, KOH) in the presence of water, the ester will be cleaved. This can happen if, for example, an aqueous basic solution is used to neutralize the reaction mixture and is left for too long or heated.

Solution Strategy:

  • Neutralization Conditions: When neutralizing the reaction mixture (e.g., after an acid-catalyzed condensation), use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and perform the extraction promptly. Avoid using strong bases like NaOH unless ester saponification is the intended next step.

  • Anhydrous Conditions: Ensure all solvents and reagents are reasonably dry, especially if the reaction is run for an extended period at elevated temperatures.

  • Purification pH: During workup and purification, keep the pH of any aqueous layers near neutral (pH 7) to minimize the rate of both acid- and base-catalyzed hydrolysis.

Q3: The reaction mixture turned dark brown or black, and the final yield is very low, with many spots on the TLC plate. What went wrong?

Answer: This typically points to the decomposition of one of the starting materials, most likely the benzylhydrazine.

Causality: Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of air (oxygen).[9] Benzylhydrazine can undergo oxidation, which often leads to the formation of colored byproducts and tars.[] Using benzylhydrazine salts that are not fully converted to the free base can also lead to decomposition at high temperatures.[9]

Solution Strategy:

  • Use High-Purity Starting Materials: Ensure the benzylhydrazine is of high quality. If it has been stored for a long time, it may have degraded. Distillation under reduced pressure can purify liquid benzylhydrazine, but this should be done with extreme care due to its toxicity and potential instability.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. This is particularly important if the reaction requires prolonged heating.

  • Temperature Control: Avoid excessive heating. While the Knorr synthesis often requires heat, run it at the lowest temperature that allows the reaction to proceed at a reasonable rate.[4] Monitor the reaction by TLC to determine the minimum required time.

  • Order of Addition: Consider adding the benzylhydrazine slowly to the heated solution of the β-ketoester to maintain a low instantaneous concentration, which can help suppress side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to analytically confirm I have synthesized the correct 1,5,3-isomer and not the 1,3,5-isomer?

The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.

  • ¹H NMR: The chemical shifts of the pyrazole ring proton and the methyl group will be different for each isomer. In the desired 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, the methyl group is at the 5-position, adjacent to the N-benzyl group. The undesired isomer has the methyl group at the 3-position.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each substitution pattern and can be compared to literature values for unambiguous assignment.[11][12][13]

  • 2D NMR (NOESY/HMBC): These are definitive methods.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment will show a correlation (through-space interaction) between the protons of the benzyl CH₂ group and the protons of the substituent at the 5-position. For the desired product, you should see a NOE cross-peak between the benzylic CH₂ protons and the 5-methyl protons. This correlation will be absent in the 1,3,5-isomer.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For the desired isomer, you should see a ³J correlation from the benzylic CH₂ protons to the C5 carbon of the pyrazole ring.

FAQ 2: Can I use a different starting material instead of ethyl acetoacetate to avoid the regioselectivity problem?

Yes, this is an advanced strategy. The regioselectivity issue arises from the unsymmetrical nature of the 1,3-dicarbonyl compound. You can enforce the desired outcome by using a precursor where the reactivity of the two carbonyls is more differentiated or by forming one of the bonds regioselectively beforehand. For example, you could start with a pre-formed hydrazone of ethyl acetoacetate, though this adds steps to the synthesis.[14][15]

FAQ 3: My reaction has stalled, and I see a significant amount of an intermediate by TLC/LC-MS. How can I push the reaction to completion?

The Knorr synthesis proceeds via a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to form the aromatic pyrazole ring.[1][4] If the reaction stalls, it is often the cyclization or dehydration step that is slow.

  • Increase Temperature: Gently increasing the reaction temperature can provide the activation energy needed for the final ring-closing and dehydration steps.

  • Add an Acid Catalyst: If not already present, adding a catalytic amount of a strong acid like glacial acetic acid or a few drops of sulfuric acid can accelerate the dehydration of the cyclic intermediate to the final aromatic pyrazole.[3][16]

  • Remove Water: If the reaction is reversible, removing the water that is formed during the reaction (e.g., using a Dean-Stark trap if in a suitable solvent like toluene) can drive the equilibrium towards the product.

Visualized Mechanisms & Workflows

Mechanism: Regioisomer Formation

The diagram below illustrates the two competing pathways in the Knorr synthesis starting from benzylhydrazine and ethyl acetoacetate, leading to the desired product and its undesired regioisomer.

G Regioisomer Formation Pathways cluster_A Pathway A (Acid-Catalyzed, Favored) cluster_B Pathway B reactants Benzylhydrazine + Ethyl Acetoacetate A1 Attack at Ketone Carbonyl reactants->A1 Path A B1 Attack at Ester Carbonyl reactants->B1 Path B A2 Hydrazone Intermediate A1->A2 A3 Cyclization (Attack at Ester) A2->A3 A4 Dehydration A3->A4 prod_A Product: 1,5,3-Isomer (Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate) A4->prod_A B2 Amide/Hydrazide Intermediate B1->B2 B3 Cyclization (Attack at Ketone) B2->B3 B4 Dehydration B3->B4 prod_B Side Product: 1,3,5-Isomer (Ethyl 1-benzyl-3-methyl- 1H-pyrazole-5-carboxylate) B4->prod_B

Caption: Competing reaction pathways leading to two possible regioisomers.

Troubleshooting Workflow: Isomer Identification & Separation

This workflow outlines the logical steps to take when you suspect a mixture of regioisomers has formed.

G Troubleshooting Workflow for Regioisomers start Suspicion of Isomer Mixture (e.g., complex NMR) nmr_analysis Perform 2D NMR (NOESY or HMBC) start->nmr_analysis confirm_isomers Confirm presence of both isomers and identify desired product signals nmr_analysis->confirm_isomers separation Separate Isomers confirm_isomers->separation column_chrom Silica Gel Column Chromatography separation->column_chrom Primary Method crystallization Fractional Crystallization or Salt Formation separation->crystallization Alternative analysis Analyze separated fractions by ¹H NMR and/or TLC column_chrom->analysis crystallization->analysis combine Combine pure fractions of desired isomer analysis->combine end Pure Desired Product combine->end

Caption: Step-by-step workflow for identifying and separating regioisomers.

Protocols

Protocol 1: Regioselective Synthesis of this compound

This protocol is optimized to favor the formation of the desired 1,5,3-isomer by using acidic conditions.

Materials:

  • Ethyl acetoacetate

  • Benzylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (5-10 volumes). Stir the solution.

  • Reagent Addition: Slowly add benzylhydrazine (1.0 - 1.1 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours.[16] Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be UV active.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the separatory funnel until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[6]

Protocol 2: Characterization of Regioisomers by ¹H NMR and NOESY

This protocol outlines the general steps for definitive structural confirmation.[6]

Materials:

  • Purified samples of each isolated isomer

  • Deuterated chloroform (CDCl₃) or DMSO-d₆

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in approximately 0.6-0.7 mL of deuterated solvent in separate, clean NMR tubes.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample to identify the chemical shifts of the benzylic (CH₂) and methyl (CH₃) protons.

  • NOESY Acquisition: On the sample corresponding to the major or desired isomer, perform a 2D NOESY experiment.

  • Data Analysis: Process the NOESY spectrum. Look for a cross-peak that correlates the benzylic CH₂ signal with the methyl CH₃ signal.

    • Confirmation of 1,5,3-Isomer: The presence of this CH₂(benzyl) ↔ CH₃(methyl) cross-peak confirms the proximity of these groups, definitively identifying the product as the desired this compound.

    • Identification of 1,3,5-Isomer: The absence of this cross-peak in the other isomer's spectrum confirms its identity as the 1,3,5-regioisomer.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Bruix, M., et al. (n.d.). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Semantic Scholar. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5643-5652.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (n.d.). Retrieved from [Link]

  • Procedure for the preparation of phenylhydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ge, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o468.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Synthesis of Alkyl and Aryl Hydrazines. (n.d.). Aston University. Retrieved from [Link]

  • Regioselective Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • Efficient photocatalytic synthesis of benzylhydrazine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved from [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Ge, Y. Q., et al. (2011). Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1387.

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Technical Support Center: Purification of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this target molecule. Drawing from established synthetic protocols and purification strategies for pyrazole derivatives, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure you achieve the highest possible purity for your compound.

Introduction: The Challenge of Purity

The synthesis of this compound, typically via cyclocondensation reactions like the Knorr pyrazole synthesis, presents several purification hurdles.[1][2] The primary challenges often revolve around the separation of the desired product from structurally similar impurities, such as regioisomers, unreacted starting materials, and various side-products.[1][3] Given its low melting point of 37 °C, the final product can often present as an oil or a low-melting solid, complicating purification by standard recrystallization.[4]

This guide provides a systematic approach to identifying and resolving these purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Persistent Yellow/Red Color in the Purified Product
  • Symptom: After column chromatography or initial workup, the product remains a yellow or reddish oil/solid.

  • Probable Cause: Colored impurities often arise from side reactions involving the hydrazine starting material.[1] These impurities can be highly colored and persist even after initial purification attempts.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: If your product is solid, dissolve it in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated charcoal (typically 1-2% w/w). Heat the solution gently for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal.[5] Be aware that this may lead to a slight reduction in yield.[5]

    • Column Chromatography Optimization: Ensure your column is not overloaded. If colored bands co-elute with your product, try a less polar solvent system to increase separation. A shallow gradient elution can also improve the resolution of closely eluting compounds.

    • Acid Wash: In the workup phase, washing the organic layer with a dilute acid (e.g., 1M HCl) can sometimes help remove basic, colored impurities.

Issue 2: Multiple, Closely Spaced Spots on TLC Analysis
  • Symptom: Thin-Layer Chromatography (TLC) analysis of the crude or purified product shows two or more spots with very similar Rf values.

  • Probable Cause: The most common cause is the formation of a regioisomer. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two different pyrazole regioisomers, which often have very similar physical properties, making them difficult to separate.[1][3]

  • Troubleshooting Flowchart:

    start Multiple close spots on TLC q1 Are regioisomers possible from your starting materials? start->q1 sol1 Optimize column chromatography: - Use a longer column. - Employ a shallow solvent gradient. - Test different solvent systems (e.g., Toluene/EtOAc, DCM/Acetone). q1->sol1 Yes q2 Could it be unreacted starting material or a pyrazoline intermediate? q1->q2 No/Unsure sol2 Consider preparative HPLC for high-purity samples. sol1->sol2 end Pure Product Isolated sol2->end sol3 Confirm identity via NMR and MS. If starting material, re-purify via column. If intermediate, consider adjusting reaction conditions (e.g., longer reaction time, oxidant). q2->sol3 Yes sol3->end

    Caption: Troubleshooting workflow for closely eluting TLC spots.

Issue 3: Product Degradation or Tailing on Silica Gel Column
  • Symptom: Streaking or tailing of the product spot on TLC, or low recovery yield after column chromatography.

  • Probable Cause: Pyrazole derivatives can be somewhat basic due to the nitrogen atoms in the ring. The acidic nature of standard silica gel can lead to interactions that cause streaking, irreversible adsorption, or even degradation of the target compound.[5]

  • Solutions:

    • Deactivate the Silica Gel: Pre-treat the silica gel before packing the column. This can be done by preparing the silica slurry in the eluent containing a small amount of a base, such as triethylamine (0.1-1%).[5][6] This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like neutral alumina.[6]

    • Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification techniques for this compound? A1: The most effective and widely reported methods are column chromatography and recrystallization.[2][3] Column chromatography over silica gel is excellent for separating the product from regioisomers and other byproducts.[7][8][9] While the low melting point of the target compound can make recrystallization challenging, it is often used to obtain highly pure crystalline material, especially for analytical purposes like X-ray diffraction, from solvents like ethyl acetate.[7]

Q2: How can I definitively identify the impurities in my sample? A2: A combination of chromatographic and spectroscopic techniques is essential.[1]

  • TLC: Provides a quick qualitative assessment of the number of components.[3]

  • NMR Spectroscopy (¹H and ¹³C): Crucial for structural elucidation. Duplicate sets of peaks can indicate the presence of regioisomers.[1]

  • Mass Spectrometry (MS) or GC-MS: Helps determine the molecular weight of impurities, confirming their identity.[1]

  • HPLC: The preferred method for quantitative purity analysis, providing precise percentages of the main product and impurities.[3][10]

Q3: My product is an oil at room temperature. How can I effectively purify it if recrystallization fails? A3: For oily products, flash column chromatography is the primary method of choice.[5] If you require very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed. Alternatively, you can attempt to form a solid salt derivative by reacting the pyrazole with a suitable acid, which can then be purified by recrystallization and subsequently neutralized to recover the pure product.[11]

Q4: What is a good starting solvent system for silica gel column chromatography? A4: A good starting point for pyrazole esters is a mixture of a non-polar and a polar solvent. Hexane/ethyl acetate mixtures are very common.[12] You can start with a low polarity mixture (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity based on TLC analysis. Dichloromethane/methanol is another common system.

Protocols for Purification

Protocol 1: Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Chromatography column, sand, collection tubes

  • Triethylamine (optional, for deactivation)

Procedure:

  • Solvent System Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for your product.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. If deactivating, add 0.5-1% triethylamine to the eluent.[5][6]

    • Pour the slurry into the column and allow the silica to settle, tapping gently to ensure even packing. Add another layer of sand on top of the packed silica gel.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, perform a "dry load": adsorb the crude product (dissolved in a volatile solvent) onto a small amount of silica gel. Evaporate the solvent completely, and then carefully add the resulting dry powder to the top of the column. This often results in better separation.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a hand pump or nitrogen line) to achieve a steady flow of eluent.

    • Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline this compound. (Note: This is most effective if the product solidifies upon purification).

Materials:

  • Purified, solidified product

  • Recrystallization solvent (e.g., Ethyl Acetate, Ethanol/Water)

  • Heating source (hot plate)

  • Erlenmeyer flask, filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate is a reported solvent for similar structures.[7][8]

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath or scratch the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Li, Y., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o468.
  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate.
  • Various Authors. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Nature Communications.
  • Bayer CropScience AG. (2011). Method for purifying pyrazoles. Google Patents.
  • International Journal of Research and Analytical Reviews. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Han, Z., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o511.
  • Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for the synthesis of pyrazoles. The following content is structured to address common challenges and frequently asked questions, empowering you to optimize your reaction conditions for higher yields, purity, and reproducibility.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Consistently Low Yield of the Desired Pyrazole

Question: My pyrazole synthesis is consistently resulting in low yields. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1][2] A common mistake is to stop the reaction based on a predetermined time rather than empirical evidence of completion.

      • Increase Reaction Time: If starting material is still present, extend the reaction time accordingly.

      • Elevate Temperature: Many condensation reactions for pyrazole synthesis, such as the Knorr synthesis, require heating to proceed at an optimal rate.[1] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1][3]

  • Suboptimal Catalyst Choice or Amount: The nature and concentration of the catalyst are critical.

    • Troubleshooting:

      • Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often necessary to facilitate the formation of the initial imine intermediate.[1][4][5][6]

      • Catalyst Screening: If standard acid catalysis is ineffective, consider screening other catalysts. Lewis acids, nano-ZnO, and other heterogeneous catalysts have been shown to enhance yields in certain systems.[1][7]

      • Catalyst Loading: The amount of catalyst can be crucial. Titrate the catalyst loading to find the optimal concentration for your specific substrates.

  • Side Reactions and Byproduct Formation: The formation of unintended products will directly consume your starting materials and reduce the yield of the desired pyrazole.[1]

    • Troubleshooting:

      • Identify Byproducts: Use techniques like NMR and Mass Spectrometry to identify the structure of major byproducts.[2] This can provide valuable clues about the competing reaction pathways.

      • Temperature Control: In some cases, temperature can be used to control the reaction pathway. A lower or higher temperature may favor the desired reaction over side reactions.[8][9]

      • Purity of Starting Materials: Impurities in starting materials can lead to unexpected side reactions.[10] Ensure the purity of your 1,3-dicarbonyl compounds and hydrazines, as impurities can significantly impact the reaction outcome.

Issue 2: Formation of Multiple Products, Including Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomeric pyrazoles that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[2] The two carbonyl groups of the dicarbonyl compound have different reactivities, leading to two possible initial points of attack by the hydrazine.

Strategies for Controlling Regioselectivity:

  • Solvent Choice: The solvent can have a profound effect on regioselectivity. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, NMP, or DMAc can favor the formation of a single regioisomer in some cases, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[7][11][12]

  • pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, which in turn can affect the regioselectivity of the initial condensation step.[6]

  • Strategic Use of Protecting Groups: In complex syntheses, temporarily protecting one of the carbonyl groups or using a starting material with a leaving group on one side can direct the cyclization to a single desired outcome.[7]

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach where the hydrazine is first reacted with the more reactive carbonyl group under controlled conditions before inducing cyclization can improve regioselectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my pyrazole product. It is an oil, or it co-elutes with impurities during column chromatography. What purification strategies can I employ?

Answer: Purification can be a significant hurdle, especially when dealing with polar pyrazole derivatives or closely related byproducts.

Purification Troubleshooting:

  • For Basic Pyrazoles on Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor separation during column chromatography.

    • Solution: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[13] This will neutralize the acidic sites on the silica and improve the chromatography.

  • Separating Regioisomers: As mentioned, regioisomers often have very similar polarities, making their separation by column chromatography challenging.[14]

    • Solution:

      • High-Performance Column Chromatography: Utilize a high-resolution silica gel and a carefully optimized solvent system. A shallow gradient of the polar solvent can improve separation.

      • Fractional Crystallization: If the product is a solid, fractional crystallization can be a powerful technique if the regioisomers have different solubilities in a particular solvent system.[13]

  • Removal of Colored Impurities: Side reactions involving hydrazine can often produce colored impurities.[2]

    • Solution:

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.

      • Acid-Base Extraction: Unreacted hydrazine and its salts can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[13]

  • Product is an Oil or Low-Melting Solid:

    • Solution:

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[13]

      • Salt Formation: If the pyrazole is basic, it can be converted to a crystalline acid addition salt by reacting it with an appropriate acid.[15][16] This can also be a method of purification, as the salt may be easily recrystallized.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The Knorr pyrazole synthesis is one of the most widely used methods. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[2][4][5][17] Another common approach is the Paal-Knorr synthesis.[1][18][19]

Q2: How do I choose the right solvent for my pyrazole synthesis?

A2: The choice of solvent can significantly impact reaction rate, yield, and regioselectivity.[11]

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and are effective for many standard pyrazole syntheses.[1][20]

  • Aprotic Dipolar Solvents (e.g., DMF, DMSO): These can be advantageous for certain substrates, particularly in reactions involving aryl hydrazines, and can lead to improved yields and regioselectivity.[7][10]

  • Green Solvents and Solvent-Free Conditions: To align with green chemistry principles, consider using water or ionic liquids as the solvent.[21][22] Solvent-free reactions, sometimes assisted by microwave irradiation, can also be highly efficient.[3][23][24]

Q3: What are the best techniques for monitoring the progress of my pyrazole synthesis?

A3: Real-time monitoring is crucial for optimizing reaction conditions and knowing when the reaction is complete.

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of starting materials and the appearance of the product.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion of starting materials and can help identify the molecular weights of the product and any major byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample of the reaction mixture and running a quick 1H NMR can give a clear picture of the ratio of starting materials to products.[2]

Q4: Can temperature be used to control the outcome of the reaction?

A4: Absolutely. Temperature is a critical parameter. In some systems, different products can be obtained by simply tuning the reaction temperature. For example, a lower temperature might favor a kinetic product, while a higher temperature could lead to the thermodynamic product. There are published procedures where a temperature-controlled divergent synthesis of pyrazoles has been achieved.[8][9]

Experimental Protocols & Data

Table 1: Comparison of Catalysts for Pyrazole Synthesis
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood[20]
Silver Triflate (AgOTF)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99[12][20]
Nano-ZnOEthyl Acetoacetate, PhenylhydrazineCatalyticAqueous MediaVariesShort~95[7]
Molecular Iodine1,3-Diketones, Hydrazine DerivativesCatalyticNot SpecifiedRoom TempVariesGood[12]
General Protocol for Knorr Pyrazole Synthesis
  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.1 eq).

  • Add a catalytic amount of acid (e.g., acetic acid, 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Diagrams

Knorr Pyrazole Synthesis Workflow

Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product SM1 1,3-Dicarbonyl Reaction Condensation (Acid Catalyst, Heat) SM1->Reaction SM2 Hydrazine SM2->Reaction Monitor TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete? Extend Time/Heat Workup Solvent Removal Monitor->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Pyrazole Purification->Product

Caption: A typical workflow for the Knorr pyrazole synthesis.

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion TLC LC-MS Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Optimize_Conditions Optimize Conditions Increase Time Increase Temp Change Catalyst Incomplete->Optimize_Conditions Check_Byproducts Analyze Side Products NMR Mass Spec Complete->Check_Byproducts Purity_Issue Check Starting Material Purity Check_Byproducts->Purity_Issue Final_Optimization Refine Conditions Based on Byproduct Analysis Purity_Issue->Final_Optimization

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

References

  • 8. National Institutes of Health.

  • 1. Benchchem.

  • 20. Benchchem.

  • 2. Benchchem.

  • 21. ResearchGate.

  • 4. Name-Reaction.com.

  • 10. Benchchem.

  • 14. Benchchem.

  • 7. PMC - NIH.

  • 5. J&K Scientific LLC.

  • 15. Google Patents.

  • 6. PMC - NIH.

  • 25. PubMed.

  • 26. Slideshare.

  • 27. ResearchGate.

  • 28. ResearchGate.

  • 29. ResearchGate.

  • 16. Google Patents.

  • 17. Unknown Source.

  • 11. Benchchem.

  • 12. MDPI.

  • 18. Organic Chemistry Portal.

  • 23. Taylor & Francis Online.

  • 19. Wikipedia.

  • 22. Thieme Connect.

  • 30. Organic Letters.

  • 13. Benchchem.

  • 3. Journal of the Brazilian Chemical Society.

  • 31. Reddit.

  • 32. ResearchGate.

  • 33. Organic Chemistry Portal.

  • 34. Alfa Chemistry.

  • 24. ResearchGate.

  • 35. Organic Chemistry Portal.

  • 36. Pharmaguideline.

  • 37. IJTSRD.

  • 38. GalChimia.

  • 39. Encyclopedia.pub.

  • 40. Unknown Source.

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Technical Support Center: Crystallization of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by crystallization. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing a successful crystallization protocol. The relatively low melting point of this compound is a critical factor to consider, as it can be prone to "oiling out" during crystallization if not handled correctly.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Melting Point 37 °C
Appearance Expected to be a solid at room temperatureInferred from melting point

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1] This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Given that this compound has a low melting point (37 °C), it is particularly susceptible to this issue. The oil phase is an impurity-rich, supercooled liquid of your compound, and its formation hinders the formation of a pure crystal lattice.

Causality: The primary cause is that the high concentration of the solute in the solvent depresses the freezing point of the mixture to below the temperature of the solution. Impurities can also significantly lower the melting point of the crude product, exacerbating the problem.[2]

Troubleshooting Strategies:

  • Reduce the rate of supersaturation:

    • Slower Cooling: Avoid crash-cooling your solution in an ice bath. Allow the solution to cool slowly to room temperature, and then gradually cool it further. This gives the molecules more time to orient themselves into a crystal lattice.[1]

    • Use a Solvent/Anti-solvent System: Dissolve your compound in a good solvent and then slowly add an anti-solvent in which it is insoluble. This provides more controlled supersaturation.

  • Modify the Solvent System:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. While this will slightly decrease your yield, it can lower the saturation point and prevent oiling out upon cooling.

    • Change the Solvent: The choice of solvent is critical. A solvent with a lower boiling point might prevent the solution from being above the compound's melting point during dissolution and cooling.

  • Introduce a Nucleation Site:

    • Seeding: Add a few seed crystals of the pure compound to the solution as it cools. This provides a template for crystal growth to occur.[1]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Purify the Crude Material: If significant impurities are present, consider a preliminary purification step like column chromatography to increase the purity of the starting material, which in turn can raise its melting point.

Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

A2: The failure of crystals to form is typically due to either insufficient supersaturation or kinetic barriers to nucleation.

Causality: If the solution is not sufficiently supersaturated, the thermodynamic driving force for crystallization is absent. Alternatively, even in a supersaturated solution, the molecules may not have enough energy to overcome the kinetic barrier to form a stable nucleus.

Troubleshooting Strategies:

  • Increase Supersaturation:

    • Evaporate Solvent: If you have used too much solvent, you can gently heat the solution to evaporate a portion of the solvent to increase the concentration of your compound.

    • Cool to a Lower Temperature: If room temperature cooling is ineffective, try cooling the solution in a refrigerator or a controlled cooling bath.

  • Induce Nucleation:

    • Seeding: As mentioned previously, adding seed crystals is a highly effective method to induce crystallization.

    • Scratching: Creating nucleation sites by scratching the flask can initiate crystal growth.

  • Consider an Anti-solvent: If you are using a single solvent system, switching to an anti-solvent crystallization method can be very effective. Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a miscible anti-solvent (e.g., water, hexanes) until the solution becomes slightly turbid.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield can be attributed to several factors, including high solubility of the compound in the cold solvent, using an excessive amount of solvent, or premature filtration.

Causality: A portion of your compound will always remain dissolved in the mother liquor. The key is to minimize this amount by choosing an appropriate solvent and using the correct volume.

Troubleshooting Strategies:

  • Optimize Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with different solvents to find the optimal one. For pyrazole derivatives, alcohols like ethanol and isopropanol are often good starting points.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will lead to a significant portion of your compound remaining in solution upon cooling.

  • Second Crop of Crystals: After filtering the initial crystals, you can often obtain a second, less pure crop by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at a low temperature before filtration.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This is a standard method suitable for compounds that have a significant difference in solubility at high and low temperatures in a particular solvent.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) while stirring. Continue adding the hot solvent dropwise until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when a suitable single solvent cannot be found or to gain better control over the crystallization process.

  • Solvent System Selection: Identify a "good" solvent that readily dissolves your compound at room temperature and a miscible "anti-solvent" in which your compound is insoluble. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until you observe persistent turbidity.

  • Induce Crystallization: If crystals do not form immediately, you can add a seed crystal or scratch the inside of the flask.

  • Cooling and Isolation: Allow the mixture to stand at room temperature and then cool in an ice bath to complete the crystallization. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent" and then dry under vacuum.

Visualizing Crystallization Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common crystallization problems.

Caption: Troubleshooting workflow for crystallization.

References

  • Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Stenutz. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistryOpen, 11(12), e202200155. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while generally robust, presents several challenges that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address the common impurities and experimental hurdles encountered by researchers. We will delve into the causality behind these issues and provide field-proven, actionable solutions.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis is a two-step process:

  • Knorr Pyrazole Synthesis: Cyclocondensation of a β-dicarbonyl compound, ethyl 2,4-dioxovalerate, with hydrazine hydrate to form the pyrazole core, ethyl 5-methyl-1H-pyrazole-3-carboxylate.[3][4][5]

  • N-Alkylation: Benzylation of the pyrazole nitrogen with a benzyl halide (e.g., benzyl chloride) in the presence of a base to yield the final product.[6][7]

The primary challenges arise from the formation of regioisomers during both stages, with the N-alkylation step being particularly critical for controlling the final product's purity.

Synthesis_Pathway cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: N-Benzylation A Ethyl 2,4-dioxovalerate C Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate) A->C Condensation B Hydrazine Hydrate B->C I1 Impurity: Regioisomer (Ethyl 3-methyl-1H-pyrazole-5-carboxylate) C->I1 minor I2 Impurity: Hydrazone Intermediate C->I2 incomplete reaction E This compound (Desired Product) C->E Alkylation D Benzyl Chloride + Base D->E F Impurity: Ethyl 2-benzyl-5-methyl-1H-pyrazole-3-carboxylate (Regioisomer) D->F Side Reaction

Caption: Synthetic pathway and key impurity formation points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the first step (pyrazole formation) is consistently low. What are the common causes?

A1: Low yields in the Knorr pyrazole synthesis are typically traced back to three main factors: incomplete reaction, suboptimal conditions, or poor starting material quality.[8]

  • Causality: The reaction is a condensation-cyclization-dehydration cascade. If the initial condensation to the hydrazone intermediate is slow or reversible, or if the final dehydration to the aromatic pyrazole is incomplete, the overall yield will suffer.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting dicarbonyl compound. An incomplete reaction is the most common issue.

    • Optimize Temperature: While the initial reaction with hydrazine is often exothermic and done at 0°C, gentle heating (e.g., reflux in ethanol) is frequently required to drive the dehydration and aromatization steps to completion.[8]

    • Catalyst Choice: A catalytic amount of a protic acid, like acetic acid, is often used to facilitate the condensation. Ensure it is present and that the amount is appropriate.[8]

    • Starting Material Purity: Ensure your ethyl 2,4-dioxovalerate and hydrazine hydrate are of high purity. Impurities in starting materials can lead to unwanted side reactions and a discolored, difficult-to-purify product mixture.[9]

Q2: My NMR spectrum of the final product shows a duplicate set of peaks. What is this major impurity?

A2: This is the classic sign of regioisomeric impurity . The most significant impurity in this synthesis is almost always the unwanted N2-benzylated isomer: ethyl 2-benzyl-5-methyl-1H-pyrazole-3-carboxylate .

  • Causality: The starting pyrazole intermediate (ethyl 5-methyl-1H-pyrazole-3-carboxylate) has two nitrogen atoms, both of which can be alkylated. The N1 and N2 positions have different steric and electronic environments. While N1 substitution is generally favored, N2 substitution often occurs concurrently, leading to a mixture of products that can be difficult to separate.[10]

  • Identification:

    • ¹H NMR: The chemical shift of the N-CH₂ (benzyl) protons is a key diagnostic. The N1-benzyl protons of the desired product are typically found at a different chemical shift than the N2-benzyl protons of the isomeric impurity. The pyrazole ring proton (at C4) will also have a distinct chemical shift in each isomer.

    • HPLC: A well-developed Reverse Phase-HPLC (RP-HPLC) method will show two distinct, closely eluting peaks for the two isomers.[11][12]

    • TLC: On a TLC plate, you will likely see two spots with very similar Rf values, which may appear as one elongated spot if not fully resolved.

Q3: How can I improve the regioselectivity of the N-benzylation step to favor the desired N1-benzyl product?

A3: Maximizing the yield of the desired N1-isomer is a matter of carefully controlling the reaction conditions to exploit the subtle differences between the two nitrogen atoms.

  • Causality: The outcome of the N-alkylation is governed by a thermodynamic vs. kinetic control balance, which is influenced by the base, solvent, and temperature. Steric hindrance around the N2 position (adjacent to the methyl group) can be used to favor alkylation at the less hindered N1 position.

  • Optimization Strategies:

    • Choice of Base: Using a milder, bulkier base can increase selectivity. Strong, small bases like sodium hydride (NaH) can deprotonate both nitrogens, leading to poorer selectivity. A weaker base like potassium carbonate (K₂CO₃) often provides better results.[6][7]

    • Solvent Effects: The choice of solvent influences the solubility of the pyrazolate anion and the reaction kinetics. Aprotic polar solvents like acetonitrile or DMF are commonly used.[6][13] Experimenting with solvent polarity can sometimes influence the isomeric ratio.

    • Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product, which is often the desired N1-isomer.

Q4: My reaction mixture is a dark, oily color and difficult to purify. What causes this?

A4: Dark coloration, especially yellow or red, is often due to side reactions involving the hydrazine starting material or its degradation products.[10]

  • Causality: Hydrazine is a powerful reducing agent and can be unstable, especially when heated or in the presence of certain impurities. It can form colored poly-nitrogen compounds or other degradation products.

  • Troubleshooting Protocol:

    • Use High-Purity Hydrazine: Use fresh, high-quality hydrazine hydrate.

    • Control Temperature: Avoid excessive heating, especially during the initial addition of hydrazine.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

    • Purification: If the crude product is colored, purification via column chromatography on silica gel is typically effective.[6][7] A charcoal treatment during recrystallization can also help remove colored impurities.[14]

Impurity Summary Table

Impurity NameStructureOriginKey Analytical Signature
Ethyl 2-benzyl-5-methyl-1H-pyrazole-3-carboxylate Isomer of Final ProductNon-selective N-alkylation (Step 2)Distinct ¹H NMR shifts for benzyl CH₂ and pyrazole C4-H; separate peak in HPLC.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate Starting MaterialIncomplete N-alkylation (Step 2)Absence of benzyl peaks in ¹H NMR; earlier elution time in RP-HPLC.
Ethyl 3-methyl-1H-pyrazole-5-carboxylate Isomer of IntermediateNon-selective cyclization (Step 1)Can be carried through to give the N-benzylated version of this isomer.
Hydrazone Intermediate Open-chain precursorIncomplete cyclization (Step 1)Presence of imine (C=N) signals in NMR/IR; may hydrolyze back to starting materials on silica.
Benzyl Alcohol / Dibenzyl Ether Reagent ByproductReaction of benzyl chloride with base/waterCharacteristic peaks in GC-MS or ¹H NMR; typically more volatile.

Protocols for Analysis and Purification

Protocol 1: RP-HPLC Method for Isomer Separation

This protocol provides a starting point for developing a method to separate the desired N1-benzyl product from its N2-benzyl regioisomer.

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).[12]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[11] Start with an isocratic elution of 20:80 (v/v) Water:Methanol.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where both isomers absorb, typically around 206-220 nm.[11]

  • Sample Prep: Dissolve a small amount of the crude material in the mobile phase or methanol.

  • Analysis: Inject the sample. The two isomers should elute as distinct peaks. The method can be optimized by adjusting the mobile phase ratio or switching to a gradient elution for better resolution.[12]

Sources

Technical Support Center: Synthetic Strategies for Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides an in-depth analysis of viable synthetic routes, troubleshooting for common experimental hurdles, and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the synthesis of this important pyrazole scaffold efficiently and effectively.

Introduction: The Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction).[1] The specific substitution pattern of this compound makes it a valuable building block for drug discovery programs. The classical and most direct approach to its synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] However, this route is often plagued by challenges, most notably a lack of regiocontrol.

This guide will first detail the primary synthetic route, followed by a robust troubleshooting section. We will then explore a highly reliable, two-step alternative that circumvents the primary route's main drawback.

Route A: Direct Knorr Cyclocondensation

The most straightforward approach is the direct condensation of benzylhydrazine with ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate).[3] In this reaction, the two nitrogen atoms of benzylhydrazine react with the two carbonyl groups of the diketoester to form the pyrazole ring.

Route A cluster_start Starting Materials cluster_end Products SM1 Ethyl 2,4-dioxopentanoate Process Cyclocondensation (e.g., EtOH, AcOH cat.) SM1->Process SM2 Benzylhydrazine SM2->Process Product_Desired Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate (Desired Product) Process->Product_Desired Major/Minor Product_Isomer Ethyl 1-benzyl-3-methyl- 1H-pyrazole-5-carboxylate (Regioisomeric Impurity) Process->Product_Isomer Major/Minor

Caption: Workflow for the direct Knorr cyclocondensation synthesis (Route A).

Experimental Protocol: Route A
  • To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Add benzylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to separate the regioisomers.

Troubleshooting Guide & FAQs: Route A

Q1: My primary issue is the formation of two regioisomers that are difficult to separate. How can I improve the selectivity for the desired 1-benzyl-5-methyl isomer?

A1: This is the most critical challenge in this synthesis.[4] Regioselectivity is governed by the subtle interplay of electronic and steric effects, which can be heavily influenced by reaction conditions, especially pH.[4]

  • Causality: The reaction proceeds via initial condensation of one of the hydrazine nitrogens with one of the carbonyls. The N1 nitrogen of benzylhydrazine is attached to the bulky benzyl group, while the N2 nitrogen is more nucleophilic. The C4-keto group of the diketoester is generally more electrophilic than the C2-keto group.

  • Solution - pH Control:

    • Acidic Conditions (Recommended): Performing the reaction under acidic conditions (e.g., using benzylhydrazine hydrochloride or adding 1.1 equivalents of acetic acid) is the standard method to control regioselectivity. The more basic N2 nitrogen of the hydrazine is preferentially protonated, leaving the less sterically hindered N1 nitrogen to initiate the attack on the more reactive C4-ketone. This sequence favors the formation of the desired 1,5-disubstituted pyrazole.

    • Neutral/Basic Conditions: These conditions can lead to poor selectivity or even favor the undesired 1,3-disubstituted isomer, as the more nucleophilic N2 nitrogen may attack either carbonyl group. We strongly advise against neutral or basic conditions for this specific target.

Q2: The overall yield of my reaction is low, even after accounting for both isomers. What could be the problem?

A2: Low yields can often be traced back to the stability and purity of the starting materials or suboptimal reaction conditions.

  • Starting Material Integrity:

    • Ethyl 2,4-dioxopentanoate: This β-diketoester can be unstable and susceptible to self-condensation or hydrolysis. Ensure you are using a high-purity reagent. If its quality is suspect, consider a fresh bottle or synthesizing it immediately before use via a Claisen condensation.[5]

    • Benzylhydrazine: This reagent can oxidize upon exposure to air. Use a recently purchased bottle or purify older stock by distillation before use. Store it under an inert atmosphere (Nitrogen or Argon).

  • Reaction Parameters:

    • Temperature: While reflux is common, excessively high temperatures for prolonged periods can lead to decomposition. Monitor the reaction closely and stop heating once the starting material is consumed.

    • Solvent: Ethanol is a standard choice. Acetic acid can also be used as a solvent, which may improve regioselectivity and drive the reaction to completion.

Q3: I need to prepare my starting materials. Can you provide guidance?

A3: Certainly. Both starting materials can be prepared using well-established methods.

  • Synthesis of Ethyl 2,4-dioxopentanoate: A common method is the Claisen condensation between 2-butanone and diethyl oxalate using a base like sodium ethoxide in anhydrous ethanol.[5]

  • Synthesis of Benzylhydrazine: A reliable laboratory-scale preparation involves the reaction of benzyl chloride with an excess of hydrazine hydrate.[6] More modern photocatalytic methods from phenylethanol analogues have also been developed for efficient synthesis.[7][8]

Route B: Two-Step Synthesis via N-Alkylation

This alternative route completely avoids the issue of regioselectivity by first forming the pyrazole ring and then introducing the benzyl group in a subsequent N-alkylation step. This approach offers superior control and often results in a higher overall yield of the pure, desired product.

  • Step 1: Pyrazole Formation: Reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate yields a single product: ethyl 5-methyl-1H-pyrazole-3-carboxylate.[3]

  • Step 2: N-Benzylation: The NH of the pre-formed pyrazole is alkylated using benzyl chloride or benzyl bromide in the presence of a base.[9]

Route B cluster_start Starting Materials SM1 Ethyl 2,4-dioxopentanoate Step1 Step 1: Cyclocondensation SM1->Step1 SM2 Hydrazine Hydrate SM2->Step1 Intermediate Ethyl 5-methyl- 1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Step 2: N-Benzylation (Benzyl Chloride, K₂CO₃) Intermediate->Step2 Product Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate (Single Isomer) Step2->Product

Caption: Workflow for the two-step N-alkylation synthesis (Route B).

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [3]

  • Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol at 0 °C.

  • Slowly add hydrazine monohydrate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for the next step.

Step 2: Synthesis of this compound [9]

  • Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Add benzyl chloride (1.1 eq) and heat the mixture to reflux (for acetonitrile) or 60-80 °C (for DMF).

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).

  • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Troubleshooting Guide & FAQs: Route B

Q1: The N-benzylation step (Step 2) is slow or incomplete. How can I drive it to completion?

A1: Incomplete alkylation is usually due to insufficient reactivity. The pyrazole N-H is acidic, but deprotonation is required for the reaction to proceed efficiently.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a mild base that works well in polar aprotic solvents like DMF. If the reaction is sluggish in acetonitrile, switching to DMF can accelerate it. For a more robust reaction, a stronger base like sodium hydride (NaH) in DMF or THF will quantitatively deprotonate the pyrazole, leading to a much faster reaction.

  • Leaving Group: Benzyl bromide is more reactive than benzyl chloride and can be used if the reaction with the chloride is too slow.

  • Temperature: Increasing the temperature will increase the reaction rate. Ensure the temperature is appropriate for your chosen solvent.

Q2: Am I at risk of forming the N2-benzylated isomer in Step 2?

A2: This is a valid concern, as alkylation of N-unsubstituted pyrazoles can sometimes yield a mixture of N1 and N2 isomers. However, for this specific substrate, the formation of the N1-benzyl isomer is strongly favored.

  • Steric Hindrance: The methyl group at the C5 position provides significant steric hindrance, directing the incoming benzyl group to the less hindered N1 position.

  • Thermodynamic Control: The 1,5-disubstituted product is generally the thermodynamically more stable isomer. Using conditions that allow for equilibrium (e.g., longer reaction times at elevated temperatures) will favor its formation. In practice, this reaction is highly selective for the desired N1 product.

Summary and Route Comparison

FeatureRoute A: Direct Knorr CondensationRoute B: Two-Step N-Alkylation
Number of Steps 12
Key Challenge Regioisomer formation and separation.[4]Incomplete alkylation in the second step.
Control over Isomers Poor to moderate; highly dependent on pH.Excellent ; avoids regioisomer formation.
Purification Often requires careful column chromatography.Simpler purification; may only require recrystallization.
Overall Yield Variable; often lower due to isomer loss.Generally higher and more reliable.
Recommendation Suitable for initial screening if isomer separation is feasible.Highly recommended for reliability, scalability, and purity.

Conclusion

For the synthesis of this compound, we strongly recommend the two-step N-alkylation approach (Route B). While it involves an additional synthetic step, it provides a definitive solution to the critical regioselectivity problem inherent in the direct Knorr condensation (Route A). This control leads to a purer product, simpler purification, and a more reliable and scalable process, which are paramount considerations in both academic research and industrial drug development.

References

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  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.).
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Chemistry.
  • Siham, B., et al. (2021).
  • Efficient photocatalytic synthesis of benzylhydrazine. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. (n.d.). New Journal of Chemistry (RSC Publishing).
  • US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. (1973).
  • Efficient photocatalytic synthesis of benzylhydrazine. (2015). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00771B.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry.
  • Benzylhydrazine synthesis. (n.d.). ChemicalBook.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • THE SYNTHESIS OF ALKYL AND ARYL HYDRAZINES. (n.d.). Aston University Research Explorer.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.).
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  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2010). Mini-Reviews in Organic Chemistry.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • Li, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
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  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • THE SYNTHESIS OF ETHYL 2-ETHOXYCARBONYL-3,5-DIOXOHEXANOATE. (1973). Chemistry Letters, Oxford Academic.
  • Ethyl 2,4-dioxohexano
  • Li, Y. Q., et al. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
  • ethyl 2,4-dioxohexanoate, 13246-52-1. (n.d.). The Good Scents Company.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

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Catalyst Selection for Pyrazole Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing pyrazole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges in catalyst selection. Pyrazoles are foundational scaffolds in pharmaceuticals and agrochemicals, and mastering their synthesis through strategic catalyst choice is paramount for efficient and successful discovery and development campaigns.[1]

This resource moves beyond simple protocols to explain the causality behind catalyst behavior, empowering you to make informed decisions for your specific synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses foundational questions regarding the choice of catalytic systems for the most common pyrazole synthesis routes.

Q1: What are the primary catalytic strategies for pyrazole synthesis?

There are two main catalytic approaches for pyrazole synthesis, largely dependent on the chosen synthetic route:

  • Acid/Base Catalysis for Condensation Reactions: The most traditional and widely used method is the Knorr pyrazole synthesis (and related variants), which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] This reaction is typically catalyzed by a Brønsted acid (e.g., acetic acid, mineral acids) or sometimes a Lewis acid.[1][4] The catalyst's role is to activate the carbonyl group, facilitating nucleophilic attack by the hydrazine and subsequent cyclization and dehydration.[3]

  • Transition-Metal Catalysis for Cycloadditions & Cross-Coupling: Modern methods often employ transition metals like palladium, copper, ruthenium, or silver.[1][5] These are essential for reactions such as:

    • [3+2] Cycloadditions: Reactions of alkynes with diazo compounds or other 1,3-dipoles are often mediated by metal catalysts to control reactivity and regioselectivity.[6][7]

    • Dehydrogenative Couplings: Ruthenium catalysts can facilitate the synthesis of pyrazoles from 1,3-diols and hydrazines through an efficient hydrogen transfer mechanism.[8]

    • Multi-Component Reactions (MCRs): Copper and palladium catalysts are frequently used in one-pot MCRs to construct complex pyrazoles by forming multiple C-N and C-C bonds in a single operation.[9][10]

Q2: I'm starting a new pyrazole synthesis. Should I begin with a metal catalyst or a simpler acid catalyst?

The decision hinges on your starting materials and desired pyrazole substitution pattern. The following workflow provides a logical starting point.

Catalyst_Selection_Workflow cluster_start Define Synthesis Goal cluster_path Decision Pathway cluster_recommendation Initial Catalyst Choice Start Identify Starting Materials & Target Pyrazole Structure Dicarbonyl Using 1,3-Dicarbonyl + Hydrazine? Start->Dicarbonyl Classical Route Cycloaddition Using Alkyne/Allene + Diazo Compound/Sydnone? Start->Cycloaddition Modern Route Other Other Precursors? (e.g., Nitroolefins, Diols) Start->Other Alternative Routes AcidBase Start with Acid/Base Catalyst (e.g., Acetic Acid, TFA, p-TsOH) Dicarbonyl->AcidBase Yes TransitionMetal Select Transition Metal Catalyst (e.g., Cu(I), Pd(0), Ag(I), Ru(II)) Cycloaddition->TransitionMetal Yes Other->TransitionMetal MetalFree Consider Metal-Free Options (e.g., Iodine, Base-Mediated) Other->MetalFree

Caption: Initial catalyst selection workflow based on synthetic route.

Expert Insight: For classical Knorr-type syntheses, always start with a simple Brønsted acid like acetic acid in a protic solvent like ethanol.[4][11] It is cost-effective, and the reaction often proceeds efficiently with gentle heating.[4] Only if you encounter issues with low yield or regioselectivity should you screen more advanced catalysts. For [3+2] cycloadditions, a transition metal catalyst is almost always required to achieve high efficiency and control.[12]

Q3: When should I consider a metal-free catalytic system?

Metal-free catalysis is gaining traction, particularly for its environmental benefits and to avoid metal contamination in pharmaceutical intermediates. Consider a metal-free approach when:

  • Trace metal contamination is a critical concern for the final product's application (e.g., an active pharmaceutical ingredient).

  • You are performing multi-component reactions where metal catalysts might have undesired cross-reactivity.

  • The reaction involves oxidative cyclization . Reagents like iodine or tert-butyl hydroperoxide (TBHP) can effectively catalyze pyrazole formation under metal-free conditions.[13][14]

  • The synthesis involves substrates that are sensitive to transition metals.

Several metal-free strategies have been developed, including iodine-catalyzed annulations and base-mediated cycloadditions.[14][15][16][17]

Part 2: Troubleshooting Guide: Catalyst-Related Issues

This section tackles specific experimental problems with a focus on how catalyst choice and reaction conditions are interconnected.

Problem: Low or No Product Yield

Q: My Knorr condensation reaction using acetic acid is giving very low yields. What is the likely cause and how can I fix it?

A: Low yields in acid-catalyzed condensations are common and can stem from several factors related to the catalyst's role.[4]

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Activity: The pKa of your acid catalyst may be too high to effectively protonate the dicarbonyl substrate, which is the rate-limiting step.

    • Solution: Switch to a stronger acid. If you are using acetic acid, try trifluoroacetic acid (TFA) or a catalytic amount of hydrochloric acid (HCl). Monitor the reaction carefully, as stronger acids can sometimes promote side reactions.

  • Poor Substrate Solubility: If your starting materials are not fully dissolved, the reaction becomes heterogeneous and slow. The catalyst cannot function effectively if it's not in the same phase as the reactants.

    • Solution: Change to a solvent that better dissolves all components. For polar substrates, consider DMF or DMAc. For less polar substrates, toluene or dioxane might be effective.[18]

  • Catalyst Loading: While catalytic, the amount of acid can be crucial.

    • Solution: Perform a catalyst loading screen. Start with 10 mol% and screen up to 50 mol% or even use it as a co-solvent. Sometimes, especially with less reactive substrates, higher loadings are necessary.

  • Reversibility of Imine Formation: The initial condensation to form the hydrazone intermediate is a reversible equilibrium. If water is not removed, the equilibrium may not favor the product.

    • Solution: Use a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

Q: My palladium-catalyzed [3+2] cycloaddition is not working. Could the catalyst or ligand be the issue?

A: Absolutely. In transition metal catalysis, the activity is highly dependent on the metal's oxidation state, its coordination sphere (the ligands), and the solvent.

Causality & Troubleshooting Steps:

  • Incorrect Palladium Oxidation State: Many cycloadditions require a Pd(0) active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it may not be reducing in situ to the active Pd(0) form.

    • Solution: Add a reducing agent or switch to a Pd(0) precatalyst like Pd₂(dba)₃.

  • Ligand Choice is Critical: The ligand stabilizes the metal center, influences its electronic properties, and dictates the geometry of the catalytic complex, which in turn affects reactivity.[19][20][21]

    • Solution: Conduct a ligand screen. For palladium catalysis, common choices include phosphine ligands (e.g., Xantphos, PPh₃) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand must be matched to the substrate.[8][20] Pyrazole-based ligands have also shown great promise in stabilizing palladium catalysts.[22][23]

  • Catalyst Deactivation: The catalyst may be decomposing or being poisoned by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degas the solvent to remove oxygen, which can oxidize and deactivate Pd(0) catalysts.

Problem: Poor Regioselectivity

Q: I am synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and I'm getting a mixture of two regioisomers. How can I control this?

A: This is a classic challenge in pyrazole synthesis.[1] Regioselectivity is determined by which carbonyl of the diketone the substituted nitrogen of the hydrazine attacks first. This can be controlled by several factors.

Causality & Control Strategies:

  • Steric Hindrance: The nucleophilic attack is often directed to the less sterically hindered carbonyl group.

    • Catalyst Solution: While not a direct catalyst function, the choice of solvent can enhance steric differentiation. Bulky solvents can amplify the steric differences between the two carbonyls.

  • Electronic Effects: The more electrophilic carbonyl carbon will react faster.

    • Catalyst/Solvent Solution: The choice of solvent can dramatically influence regioselectivity. Highly polar or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[24] These solvents can stabilize intermediates through hydrogen bonding, favoring one reaction pathway over the other.[10][24]

  • Metal-Directed Cycloaddition: In metal-catalyzed routes, the catalyst can pre-coordinate with the substrates, directing the cycloaddition to occur with a specific orientation.

    • Catalyst Solution: For [3+2] cycloadditions of sydnones and alkynes, copper catalysts (CuSAC) can provide excellent regioselectivity for 1,4-disubstituted pyrazoles, while base-mediated conditions can favor other isomers.[25] Careful selection of the metal and ligands is key to directing the outcome.[26][27]

Parameter Strategy to Influence Regioselectivity Expected Outcome Reference
Solvent Use fluorinated alcohols (TFE, HFIP) in Knorr-type synthesis.Increases selectivity by stabilizing one transition state over the other.[24]
Catalyst Use a specific transition metal (e.g., Cu(I) vs. Ru(II)).Metal coordination templates the approach of reactants.[25]
Base In cycloadditions, base can control the formation of the reactive dipole.Can switch selectivity compared to thermal or metal-catalyzed routes.[17]
Substrate Modify substrate electronics (e.g., use β-enamino diketones).Alters the electrophilicity of carbonyls, directing the initial attack.[1]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst/Solvent Screening for Regioselectivity Optimization

This protocol outlines a parallel screening approach to quickly identify optimal conditions for controlling regioselectivity in a Knorr-type pyrazole synthesis.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine hydrochloride (1.1 equiv)

  • Array of catalysts: Acetic Acid, TFA, p-TsOH, Sc(OTf)₃

  • Array of solvents: Ethanol, Toluene, Dichloromethane (DCM), 2,2,2-Trifluoroethanol (TFE)

  • Reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or parallel synthesizer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the 1,3-dicarbonyl and hydrazine in a suitable solvent (e.g., DCM) to ensure accurate dispensing.

  • Array Setup: To each of the 16 reaction vials, add a stir bar.

  • Reagent Addition:

    • Dispense the 1,3-dicarbonyl stock solution (e.g., 0.1 mmol) into each vial.

    • Evaporate the dispensing solvent under a stream of nitrogen.

    • Add the reaction solvent to be tested (0.5 mL) to each corresponding vial.

    • Add the catalyst to each vial (e.g., 20 mol%, 0.02 mmol). For liquid acids, add directly. For solid catalysts, add as a solid or from a stock solution.

    • Add the hydrazine hydrochloride (0.11 mmol).

  • Reaction: Seal the vials and place them in the heating block set to a predefined temperature (e.g., 80 °C). Stir for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS.

    • Determine the conversion of starting material and the ratio of the two pyrazole regioisomers for each condition.

  • Data Evaluation: Tabulate the results to identify the catalyst/solvent combination that provides the highest yield and best regioselectivity.

References

  • Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances. [Link]

  • Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. The Journal of Organic Chemistry. [Link]

  • A Facile Synthesis of Pyrazoles through Metal-Free Oxidative C(sp2)−H Cycloamination of Vinyl Hydrazones. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]

  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. ResearchGate. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Tetrahedron Letters. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Bifunctional Lewis Base-Catalyzed (3 + 2) Cycloadditions of Pyrazolone-Derived MBH Carbonates with Arynes. Organic Letters. [Link]

  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Applied Organometallic Chemistry. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

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Technical Support Center: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. The selection of a solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity. This document provides in-depth, experience-driven answers to common challenges, focusing on the causal relationships between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism, and how does the solvent play a pivotal role?

The synthesis of this compound typically proceeds via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[1][2][3] The key steps involve the reaction between a 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) and benzylhydrazine.

The solvent's role is multifaceted and critical at each stage:

  • Reactant Solubilization: The solvent must effectively dissolve both the polar benzylhydrazine and the dicarbonyl compound to ensure a homogeneous reaction medium.

  • Intermediate Stabilization: The reaction proceeds through charged or highly polar intermediates, such as hydrazones. Polar solvents can stabilize these intermediates, thereby lowering the activation energy and accelerating the reaction.[4][5]

  • Proton Transfer: Protic solvents (e.g., ethanol, acetic acid) can act as proton shuttles, facilitating the dehydration steps necessary for the formation of the stable aromatic pyrazole ring.

  • Controlling Regioselectivity: As the 1,3-dicarbonyl is unsymmetrical, the solvent can influence which carbonyl group is attacked first, potentially leading to isomeric products. This is one of the most critical solvent effects in this synthesis.[1][6][7]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism R1 Ethyl 2,4-dioxopentanoate I1 Initial Condensation (Hydrazone Formation) R1->I1 R2 Benzylhydrazine R2->I1 I2 Intramolecular Cyclization I1->I2 Rate-determining step I3 Dehydration & Aromatization I2->I3 Product Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate I3->Product Solvent Solvent Influence (Polarity, Protic/Aprotic) Solvent->I1 Solubility Solvent->I2 Intermediate Stabilization Solvent->I3 Proton Transfer

Caption: Knorr pyrazole synthesis workflow.

Q2: My reaction yield is consistently low. How can I troubleshoot this with solvent selection?

Low yield is a frequent challenge that can often be traced back to suboptimal solvent choice.[3][7] A systematic approach is necessary to diagnose the root cause.

Troubleshooting Workflow for Low Yield

G Start Low Yield (<60%) Observed Check1 Are reactants fully dissolved at reaction temperature? Start->Check1 Solubility Increase solvent polarity. Try DMF or NMP. Consider a co-solvent system. Check1->Solubility No Check2 Is significant byproduct formation observed (TLC/LCMS)? Check1->Check2 Yes Solubility->Check2 SideReaction Decrease solvent polarity to reduce side reactions. Try Dioxane or Toluene. Lower reaction temperature. Check2->SideReaction Yes Check3 Does reaction stall or proceed very slowly? Check2->Check3 No SideReaction->Check3 Kinetics Use a polar aprotic solvent (e.g., Acetonitrile) to accelerate cyclization. Consider acid/base catalysis. Check3->Kinetics Yes End Yield Optimized Check3->End No Kinetics->End

Caption: Troubleshooting workflow for low reaction yield.

Key Considerations:

  • Incomplete Dissolution: If reactants are not fully dissolved, the reaction becomes heterogeneous and slow. While heating can help, switching to a solvent with better solubilizing power, like N,N-Dimethylformamide (DMF), is often more effective.

  • Competing Side Reactions: Highly polar, protic solvents like ethanol can sometimes promote side reactions. In such cases, switching to a less polar or aprotic solvent like dioxane or acetonitrile may improve selectivity towards the desired product.[7]

  • Product Precipitation: In some solvents, the product may crystallize out of the reaction mixture as it forms. While this can drive the equilibrium forward, it may also lead to the inclusion of impurities. Ensure the product remains soluble at the reaction temperature for optimal purity.

Q3: I am getting a mixture of two isomers. How can solvent choice control regioselectivity?

This is a classic challenge in pyrazole synthesis with unsymmetrical dicarbonyls.[7] You are likely forming both this compound and its regioisomer, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate. The regioselectivity is determined by which carbonyl of the diketone is initially attacked by the substituted (-NH-Bn) nitrogen of benzylhydrazine.

Solvent Polarity is Key:

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can hydrogen bond with the carbonyl groups, influencing their electrophilicity. Often, they lead to a mixture of isomers because the energy barrier for attack at either carbonyl is similar. Conventional reactions in ethanol often yield equimolar mixtures of regioisomers.[1]

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to provide significantly better regioselectivity.[1] They can stabilize the transition state leading to one isomer over the other, often favoring the formation of the desired 1,5-disubstituted product. The condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents gives better results than in polar protic solvents.[1]

Solvent TypeTypical OutcomeRationale
Ethanol Poor regioselectivity (Mixture of isomers)Protic nature and hydrogen bonding activate both carbonyls, leading to competitive attack.[1]
Acetic Acid Moderate regioselectivityCan act as both a solvent and a catalyst, but may still produce mixtures.
DMF / DMAc Good to Excellent regioselectivity Aprotic nature avoids complex hydrogen bonding, and high polarity stabilizes the preferred transition state.[1]
Toluene Poor regioselectivity, slower reactionNon-polar nature leads to poor solubility and slow reaction rates.
Q4: My product is difficult to purify from the reaction solvent. What are the best practices for work-up and crystallization?

Solvent selection extends beyond the reaction itself and is crucial for isolating a pure product.

Work-up:

  • If you used a high-boiling point aprotic solvent like DMF or DMSO, it must be thoroughly removed. A common technique is to dilute the reaction mixture with a large volume of water and extract the product into a non-polar solvent like ethyl acetate. The aqueous phase will retain the DMF/DMSO. Multiple extractions and a final brine wash are recommended.

Crystallization:

  • The ideal crystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[8]

  • Solvent Screening: Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof).

  • Mixed Solvent Systems: A powerful technique involves dissolving the crude product in a "soluble" solvent (e.g., ethyl acetate or acetone) and then slowly adding an "anti-solvent" (e.g., hexanes or heptane) at an elevated temperature until turbidity is observed. Slow cooling should then yield high-quality crystals.[8]

  • "Oiling Out": If your product separates as an oil instead of crystals, it means it came out of solution above its melting point. To fix this, reheat the solution to redissolve the oil, add more of the "soluble" solvent, and allow it to cool more slowly.[8]

Experimental Protocol: Synthesis of this compound

This protocol is designed to maximize yield and regioselectivity by employing a preferred solvent system.

Materials:

  • Ethyl 2,4-dioxopentanoate (1.0 equiv)

  • Benzylhydrazine hydrochloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine hydrochloride (1.05 equiv) and anhydrous DMF (approx. 5 mL per 1 mmol of limiting reagent).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (1.1 equiv) dropwise. Stir for 15 minutes to liberate the free benzylhydrazine base.

  • Diketone Addition: Add ethyl 2,4-dioxopentanoate (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (5x the volume of DMF used).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x), followed by saturated sodium bicarbonate solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product.

References

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.
  • Influence of the polarity of the solvent leading either to 3‐CF3‐substitued pyrazoles 9 or 5‐CF3‐substitued pyrazoles 10.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Ethyl 1-benzyl-3-(4-methylphenyl)
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Ethyl 1-benzyl-3-(4-methyl-phen-yl)
  • Troubleshooting the reaction mechanism of pyrazole form
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Publishing.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

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Technical Support Center: Scale-Up Synthesis of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. We will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process.

Section 1: Synthesis Strategy & Mechanistic Insights (FAQs)

This section addresses fundamental questions regarding the most effective synthetic route for large-scale production, focusing on control, safety, and yield.

Q1: What is the most robust and scalable synthetic route to this compound?

A1: For large-scale synthesis where purity and isomeric control are paramount, a two-step approach is superior to a one-pot condensation of a 1,3-dicarbonyl precursor with benzylhydrazine. The direct condensation route often leads to a mixture of regioisomers (1-benzyl-5-methyl and 1-benzyl-3-methyl), which can be difficult and costly to separate at scale.[1]

The recommended two-step route is as follows:

  • Knorr Pyrazole Synthesis: First, synthesize the core heterocyclic intermediate, ethyl 5-methyl-1H-pyrazole-3-carboxylate , by reacting a suitable 1,3-dicarbonyl compound (e.g., an ethyl 2,4-dioxopentanoate derivative) with hydrazine hydrate.[2][3] This classic reaction is high-yielding and establishes the pyrazole core without isomeric ambiguity.[4][5][6]

  • N-Alkylation: Subsequently, perform a selective N-benzylation on the pyrazole intermediate using a benzylating agent (e.g., benzyl chloride or bromide) in the presence of a suitable base. This step introduces the benzyl group regioselectively onto the N1 position.

This strategy ensures that the final product is obtained as a single, well-defined regioisomer, simplifying downstream purification and analysis.

Q2: Can you illustrate the overall workflow for this recommended two-step synthesis?

A2: Certainly. The workflow is designed to maximize control at each stage, from the initial ring formation to the final alkylation.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: N-Benzylation cluster_2 Work-up & Purification A Ethyl 2,4-dioxopentanoate (1,3-Dicarbonyl Precursor) C Cyclocondensation Reaction (Acid Catalyst, e.g., Acetic Acid) A->C B Hydrazine Hydrate (N-N Source) B->C D Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate) C->D Formation of Pyrazole Core G N-Alkylation Reaction D->G E Benzyl Chloride (Alkylating Agent) E->G F Base (e.g., K2CO3) + Solvent (e.g., DMF) F->G H Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate (Final Product) G->H Regioselective Benzylation I Extraction & Washing H->I J Recrystallization / Distillation I->J K Isolated, Pure Product J->K

Caption: Recommended two-step workflow for the scale-up synthesis.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This guide addresses common issues in a problem-cause-solution format.

Problem Encountered Potential Root Cause(s) Recommended Solution(s) & Corrective Actions
1. Low Yield in Step 1 (Knorr Cyclization) A. Incomplete Reaction: Insufficient reaction time or temperature. Inefficient mixing in a large reactor.[7] B. Reagent Degradation: Poor quality or degraded hydrazine hydrate or diketoester. C. Side Reactions: The 1,3-dicarbonyl starting material can undergo self-condensation or other side reactions under harsh conditions.A. Optimize Conditions: Gradually increase reaction temperature in 5°C increments. Extend reaction time and monitor by TLC/HPLC. Ensure the reactor's agitator provides adequate mixing for the batch volume. B. Verify Reagents: Use fresh, high-purity starting materials. Titrate the hydrazine hydrate solution to confirm its concentration. C. Control Addition: Add the hydrazine hydrate solution slowly and controllably to the diketoester to maintain the desired reaction temperature and minimize side reactions.
2. Poor Regioselectivity in Step 2 (N-Benzylation) A. Steric Hindrance: While N1 is electronically favored, bulky substituents can sometimes lead to minor N2 alkylation. B. Base/Solvent Choice: The reaction conditions can influence the N1/N2 ratio. Aprotic polar solvents like DMF or acetonitrile with bases like K₂CO₃ generally favor N1 alkylation. C. Tautomerization: The pyrazole intermediate exists in tautomeric forms, and the reaction conditions might favor alkylation at the less-desired nitrogen.A. Confirm Intermediate Structure: Ensure the correct pyrazole intermediate was formed in Step 1. B. Systematic Optimization: Screen different base/solvent combinations. Start with K₂CO₃ in DMF at room temperature, a common and effective system. NaH in THF is another option but requires more stringent anhydrous conditions.[8] C. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to maximize selectivity.
3. Exothermic Runaway During Hydrazine Addition A. Uncontrolled Reaction Rate: The condensation with hydrazine is highly exothermic.[7] Rapid addition of hydrazine to the reaction mass can overwhelm the reactor's cooling capacity. B. Catalytic Decomposition: Traces of metal ions (e.g., from the reactor) can catalyze the decomposition of hydrazine, which is also highly exothermic.[7]A. Strict Dosing Control: Use a calibrated dosing pump for the slow, subsurface addition of hydrazine hydrate. Monitor the internal reaction temperature closely and program the pump to stop if the temperature exceeds a set safety limit. B. Reactor Cleanliness & Quenching: Ensure the reactor is scrupulously clean. Consider using a dilute solution of hydrazine hydrate to increase the thermal mass of the system.[7] The addition of a mild base like sodium acetate can help quench acidic byproducts that might catalyze decomposition.[9]
4. Difficult Product Isolation & Purification A. Oily Product: The final product may initially separate as an oil rather than a crystalline solid, making filtration difficult. B. Persistent Impurities: Unreacted starting materials or byproducts co-precipitating with the product. C. Solvent Selection: Inappropriate choice of solvent for recrystallization.A. Optimize Crystallization: After work-up, if the product is an oil, try adding a small amount of a non-polar "anti-solvent" (e.g., heptane) to induce crystallization. Seeding with a small crystal of pure product can also be effective. B. Aqueous Washes: Implement thorough aqueous washes during the work-up phase to remove water-soluble impurities (e.g., salts, residual base). A brine wash is effective for breaking emulsions. C. Solvent Screening: Perform small-scale solvent screening for recrystallization. A common and effective system for this class of compounds is Ethanol/Water or Ethyl Acetate/Heptane.
Section 3: Safety & Handling at Scale (FAQs)

Q3: What are the primary safety hazards associated with using hydrazine hydrate in a multi-kilogram scale synthesis?

A3: Hydrazine hydrate is a high-energy, toxic, and corrosive substance that requires stringent handling protocols.[10][11] The main hazards are:

  • Toxicity and Carcinogenicity: Hydrazine is highly toxic via inhalation, ingestion, and skin contact, and it is classified as a probable human carcinogen.[10] All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a closed reactor system with appropriate scrubbers) with personnel wearing appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10]

  • Exothermic Decomposition: Hydrazine can decompose violently, especially at elevated temperatures or in the presence of contaminants like rust or certain metals.[7][12] This decomposition is highly exothermic and can lead to a dangerous pressure buildup in a closed system.

  • Flammability: Hydrazine has a wide flammability range and can auto-ignite.[7] Keep it away from heat, sparks, and open flames.[10]

Q4: How should I manage waste streams containing hydrazine?

A4: Hydrazine-containing waste is hazardous and must not be disposed of down the drain. All aqueous and organic waste streams from the reaction and work-up must be collected in designated, labeled, and sealed waste containers. The waste should be neutralized (quenched) by a validated procedure, typically involving treatment with an oxidizing agent like sodium hypochlorite (bleach) under controlled, cooled conditions, before being handed over to a licensed chemical waste disposal company.

Section 4: Detailed Scale-Up Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale. A thorough risk assessment must be performed before implementation.

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established Knorr synthesis procedures.[2][6]

  • Materials & Equipment:

    • Jacketed Glass Reactor (appropriate volume) with overhead stirrer, thermocouple, condenser, and addition funnel/pump.

    • Ethyl 2,4-dioxopentanoate (1.0 eq)

    • Hydrazine Hydrate (~64% solution, 1.05 eq)

    • Glacial Acetic Acid (as solvent and catalyst)

    • Deionized Water

    • Heptane (for trituration/washing)

  • Procedure:

    • Charge the reactor with ethyl 2,4-dioxopentanoate and glacial acetic acid (approx. 4-5 volumes relative to the ketoester).

    • Begin stirring and cool the reactor contents to 10-15°C using the jacket.

    • Slowly add the hydrazine hydrate solution via the addition pump over 1-2 hours, ensuring the internal temperature does not exceed 25°C. CAUTION: The reaction is exothermic.

    • Once the addition is complete, slowly warm the reaction mixture to 80-90°C and hold for 4-6 hours. Monitor reaction completion by HPLC or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold deionized water (approx. 10 volumes) to the reaction mixture with vigorous stirring. The product should precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours at 5-10°C to maximize precipitation.

    • Filter the solid product and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Wash the cake with cold heptane to aid in drying.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2: N-Benzylation to this compound
  • Materials & Equipment:

    • Jacketed Glass Reactor with overhead stirrer, thermocouple, and condenser.

    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (from Step 1, 1.0 eq)

    • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

    • Benzyl Chloride (1.1 eq)

    • N,N-Dimethylformamide (DMF, anhydrous grade)

    • Ethyl Acetate

    • Deionized Water & Brine

  • Procedure:

    • Charge the reactor with the pyrazole intermediate, potassium carbonate, and DMF (approx. 5-7 volumes).

    • Begin stirring to create a suspension.

    • Slowly add the benzyl chloride over 30-60 minutes at room temperature. A slight exotherm may be observed.

    • Heat the mixture to 50-60°C and hold for 3-5 hours, or until reaction completion is confirmed by HPLC/TLC.

    • Cool the reaction mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel or reactor equipped for liquid-liquid extraction. Dilute with ethyl acetate (10 volumes).

    • Wash the organic layer sequentially with deionized water (3 x 5 volumes) and then with brine (1 x 5 volumes) to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford the pure title compound.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and resolving low yield issues during the scale-up process.

Troubleshooting start Low Yield of Final Product q1 Which step showed low yield? start->q1 step1_issues Troubleshoot Step 1: Knorr Cyclization q1->step1_issues Step 1 step2_issues Troubleshoot Step 2: N-Benzylation q1->step2_issues Step 2 check_reagents Verify purity of diketoester and hydrazine hydrate. step1_issues->check_reagents check_conditions Review temperature profile, addition rate, and mixing efficiency. step1_issues->check_conditions check_workup1 Analyze aqueous waste for lost product. Check for precipitation issues. step1_issues->check_workup1 check_intermediate Confirm purity and identity of pyrazole intermediate via NMR/LCMS. step2_issues->check_intermediate check_alkylation Review base stoichiometry, reagent quality, and reaction time/temp. step2_issues->check_alkylation check_workup2 Analyze aqueous layers and mother liquor for product loss. step2_issues->check_workup2 optimize Optimize reaction/workup conditions based on findings. check_reagents->optimize check_conditions->optimize check_workup1->optimize check_intermediate->optimize check_alkylation->optimize check_workup2->optimize

Caption: Decision tree for troubleshooting low yield issues.

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 449-525. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(4), 1305-1357. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2021). Organic Process Research & Development. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2015). Organic Process Research & Development, 19(1), 188-196. [Link]

  • LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. (2024). University of Florida Environmental Health & Safety. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (1987).
  • Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]

  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. (2019). Green Chemistry, 21, 5208-5219. [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate and Other Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility and broad spectrum of biological activities have led to the discovery of numerous compounds with significant pharmacological potential. This guide provides an in-depth comparison of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a representative pyrazole derivative, with other key classes of pyrazole-based compounds, including established anti-inflammatory drugs, and potent anticancer and antimicrobial agents. Through a detailed examination of their synthesis, mechanisms of action, and supporting experimental data, we aim to furnish researchers and drug development professionals with a comprehensive resource to navigate the chemical space of bioactive pyrazoles.

Introduction to the Pyrazole Core: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic and steric profile, making the pyrazole nucleus a "privileged scaffold" in drug design. The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of a wide array of compounds with diverse therapeutic applications. Pyrazole derivatives have demonstrated remarkable efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents.[1]

This guide will focus on a comparative analysis of this compound against other significant pyrazole derivatives, providing a framework for understanding the structure-activity relationships (SAR) that govern their biological performance.

Synthesis of this compound and Comparator Compounds: A Practical Approach

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several robust methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

Experimental Protocol: Synthesis of this compound

While direct experimental data for the biological activity of this compound is not extensively reported in the public domain, its synthesis can be readily achieved through the benzylation of the corresponding N-unsubstituted pyrazole precursor. The following protocol is adapted from established procedures for similar N-alkylation reactions of pyrazoles.

Objective: To synthesize this compound.

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the desired this compound.

Rationale for Experimental Choices:

  • Potassium carbonate is a mild base suitable for the deprotonation of the pyrazole NH, facilitating the subsequent nucleophilic attack on benzyl chloride.

  • Acetonitrile is an appropriate polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Column chromatography is a standard purification technique for separating the desired product from any unreacted starting materials or byproducts.

Comparative Synthesis of Other Pyrazole Derivatives

For a comprehensive comparison, we will consider the synthesis of two other classes of pyrazole derivatives with well-documented biological activities: a 4,5-dihydropyrazole with potential anticancer activity and the established anti-inflammatory drug, Celecoxib.

Experimental Protocol: Synthesis of a Representative 4,5-Dihydropyrazole Derivative

4,5-Dihydropyrazoles, also known as pyrazolines, are often synthesized via the condensation of α,β-unsaturated ketones (chalcones) with hydrazines.

Objective: To synthesize a representative 3,5-diaryl-4,5-dihydropyrazole.

Materials:

  • A substituted chalcone (e.g., 1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted chalcone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the 4,5-dihydropyrazole derivative.

Experimental Protocol: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor, and its synthesis is a classic example of pyrazole formation from a β-diketone and a hydrazine derivative.[2]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-Hydrazinylbenzenesulfonamide hydrochloride

  • Methanol

Procedure:

  • In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq) in methanol.[2]

  • Heat the mixture to 65°C and stir for 10 hours.[2]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2]

  • The crude Celecoxib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Comparative Performance Analysis: Biological Activity

The therapeutic potential of pyrazole derivatives is vast, with prominent examples in anti-inflammatory, anticancer, and antimicrobial applications. This section will compare the performance of our target compound (based on SAR of related structures) with experimentally validated data for other pyrazole derivatives.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The discovery of two isoforms, COX-1 and COX-2, has been pivotal in the development of selective inhibitors with improved gastrointestinal safety profiles.

Mechanism of Action: COX Inhibition

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibition Non_Selective_NSAIDs->COX2 Inhibition Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Selective Inhibition Target_Compound Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate (Predicted Target) Target_Compound->COX2 Potential Inhibition

Caption: COX Inhibition Pathway and the Action of NSAIDs.

Structure-Activity Relationship (SAR) and Predicted Activity of this compound:

Based on the structures of known COX-2 inhibitors like Celecoxib, which feature a diarylpyrazole scaffold, it is plausible that this compound could exhibit anti-inflammatory properties. The presence of the benzyl group at the N1 position and the methyl group at the C5 position will influence its binding to the COX-2 active site. However, the lack of the sulfonamide group, which is crucial for the high selectivity of Celecoxib, suggests that our target compound might be a less potent or non-selective COX inhibitor.

Comparative Data for Anti-inflammatory Pyrazole Derivatives:

CompoundTarget(s)IC₅₀ (COX-1)IC₅₀ (COX-2)In Vivo Efficacy (Carrageenan-induced paw edema)Reference
Celecoxib COX-2~15 µM~0.04 µMSignificant reduction in paw edema[3][4]
Indomethacin COX-1/COX-2~0.1 µM~0.9 µMSignificant reduction in paw edema[4]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Not specifiedNot reportedNot reportedSignificant anti-inflammatory activity[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[6][7][8]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is present in numerous compounds with potent anticancer activity, targeting various mechanisms including kinase inhibition, tubulin polymerization, and apoptosis induction.

Mechanism of Action: Inhibition of Cancer Cell Growth

Anticancer_Mechanism cluster_proliferation Cell Proliferation Pathways cluster_compounds Pyrazole Derivatives cluster_effects Cellular Effects Kinases Kinases (e.g., EGFR, CDKs) Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Tubulin Tubulin Polymerization Tubulin->Cell_Cycle_Arrest Pyrazole_3_Carboxylates Pyrazole-3-Carboxylates Pyrazole_3_Carboxylates->Kinases Inhibition Dihydropyrazoles 4,5-Dihydropyrazoles Dihydropyrazoles->Tubulin Inhibition Target_Compound Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate (Potential Activity) Target_Compound->Kinases Potential Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential Anticancer Mechanisms of Pyrazole Derivatives.

Structure-Activity Relationship (SAR) and Predicted Activity of this compound:

Several studies have highlighted the anticancer potential of pyrazole-3-carboxylate derivatives. The substituents on the pyrazole ring and at the N1 position play a crucial role in determining their cytotoxic activity. The benzyl group at the N1 position in our target compound is a common feature in some bioactive pyrazoles. It is hypothesized that this compound may exhibit moderate anticancer activity, potentially through the inhibition of protein kinases, a common mechanism for pyrazole-based anticancer agents.

Comparative Data for Anticancer Pyrazole Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
1-(Arylmethyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivative A549 (Lung)26Apoptosis induction[9]
3,5-Diaryl-4,5-dihydropyrazole derivative NCI-H460 (Lung)Sub-micromolarTubulin polymerization inhibition[2]
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxamide derivative VariousVariesc-Met kinase and JAK1 inhibition[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Objective: To determine the in vitro cytotoxicity of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.

Comparative Data for Antimicrobial Pyrazole Derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole derivative Staphylococcus aureusModerate activity[16]
Pyrazole-1-carbothiohydrazide derivative Aspergillus niger2.9-7.8[17]
Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative Staphylococcus aureus1.25 µmol/mL[18]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Objective: To determine the MIC of a test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

This comparative guide highlights the significant potential of the pyrazole scaffold in medicinal chemistry. While direct experimental data for this compound remains to be fully elucidated, analysis of its structure in the context of well-established pyrazole derivatives provides a rational basis for predicting its potential biological activities. The detailed synthetic protocols and biological evaluation methods presented herein offer a practical framework for researchers to synthesize and test this and other novel pyrazole derivatives. The comparative data for established anti-inflammatory, anticancer, and antimicrobial pyrazoles underscore the importance of systematic structure-activity relationship studies in guiding the design of new and more effective therapeutic agents. Further investigation into the biological profile of this compound is warranted to fully understand its therapeutic potential.

References

  • Preprints.org. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • PubMed. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC. [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. [Link]

  • MDPI. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • The Pharma Innovation. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. The Pharma Innovation. [Link]

  • MDPI. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River. [Link]

  • MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
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  • MDPI. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and a remarkably broad spectrum of biological activities.[1][2][3] Derivatives built upon this five-membered heterocyclic scaffold have demonstrated potent antimicrobial, anti-inflammatory, and anticancer properties, among others.[1][4][5] This guide provides a comparative analysis of the biological activities of analogs based on the ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate scaffold. Our objective is to dissect the structure-activity relationships (SAR) that govern their efficacy and to provide the detailed experimental frameworks necessary for their evaluation.

The Core Scaffold: Understanding the Foundation

The reference compound, this compound, possesses key structural features that are frequently manipulated to modulate biological activity:

  • N1-Benzyl Group: This large, lipophilic group significantly influences how the molecule interacts with binding pockets in biological targets. Its orientation and substitution patterns are critical.

  • C3-Ethyl Carboxylate Group: The ester functionality is a potential hydrogen bond acceptor and can be hydrolyzed in vivo. Modifications here can alter pharmacokinetics and target engagement.

  • C5-Methyl Group: While small, this group can play a role in establishing van der Waals interactions and influencing the orientation of the N1-benzyl substituent.

Systematic modification of these positions allows for a thorough exploration of the chemical space to optimize potency and selectivity.

Comparative Biological Evaluation: A Multi-Faceted Analysis

The true potential of a chemical scaffold is revealed through its performance across a panel of biological assays. Here, we compare the anticancer and antimicrobial activities of a hypothetical series of analogs to illustrate key SAR principles observed in related pyrazole systems.[6][7][8]

Anticancer and Cytotoxic Activity

The antiproliferative potential of pyrazole derivatives is a significant area of research, with many analogs showing potent activity against various cancer cell lines.[4][9][10] The primary mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation, or the disruption of microtubule dynamics.[4][11][12] Evaluation is typically performed using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[13][14][15]

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Pyrazole Analogs against Human Cancer Cell Lines

Compound IDR¹ Substituent (at N1-benzyl)R² Substituent (at C3)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
REF-01 -H (unsubstituted)-COOEt25.431.228.5
ANA-02 4-Cl-COOEt10.115.812.3
ANA-03 4-OCH₃-COOEt35.240.538.1
ANA-04 4-Cl-COOH8.512.19.7
ANA-05 4-Cl-CONH₂9.214.011.5
Doxorubicin(Standard Drug)0.91.21.1

Causality Behind the Data:

  • Influence of N1-Benzyl Substitution: The introduction of an electron-withdrawing group like chlorine (ANA-02) often enhances cytotoxic activity compared to the unsubstituted parent compound (REF-01). This is a common observation in pyrazole series, potentially due to improved binding affinity within the target's active site.[10] Conversely, an electron-donating methoxy group (ANA-03) can reduce activity.

  • Impact of C3-Carboxylate Modification: Hydrolyzing the ethyl ester to a carboxylic acid (ANA-04) or converting it to a primary amide (ANA-05) can increase potency.[16] The resulting -COOH or -CONH₂ groups can act as hydrogen bond donors, forming additional interactions with target residues that are not possible for the parent ester.[7][8] This highlights the importance of the C3 position for establishing key binding interactions.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their ability to combat microbial resistance.[1][17][18] Their activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[19][20]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Analogs

Compound IDR¹ Substituent (at N1-benzyl)Staphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungus)
REF-01 -H (unsubstituted)64>128128
ANA-02 4-Cl166432
ANA-06 2,4-diCl83216
ANA-07 4-F3212864
Ciprofloxacin(Standard Drug)10.5N/A
Fluconazole(Standard Drug)N/AN/A8

Causality Behind the Data:

  • Halogenation Effects: The presence and position of halogens on the N1-benzyl ring are critical determinants of antimicrobial potency. A single chloro-substituent (ANA-02) significantly improves activity against all tested strains.[5] Dichlorination (ANA-06) further enhances this effect, a strategy that has proven effective in developing potent antimicrobial pyrazoles.[7][8] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes, and specific electronic interactions with the target enzyme.

  • Structure-Antifungal Activity: The enhanced activity against C. albicans by halogenated analogs like ANA-02 and ANA-06 suggests that these modifications are crucial for inhibiting fungal-specific targets. The positions of electronegative atoms like chlorine and fluorine can be pivotal in defining the strength of the antifungal effect.[6]

Unveiling Mechanisms: The Role of Molecular Docking

To rationalize the observed SAR, in silico molecular docking studies are invaluable. These computational techniques predict how a ligand binds within the active site of a target protein, providing insights into the intermolecular interactions that govern affinity and activity.[11][21][22][23] For instance, docking anticancer pyrazole analogs into the ATP-binding site of a protein kinase can reveal key hydrogen bonds and hydrophobic interactions, explaining why certain substitutions enhance inhibitory activity.

cluster_0 In Silico Workflow PDB Protein Target Selection (e.g., Kinase from PDB) DOCK Molecular Docking (e.g., AutoDock) PDB->DOCK LIG Ligand Preparation (Analog Library) LIG->DOCK SCORE Scoring & Analysis (Binding Energy, Pose) DOCK->SCORE SAR Rationalize SAR (Explain Experimental Data) SCORE->SAR

Caption: Molecular docking workflow for SAR analysis.

Experimental Corner: Validated Protocols

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol assesses a compound's effect on cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan by mitochondrial dehydrogenases in living cells.[13][24][25]

A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) Incubate 24h @ 37°C, 5% CO₂ B 2. Compound Treatment Add serial dilutions of pyrazole analogs. Incubate for 48-72h. A->B C 3. Add MTT Reagent (Final conc. 0.5 mg/mL) B->C D 4. Incubate 2-4h @ 37°C (Purple formazan crystals form) C->D E 5. Solubilize Crystals Add 100 µL DMSO or solubilization buffer. D->E F 6. Measure Absorbance Read at 570 nm with a plate reader. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Compound Preparation: Prepare a stock solution of each pyrazole analog in DMSO. Perform serial dilutions in serum-free media to create a range of desired concentrations.

  • Treatment: Remove the growth medium from the wells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium, following CLSI and EUCAST guidelines.[19][26]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[26] Add 50 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column.

  • Serial Dilution: Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. This creates a concentration gradient of the pyrazole analog.[26]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • MIC Determination: After incubation, read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19][26]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies, guided by the principles outlined in this guide, are essential for optimizing biological activity. The strategic modification of the N1-benzyl and C3-carboxylate moieties, particularly with halogen-containing and hydrogen-bonding groups, has been shown to be a highly effective strategy for enhancing both anticancer and antimicrobial potency in related pyrazole systems.

Future work should focus on synthesizing and evaluating a broader library of analogs to further refine SAR models. Investigating their effects on a wider panel of cancer cell lines and resistant microbial strains, coupled with detailed mechanistic and in vivo studies, will be critical for translating these promising laboratory findings into clinically relevant drug candidates.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the definitive structural elucidation of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development, forming the bedrock upon which all subsequent biological and material characterization is built.[3] In the synthesis of novel compounds like this compound, a multi-faceted analytical approach is not merely best practice; it is essential for scientific integrity. Relying on a single analytical technique can lead to ambiguity, whereas the convergence of data from orthogonal methods provides a comprehensive and irrefutable structural proof.[4][5]

This guide details the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a confident assignment of the target molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for determining the detailed bonding arrangement of a molecule in solution.[3][6] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment, connectivity, and relative proximity of atoms.[7][8]

Proton (¹H) NMR Spectroscopy: Unveiling the Proton Framework

Expertise & Experience: ¹H NMR provides a quantitative map of all hydrogen atoms in a structure. The analysis hinges on four key pieces of information: the number of unique signals (chemically non-equivalent protons), their chemical shift (electronic environment), their integration (the relative number of protons per signal), and their spin-spin splitting or multiplicity (neighboring protons).[8][9] For this compound, we anticipate seven distinct proton signals. The causality for this prediction lies in the molecule's lack of symmetry, rendering most proton groups chemically unique.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35 - 7.25Multiplet3HH-11, H-12 (meta-, para-Ph)Protons on the phenyl ring, deshielded by aromaticity.
~7.15Multiplet2HH-10 (ortho-Ph)Ortho protons of the benzyl group, typically slightly upfield from other phenyl protons.
~6.50Singlet1HH-4The lone proton on the pyrazole ring, its chemical shift is characteristic of heterocyclic aromatic systems.
~5.50Singlet2HH-7 (CH₂-Ph)Methylene protons adjacent to both an aromatic ring and a nitrogen atom, leading to significant deshielding.
~4.35Quartet2HH-15 (-O-CH₂-CH₃)Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 rule).
~2.30Singlet3HH-6 (C₅-CH₃)Methyl protons attached to the pyrazole ring. Expected to be a singlet as there are no adjacent protons.
~1.38Triplet3HH-16 (-O-CH₂-CH₃)Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Trustworthiness: A Self-Validating Protocol for ¹H NMR Analysis

The following protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Record the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 2-5 seconds. Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to assign each signal to its corresponding protons in the molecular structure.[7]

Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom.[8] Standard ¹³C spectra are proton-decoupled, meaning each carbon signal appears as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. For our target molecule, we expect to see all 14 carbon signals, confirming the molecular formula's carbon count.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162.0C-14 (C=O)The ester carbonyl carbon is highly deshielded, appearing far downfield.
~148.0C-5Pyrazole ring carbon attached to the methyl group.[10][11]
~142.0C-3Pyrazole ring carbon attached to the ester group.[10][11]
~136.0C-9 (ipso-Ph)The quaternary carbon of the phenyl ring attached to the methylene group.
~129.0C-11 (meta-Ph)Phenyl ring carbons.
~128.0C-12 (para-Ph)Phenyl ring carbon.
~127.0C-10 (ortho-Ph)Phenyl ring carbons.
~108.0C-4The sole CH carbon in the pyrazole ring, typically appearing around this region.[12]
~61.0C-15 (-O-CH₂)Ethyl ester methylene carbon, deshielded by the adjacent oxygen.
~52.0C-7 (CH₂-Ph)Benzyl methylene carbon.
~14.5C-16 (-O-CH₂-CH₃)Ethyl ester methyl carbon.
~12.0C-6 (C₅-CH₃)Ring-bound methyl carbon.

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is standard.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent peak (typically a triplet around 77.16 ppm) can be used for calibration if TMS is not observed clearly. Count the number of signals to confirm the presence of all 14 unique carbons. Compare the observed chemical shifts with predicted values and data from similar pyrazole structures to assign the carbon skeleton.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][5] Molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic vibrational frequency, which is then detected by the spectrometer.[4] This technique is particularly powerful for identifying strong, polar bonds like carbonyls (C=O).

For this compound, IR spectroscopy serves as a crucial confirmation of the ester functional group, which is a key structural feature.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H StretchAromatic & Pyrazole C-HStretching of sp² C-H bonds is characteristic of aromatic and heteroaromatic rings.[13]
2980 - 2850C-H StretchAliphatic (CH₂, CH₃)Stretching of sp³ C-H bonds from the ethyl, methyl, and benzyl methylene groups.
~1725C=O StretchEsterA strong, sharp absorption band in this region is a definitive indicator of an ester carbonyl group.[14][15][16]
1600, 1500, 1450C=C StretchAromatic RingThese medium-to-weak absorptions are characteristic of the carbon-carbon stretching within the benzyl ring.[13]
~1280 & ~1100C-O StretchEsterEsters typically show two strong C-O stretching bands; one for the C-C-O and one for the O-C-C portion of the ester linkage.[15]

Trustworthiness: A Self-Validating Protocol for ATR-IR Analysis

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This subtracts the spectral contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Analysis: Process the resulting spectrum (ATR correction may be applied). Identify the key absorption bands and compare their positions and intensities with established correlation tables to confirm the presence of the expected functional groups.[14][16]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, clues about its structural components.[3][6] In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The molecular formula of our target is C₁₄H₁₆N₂O₂. Its monoisotopic mass is 244.1212 g/mol . A key validation is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[17] Our compound has two nitrogen atoms, and its nominal molecular weight is 244, consistent with the rule.

Expected Mass Spectrum (EI-MS):

m/z ValueProposed FragmentRationale
244[M]⁺The molecular ion peak, confirming the molecular weight.
199[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester is a common fragmentation pathway for ethyl esters.[18]
153[M - C₇H₇]⁺Loss of the benzyl group.
91[C₇H₇]⁺A very common and often intense peak in the spectra of benzyl-containing compounds, corresponding to the stable tropylium cation.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the expulsion of HCN or N₂ from the molecular ion or subsequent fragments, providing further structural evidence.[2][19]

Trustworthiness: A Self-Validating Protocol for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of electron impact (EI) or electrospray ionization (ESI). For accurate mass measurement, a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is required.

  • Infusion: Introduce the sample into the ion source, typically via direct infusion or through a coupled chromatography system (GC-MS or LC-MS).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak [M]⁺. If using HRMS, confirm that the measured accurate mass is within 5 ppm of the calculated theoretical mass for the formula C₁₄H₁₆N₂O₂. Analyze the major fragment ions to corroborate the presence of key structural motifs like the benzyl and ethyl ester groups.[18]

Integrated Workflow for Unambiguous Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from all methods.

The diagram below illustrates a logical workflow for the complete structural confirmation of this compound. This process ensures that each piece of data validates the others, leading to a single, unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesis Synthesized Product (Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate) MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS_Data Molecular Weight (244.12) & Key Fragments (m/z 91) MS->MS_Data IR_Data Functional Groups Confirmed (Ester C=O: ~1725 cm⁻¹) IR->IR_Data NMR_Data Atomic Connectivity Map (Proton & Carbon Skeleton) NMR->NMR_Data Confirmation Structure Confirmed MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

This workflow demonstrates the self-validating nature of the approach:

  • MS provides the molecular formula (C₁₄H₁₆N₂O₂).

  • ¹³C NMR confirms the presence of 14 unique carbons, and ¹H NMR shows 16 protons, matching the formula from MS.

  • IR confirms the presence of the ester functional group (C=O), which is corroborated by the C=O signal (~162 ppm) in the ¹³C NMR and the ethoxy fragment loss in MS.

  • The benzyl group identified by its characteristic signals in ¹H and ¹³C NMR is validated by the strong tropylium ion fragment (m/z 91) in the mass spectrum.

By cross-validating the results from each analysis, we eliminate ambiguity and achieve a definitive structural assignment, meeting the highest standards of scientific rigor.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

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A Comparative Guide to the X-ray Crystallography of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Pyrazole-Based Drug Discovery

Pyrazoles, five-membered heterocyclic compounds, represent a cornerstone in modern medicinal chemistry. Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Among the myriad of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of molecules in the solid state.[2]

This guide provides an in-depth analysis of the application of X-ray crystallography to ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative perspective against other common analytical techniques and providing the experimental context necessary for robust structural determination.

Part 1: Unveiling the Molecular Architecture: X-ray Crystallography in Detail

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[2] The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of atoms within a crystal, producing a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, revealing the precise position of each atom in the molecule.[3][4]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized pyrazole derivative to a fully refined crystal structure is a multi-step process that demands precision and careful execution. Each step is critical for obtaining high-quality data that will yield an unambiguous structure.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Pyrazole Derivative Purification Purification Synthesis->Purification Recrystallization Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Saturated Solution Mounting Crystal Mounting Crystal_Growth->Mounting Selection of suitable crystal Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Placement in X-ray beam Data_Reduction Data Reduction & Correction Diffractometer->Data_Reduction Raw Diffraction Intensities Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Corrected Data Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical procedure for the crystallographic analysis of an this compound derivative.

  • Synthesis and Purification: The target pyrazole derivative is first synthesized. A common route involves the condensation of a β-ketoester with a hydrazine derivative.[5] The crude product must be purified, typically by recrystallization, to ensure chemical homogeneity, which is a prerequisite for growing high-quality crystals.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. A suitable solvent system (e.g., ethyl acetate, ethanol, or a mixture) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Data Collection: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[2] The crystal is then placed in a diffractometer (e.g., a Bruker SMART CCD area-detector) and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (common for small molecules) with software such as SHELXS.[2] This provides an initial model of the molecular structure. The model is then refined against the experimental data using a least-squares method with software like SHELXL. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Comparative Crystallographic Data of Pyrazole Carboxylate Derivatives

The precise substitution pattern on the pyrazole ring and its appendages significantly influences the molecule's conformation and crystal packing. Below is a table summarizing crystallographic data for representative pyrazole carboxylate derivatives, illustrating these structural nuances.

Compound Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate [6]Ethyl 1,3-diphenyl-5-methyl-1H-pyrazole-4-carboxylate [7]
Formula C₂₀H₂₀N₂O₂C₁₉H₁₈N₂O₂
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell (a, b, c) 7.666 Å, 10.160 Å, 11.381 Å8.459 Å, 15.628 Å, 12.458 Å
Unit Cell (α, β, γ) 83.99°, 87.47°, 85.47°90°, 98.24°, 90°
Dihedral Angle (Pyrazole/Benzyl) 83.40°N/A
Dihedral Angle (Pyrazole/Phenyl) 15.68° (Tolyl ring)Almost coplanar
Key Interactions C-H···O hydrogen bondsC-H···O hydrogen bonds

Analysis of Structural Data:

The data reveals how changes in substituent positions (e.g., moving the methyl and phenyl groups) alter the fundamental crystal symmetry from triclinic to monoclinic. The dihedral angles are particularly informative; in the 1-benzyl-3-(4-methylphenyl) derivative, the benzyl and tolyl rings are significantly twisted relative to the central pyrazole ring, with dihedral angles of 83.40° and 15.68°, respectively.[6] This pronounced twist is a critical feature for understanding how the molecule will fit into a receptor's binding pocket. In contrast, in the 1,3-diphenyl derivative, the phenyl rings are nearly coplanar with the pyrazole moiety.[7] In both structures, weak C-H···O hydrogen bonds are instrumental in stabilizing the crystal packing.

Part 2: A Broader Perspective: Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of a new chemical entity relies on a suite of analytical techniques. Each method offers a unique piece of the molecular puzzle.[8][9]

Analytical_Techniques center_node Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate Derivative xray X-ray Crystallography center_node->xray Provides 3D Structure & Intermolecular Interactions nmr NMR Spectroscopy center_node->nmr Provides Connectivity & Solution-State Conformation ms Mass Spectrometry center_node->ms Provides Molecular Weight & Elemental Composition ir IR Spectroscopy center_node->ir Provides Functional Group Information

Sources

A Comparative Guide to the Synthesis of Pyrazoles: From Classical Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, appearing in a multitude of pharmaceuticals and agrochemicals.[1][2] The versatility of the pyrazole ring and its derivatives necessitates a deep understanding of the various synthetic routes available for its construction. This guide provides an in-depth, comparative analysis of the most significant methods for pyrazole synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will delve into classical methods that have stood the test of time, as well as modern techniques that offer improved efficiency, safety, and environmental compatibility.

The Enduring Relevance of Classical Synthesis: The Knorr and Pechmann Reactions

The foundations of pyrazole synthesis were laid in the late 19th century with the development of reactions that are still widely used today. These methods, while traditional, offer reliability and a broad substrate scope.

The Knorr Pyrazole Synthesis: A Workhorse Reaction

First reported by Ludwig Knorr in 1883, this synthesis involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[3][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6][7]

Mechanism of the Knorr Pyrazole Synthesis

The reaction begins with the acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. The remaining free nitrogen of the hydrazine then attacks the second carbonyl group, leading to a diimine intermediate which, upon deprotonation and loss of water, aromatizes to the final pyrazole product.[3][6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine Hydrazine (R-NH-NH2) imine Imine Formation hydrazine->imine + H+ dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->imine diimine Diimine Intermediate imine->diimine Intramolecular Attack pyrazole Pyrazole diimine->pyrazole - H2O, - H+

Knorr Pyrazole Synthesis Mechanism

Advantages:

  • High yields: The formation of a stable aromatic ring often drives the reaction to completion, resulting in excellent yields.[8]

  • Readily available starting materials: 1,3-dicarbonyl compounds and hydrazines are common and accessible reagents.

  • Versatility: A wide range of substituted pyrazoles can be synthesized by varying the substituents on both the hydrazine and the dicarbonyl compound.[1]

Disadvantages:

  • Regioselectivity issues: With unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed.[1][5]

  • Harsh conditions: The reaction often requires acidic conditions and elevated temperatures.

The Pechmann Pyrazole Synthesis: A Cycloaddition Approach

Discovered by Hans von Pechmann in 1898, this method utilizes the 1,3-dipolar cycloaddition of diazomethane with acetylenes to form the pyrazole ring.[9][10] This reaction offers a different disconnection approach compared to the Knorr synthesis.

Mechanism of the Pechmann Pyrazole Synthesis

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the diazomethane acts as the 1,3-dipole and the acetylene is the dipolarophile. This initially forms a non-aromatic 3H-pyrazole intermediate, which then undergoes a 1,5-hydrogen shift to yield the stable aromatic pyrazole.[11]

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diazomethane Diazomethane cycloaddition [3+2] Cycloaddition diazomethane->cycloaddition acetylene Acetylene acetylene->cycloaddition h_pyrazole 3H-Pyrazole cycloaddition->h_pyrazole pyrazole Pyrazole h_pyrazole->pyrazole 1,5-H Shift

Pechmann Pyrazole Synthesis Mechanism

Advantages:

  • Direct formation of the pyrazole ring: The cycloaddition provides a direct route to the heterocyclic core.

  • Good for specific substitution patterns: This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve via condensation reactions.

Disadvantages:

  • Use of hazardous reagents: Diazomethane is highly toxic and explosive, limiting the scalability and practicality of this method.[12]

  • Limited substrate scope: The reaction is often limited to terminal alkynes and can have regioselectivity issues with substituted acetylenes.[11]

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, safer, and environmentally friendly methods.[13][14] This has led to the emergence of several modern techniques for pyrazole synthesis that address the limitations of classical approaches.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has become a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating.[2][15]

Principle of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in accelerated reaction rates.[2][16]

Advantages:

  • Reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[17][18]

  • Higher yields and purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[19]

  • Energy efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[20]

Disadvantages:

  • Specialized equipment required: A dedicated microwave reactor is necessary.

  • Scalability challenges: While scalable microwave reactors exist, scaling up reactions can be more complex than with conventional methods.

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-traditional energy source for promoting pyrazole synthesis.[2][21]

Principle of Ultrasound-Assisted Synthesis

Ultrasound irradiation creates acoustic cavitation in the reaction medium – the formation, growth, and implosive collapse of bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[21]

Advantages:

  • Milder reaction conditions: Ultrasound can often promote reactions at lower temperatures than conventional methods.[17]

  • Enhanced mass transfer: The mechanical effects of cavitation can improve mixing and mass transfer, particularly in heterogeneous reactions.

  • Environmentally friendly: This method often aligns with the principles of green chemistry by reducing energy consumption and reaction times.[14][21]

Disadvantages:

  • Specialized equipment: An ultrasonic bath or probe is required.

  • Potential for radical formation: The high-energy environment of cavitation can sometimes lead to undesired side reactions.

Flow Chemistry: Continuous and Controlled Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages in terms of safety, control, and scalability.[22][23]

Principle of Flow Chemistry

Reactants are pumped through a reactor (often a heated or cooled tube or microreactor), where they mix and react. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time.[22]

Advantages:

  • Enhanced safety: The small reaction volumes at any given time minimize the risks associated with hazardous reactions or intermediates.[22]

  • Improved control and reproducibility: Precise control over reaction parameters leads to more consistent and reproducible results.[23]

  • Facile scalability: Scaling up production is achieved by running the system for a longer duration rather than increasing the reactor size.[24]

  • Integration of synthesis and purification: Flow systems can be designed to include in-line purification steps, streamlining the overall process.[23]

Disadvantages:

  • Initial setup cost: The initial investment in pumps, reactors, and other equipment can be high.

  • Potential for clogging: Solid precipitates can block the narrow channels of flow reactors.

Comparative Analysis of Synthesis Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key characteristics of the discussed methods.

MethodKey PrincipleTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Knorr Synthesis CondensationSeveral hoursGood to ExcellentVersatile, readily available starting materialsRegioselectivity issues, harsh conditions
Pechmann Synthesis [3+2] CycloadditionVariesModerate to GoodDirect ring formationHazardous reagents, limited scope
Microwave-Assisted Dielectric HeatingMinutesExcellentRapid, high yields, energy efficientSpecialized equipment, scalability challenges
Ultrasound-Assisted Acoustic CavitationMinutes to hoursGood to ExcellentMilder conditions, enhanced mass transferSpecialized equipment, potential side reactions
Flow Chemistry Continuous ReactionVaries (residence time)Good to ExcellentEnhanced safety, control, scalabilityHigh initial cost, potential for clogging

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a simple pyrazole derivative using the Knorr synthesis and a microwave-assisted method.

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole

Materials:

  • 2,4-Pentanedione (acetylacetone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-pentanedione (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-dimethylpyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • A chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone derivative (1 equivalent), phenylhydrazine hydrochloride (1.2 equivalents), and ethanol.

  • Add triethylamine (1.5 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate the reaction.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 1,3,5-trisubstituted pyrazole.[15]

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from the classical condensation and cycloaddition reactions to modern, enabling technologies. While the Knorr synthesis remains a robust and widely used method, microwave-assisted, ultrasound-assisted, and flow chemistry approaches offer compelling advantages in terms of speed, efficiency, and safety.[2][22] The choice of synthetic method will ultimately depend on the specific target molecule, available resources, and desired scale of production.

As the demand for novel pyrazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methods will remain a key area of research.[13][25] The integration of green chemistry principles, such as the use of benign solvents and recyclable catalysts, will be crucial in shaping the future of pyrazole synthesis.[25][26]

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  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]

  • Aslan, M., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]

  • Kumar, S., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]

  • Gunturu, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7687-7704. [Link]

  • Castillo, J. C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 7845-7864. [Link]

  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]

  • Pechmann, H. v. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951. [Link]

  • A kind of preparation method of pyrazole derivatives. (2019).
  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Журнал общей химии. [https://www.semanticscholar.org/paper/Modern-Approaches-to-the-Synthesis-of-Pyrazoles-(A-Baeva-Gataullin/8e2f8c6b7d1c6e1e6f9e9e8f8c8c8c8c8c8c8c8c]([Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 12(1), 057-064. [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 13(10), 943-963. [Link]

  • Sharma, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2465-2475. [Link]

  • Fu, Y., et al. (2021). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 11(1), 108. [Link]

  • El-Sayed, M. A. A., et al. (2023). Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR‐Targeted Anticancer Agents. Archiv der Pharmazie, 356(1), 2200378. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of such pharmacologically active molecules. In drug development and fundamental research, the purity of this starting material is not a mere quality metric; it is a critical determinant of a program's success. The presence of impurities, even at trace levels, can drastically alter biological activity, lead to unforeseen toxicity, and compromise the reproducibility of experimental data.[4][5]

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized this compound. We will move beyond simple pass/fail criteria to build a holistic purity profile, leveraging orthogonal analytical techniques. The causality behind each experimental choice will be explained, reflecting a field-proven approach to ensure the integrity of your research and development pipeline.

The Synthetic Context: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this predicts the likely impurity profile. A common pathway to the target compound is the N-alkylation of ethyl 5-methyl-1H-pyrazole-3-carboxylate with benzyl chloride.[6][7]

This reaction, while effective, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual ethyl 5-methyl-1H-pyrazole-3-carboxylate and benzyl chloride.

  • Regioisomers: The alkylation can potentially occur on the other nitrogen atom of the pyrazole ring, leading to the formation of the undesired regioisomer, ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate. Distinguishing these isomers is critical and often challenging.[8]

  • By-products: Side reactions may generate other related substances.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., acetonitrile, ethyl acetate, DMF) may be retained in the final product.[5]

An effective purity analysis workflow must be designed to detect and quantify all these potential contaminants.

cluster_synthesis Synthetic Origin of Impurities cluster_impurities Potential Impurities SM1 Ethyl 5-methyl-1H- pyrazole-3-carboxylate Reaction N-Alkylation SM1->Reaction SM2 Benzyl Chloride SM2->Reaction Product Target Compound (Ethyl 1-benzyl-5-methyl-1H- pyrazole-3-carboxylate) Reaction->Product Imp2 Regioisomer Reaction->Imp2 Imp1 Unreacted SM1 Product->Imp1 Imp3 Residual Solvents Product->Imp3 Imp4 By-products Product->Imp4

Caption: Relationship between the synthesis process and the origin of potential impurities.

A Multi-Pronged Analytical Strategy: The Power of Orthogonal Methods

No single analytical technique can provide a complete purity profile.[9][10] A scientifically sound assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to cross-validate findings. Our strategy integrates quantitative chromatographic techniques with definitive spectroscopic structural confirmation.

cluster_workflow Comprehensive Purity Assessment Workflow cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Confirmation & Identification Sample Synthesized Product HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Volatiles & Solvents) Sample->GCMS NMR NMR Spectroscopy (Structural Integrity, Isomers) Sample->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS Report Final Purity Certificate HPLC->Report GCMS->Report NMR->Report Start ¹H NMR Spectrum Acquired Decision Chemical shift of Benzylic CH₂ ~5.6 ppm AND C5-Methyl ~2.4 ppm? Start->Decision Correct Structure Confirmed: 1-benzyl-5-methyl isomer Decision->Correct Yes Incorrect Incorrect Isomer or Impurity Mixture Decision->Incorrect No

Sources

A Researcher's Guide to In Vitro Evaluation of Pyrazole Compounds: Assays, Mechanisms, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical comparison of the essential in vitro assays used to evaluate the biological potential of novel pyrazole derivatives. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind assay selection, offer detailed, field-proven protocols, and present comparative data to contextualize experimental outcomes. Our focus is on empowering you to design and execute robust screening cascades for anticancer, antimicrobial, and anti-inflammatory pyrazole candidates.

Evaluating Anticancer Activity: Beyond Simple Cytotoxicity

The anticancer potential of pyrazole derivatives is a major area of investigation, with many compounds demonstrating potent activity against various cancer cell lines.[3][4] Evaluation of these compounds requires a multi-faceted approach, beginning with general cytotoxicity screening and progressing to more specific mechanistic assays.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening.[3] It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells.

The Principle of the Assay: A Self-Validating System

The MTT assay's trustworthiness lies in its reliance on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] This conversion is an indicator of cellular health and metabolic function. The resulting formazan is then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add Pyrazole Derivatives (various concentrations) cell_seeding->add_compound incubate_treatment 4. Incubate (24-72h) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[3][4]

Comparative Data: Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10b MCF-7<0.1[4]
Compound 45b HCT-1160.053[4]
Compound 6 Various0.00006 - 0.00025[3]
Compound 37 MCF-75.21[3]
Compound 25 Various3.17 - 6.77[3]
Compound 43 MCF-70.25[3]
Compound 29 MCF-717.12[3]
Compound 51 MCF-720.70[3]
Compound 24e MCF-75.5[4]
Doxorubicin (Standard) MCF-70.95[3]
Mechanistic Insights: Unraveling the Mode of Action

A low IC50 value from the MTT assay is a promising start, but understanding how a compound kills cancer cells is crucial for further development. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis or targeting specific signaling pathways.[5][6]

Apoptosis Induction: The Bcl-2/Bax Pathway

A common mechanism of apoptosis induction involves the modulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Pro-apoptotic proteins like Bax, when activated, lead to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[5] Effective anticancer pyrazoles can shift the balance in favor of apoptosis by downregulating Bcl-2 and/or upregulating Bax.[5][7]

Apoptosis_Pathway pyrazole Pyrazole Compound bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Inhibits bax Bax (Pro-apoptotic) pyrazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion prevents bax->mitochondrion promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Pyrazole-induced apoptosis via the Bcl-2/Bax pathway.

Targeting Kinase Signaling: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Several pyrazole derivatives have been shown to inhibit this pathway, leading to a reduction in tumor growth.[8][9][10]

Assessing Antimicrobial Efficacy: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole-containing compounds have emerged as a promising class of antibacterials.[1] The initial evaluation of these compounds typically involves determining their ability to inhibit bacterial growth.

Initial Screening: Agar Well/Disk Diffusion Assay

The agar diffusion method (either well diffusion or disk diffusion) is a widely used qualitative or semi-quantitative screening method to assess the antimicrobial activity of a compound.

The Principle of the Assay: A Visual Indication of Inhibition

In this assay, an agar plate is uniformly inoculated with a test bacterium. The pyrazole compound is then introduced, either in a well punched into the agar or on a filter paper disk placed on the surface. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well or disk. The diameter of this zone is proportional to the compound's antimicrobial activity.

Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC)

To obtain a quantitative measure of a compound's potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a common and efficient way to determine MIC values.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout Result Interpretation prep_compound 1. Prepare Serial Dilutions of Pyrazole Compound prep_inoculum 2. Prepare Standardized Bacterial Inoculum add_to_plate 3. Add Dilutions & Inoculum to 96-well Plate prep_inoculum->add_to_plate incubate_plate 4. Incubate (18-24h) add_to_plate->incubate_plate visual_insp 5. Visually Inspect for Growth (Turbidity) incubate_plate->visual_insp determine_mic 6. Identify Lowest Concentration with No Visible Growth visual_insp->determine_mic mic_value MIC Value determine_mic->mic_value MIC Value

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Comparative Data: Antimicrobial Activity of Pyrazole Derivatives (MIC)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Compound 12 1 - 81[1]
Thiazolo-pyrazole 17 4-[1]
Hybrid 7g 0.125 - 0.5-[11]
Hybrid 7c --[11]
Pyrimidine 5c 521 (µM)-[12]
Moxifloxacin (Standard) -2[1]
Ciprofloxacin (Standard) 0.125-[11]

Probing Anti-Inflammatory Effects: Targeting Key Enzymes

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), offering a dual-inhibition mechanism.[13]

The Arachidonic Acid Cascade: A Central Inflammatory Pathway

Inflammation_Pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 arachidonic_acid->cox_enzymes lox_enzyme 5-LOX arachidonic_acid->lox_enzyme prostaglandins Prostaglandins cox_enzymes->prostaglandins leukotrienes Leukotrienes lox_enzyme->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation pyrazole Pyrazole Compound pyrazole->cox_enzymes Inhibits pyrazole->lox_enzyme Inhibits

Caption: Inhibition of the arachidonic acid cascade by pyrazole compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of pyrazole compounds as anti-inflammatory agents. Selective inhibition of COX-2 over COX-1 is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The Principle of the Assay: Measuring Prostaglandin Synthesis

The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. The peroxidase activity of the COX enzymes is utilized to oxidize a chromogenic substrate, and the change in absorbance is measured. A reduction in the rate of color development in the presence of the pyrazole compound indicates COX inhibition.

Comparative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 8d 0.05199.4[15]
Compound 10a 0.05298.6[15]
Compound 4a 0.678.41[16]
Compound 4b 0.5810.55[16]
Compound 5k 0.27 - 2.3495.8[17]
PYZ31 0.01987-[18][19]
PYZ20 0.33-[18][19]
PYZ21 0.08-[18][19]
PYZ28 0.26>192.3[18][19]
Celecoxib (Standard) 0.05 - 0.878.85 - 78.06[15][16][18][19][20]
In Vitro 5-LOX Inhibition Assay

For compounds with potential dual-inhibitory action, a 5-LOX inhibition assay is performed.

The Principle of the Assay: Monitoring Leukotriene Precursor Formation

This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of linoleic acid or arachidonic acid to their respective hydroperoxy derivatives. The formation of these products can be monitored by measuring the increase in absorbance at 234 nm. A decrease in the rate of absorbance increase indicates 5-LOX inhibition.[21]

Comparative Data: 5-LOX Inhibitory Activity of Pyrazole Derivatives

Compound ID5-LOX IC50 (µM)Reference
Compound 4a 1.92[16]
Compound 4b 2.31[16]
Compound 29 31[21]
Compound 7a 3.78[22]
Compound 7c 2.60[22]
Compound 7f 2.94[22]
Zileuton (Standard) 2.43[16]

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of pyrazole compounds, emphasizing a logical progression from primary screening to mechanistic studies. By understanding the principles behind each assay and adhering to robust protocols, researchers can effectively characterize the biological activity of novel pyrazole derivatives. The comparative data presented herein serves as a valuable benchmark for interpreting experimental results and identifying promising lead candidates for further development in the fields of oncology, infectious diseases, and inflammatory disorders.

References

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. By examining the impact of structural modifications at key positions on the pyrazole core, we aim to furnish researchers with actionable insights for the rational design of more potent and selective therapeutic candidates.

The Core Scaffold: A Privileged Structure

The this compound scaffold presents three primary sites for chemical modification: the N1-benzyl group, the C5-methyl group, and the C3-ethyl carboxylate group. Understanding the influence of substituents at these positions is paramount for optimizing biological activity.

Structure-Activity Relationship Analysis

While a comprehensive SAR study on the exact this compound framework is not extensively documented in a single publication, we can synthesize a robust understanding by comparing data from closely related pyrazole-3-carboxylate and 1-benzyl-pyrazole series. The following sections dissect the SAR at each key position, drawing from relevant studies to guide future derivatization efforts.

N1-Position: The Influence of the Benzyl Substituent

The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating the biological activity of these derivatives. Studies on related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones as potential agents against A549 lung cancer cells have shown that the nature of the arylmethyl group significantly impacts cytotoxicity.[3]

Key Insights:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring can dramatically alter anticancer activity. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones, compounds with a hydroxyl group at the ortho position of a phenylhydrazone moiety (derived from salicylaldehyde) demonstrated enhanced inhibitory effects on A549 cells.[3] This suggests that hydrogen bond-donating groups in proximity to the pyrazole core can be beneficial.

  • Lipophilicity: A correlation between the lipophilicity (LogP) of the compounds and their anticancer activity has been observed. Compounds with LogP values in the range of 4.12-6.80 exhibited notable inhibitory effects.[3] This indicates that optimizing the hydrophobic character of the N1-substituent is a critical parameter for cellular uptake and target engagement.

C5-Position: Impact of Substitution

The C5-position of the pyrazole ring offers another avenue for structural modification to enhance biological activity. Research on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has shed light on the antimicrobial potential of variations at this position.[4]

Key Insights:

  • Aryl and Heteroaryl Substituents: The introduction of various substituted phenyl and thiophenyl groups at the C5-position has been shown to yield compounds with significant antimicrobial activity. For example, an ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivative displayed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to ampicillin.[4]

  • Halogenation: The presence of halogens on a C5-phenyl ring can enhance antifungal activity. An ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate derivative was found to be more active against Candida parapsilosis than the standard drug fluconazole.[4]

C3-Position: The Carboxylate Moiety and its Analogs

The ethyl carboxylate group at the C3-position is a key feature of the scaffold. While direct SAR studies on the ester functionality are limited for this specific scaffold, broader studies on pyrazole-3-carboxamides provide valuable insights into the importance of this position for biological activity. For instance, in a series of pyrazole derivatives targeting cannabinoid receptors, a carboxamido group at the C3-position was found to be a structural requirement for potent antagonist activity.[5] This suggests that converting the ester to an amide or other bioisosteres could be a fruitful strategy for modulating activity.

Comparative Data on Analogous Pyrazole Derivatives

To provide a clearer picture of the SAR, the following tables summarize the biological activities of representative pyrazole derivatives from relevant studies.

Table 1: Anticancer Activity of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives against A549 Lung Cancer Cells [3]

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentIC50 (µM)
Reference Scaffold BenzylPhenylCarbohydrazide-salicylaldehyde hydrazone15.3
Analog 14-ChlorobenzylPhenylCarbohydrazide-salicylaldehyde hydrazone12.8
Analog 24-MethylbenzylPhenylCarbohydrazide-salicylaldehyde hydrazone18.2
Analog 3Benzyl4-ChlorophenylCarbohydrazide-salicylaldehyde hydrazone14.1

Note: The data presented is for a related but different scaffold to illustrate the SAR principles.

Table 2: Antimicrobial Activity of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate Derivatives [4]

Compound IDN1-SubstituentC5-SubstituentMIC (µmol/mL) vs. E. coliMIC (µmol/mL) vs. C. parapsilosis
Reference Scaffold PhenylPhenyl>0.2500.065
Analog 4Phenyl2,5-dimethylthiophen-3-yl0.0380.033
Analog 5Phenyl4-bromo-2-chlorophenyl>0.2500.015
Ampicillin (Standard) --0.033-
Fluconazole (Standard) ---0.020

Note: The data presented is for a related but different scaffold to illustrate the SAR principles.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these pyrazole derivatives are provided below.

General Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives can be achieved through a two-step process, beginning with the formation of the pyrazole core, followed by N-alkylation.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

A general procedure involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[6]

  • To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0 °C, add hydrazine monohydrate dropwise.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: N-benzylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The N-benzylation can be accomplished using a substituted benzyl halide in the presence of a base.[7]

  • To a mixture of ethyl 5-methyl-1H-pyrazole-3-carboxylate and potassium carbonate in acetonitrile, add the desired substituted benzyl chloride.

  • Heat the mixture to reflux for 10 hours.

  • Remove the solvent under reduced pressure.

  • Isolate the final product by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-benzylation Dicarbonyl Ethyl 2,4-dioxovalerate Pyrazole_intermediate Ethyl 5-methyl-1H-pyrazole-3-carboxylate Dicarbonyl->Pyrazole_intermediate EtOH/AcOH Hydrazine Hydrazine Monohydrate Hydrazine->Pyrazole_intermediate Final_product This compound Derivative Pyrazole_intermediate->Final_product Benzyl_halide Substituted Benzyl Chloride Benzyl_halide->Final_product Base K2CO3, Acetonitrile Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Anticancer Activity Screening: MTT Assay

The cytotoxic effect of the synthesized compounds on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 value E->F

Caption: Workflow of the MTT assay for determining anticancer activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship insights gleaned from analogous series highlight the critical importance of substitutions at the N1-benzyl, C5, and C3 positions. Strategic modifications, such as introducing hydrogen bond donors or acceptors on the benzyl ring, incorporating diverse aryl or heteroaryl moieties at the C5 position, and exploring bioisosteric replacements for the C3-ester, offer compelling avenues for enhancing both antimicrobial and anticancer potency. The provided experimental protocols serve as a robust foundation for the synthesis and evaluation of new derivatives, enabling researchers to systematically explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

  • Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., Venkatesham, B., Rawoof, K. A., ... & Chaudhury, H. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913-4918. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]

  • Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o468. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353. [Link]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. [Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]

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A Comparative Efficacy Analysis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate and Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of the novel pyrazole derivative, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, against established cyclooxygenase-2 (COX-2) inhibitors. Drawing upon structural similarities and the well-documented anti-inflammatory prowess of the pyrazole scaffold, this analysis synthesizes existing data to project the compound's efficacy and outlines the experimental methodologies required for its validation.

This guide will focus on comparing the target compound, this compound, with Celecoxib, a widely recognized and potent selective COX-2 inhibitor.

Comparative Efficacy: An Evidence-Based Projection

While direct experimental data for this compound is not extensively available in the public domain, its structural components—a pyrazole core, an ethyl carboxylate group, and a benzyl substitution—are common features in compounds designed as anti-inflammatory agents.[7][8] The efficacy of such compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a high COX-1/COX-2 IC50 ratio signifies desirable selectivity for COX-2, which can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

For a meaningful comparison, we will use the well-characterized inhibitory data for Celecoxib and other relevant pyrazole derivatives as a benchmark.

Table 1: In Vitro Inhibitory Activity of Selected COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 82[11]0.04[12]~2050
Rofecoxib > 100[11]0.018[13]> 5555
Ibuprofen 13[13]370[13]0.035
Cox-2-IN-26 (A representative pyrazole derivative) 10.61[14]0.067[14]~158

Note: IC50 values can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Based on the structure-activity relationships (SAR) of pyrazole derivatives, it is hypothesized that this compound will exhibit selective COX-2 inhibition. The benzyl group at the N1 position and the methyl group at the C5 position are crucial for fitting into the larger, more flexible active site of the COX-2 enzyme.[9][15]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this class of compounds is the selective inhibition of the COX-2 enzyme.[5] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes involved in inflammation and pain.[6][16] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[10] By selectively blocking COX-2, compounds like Celecoxib reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10]

The diagram below illustrates the arachidonic acid pathway and the site of action for COX-2 inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes GI Protection Platelet Aggregation Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib & Ethyl 1-benzyl-5-methyl- 1H-pyrazole-3-carboxylate Celecoxib->COX2 Selective Inhibition

Caption: Simplified Arachidonic Acid Pathway and COX-2 Inhibition.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound, a standardized in vitro cyclooxygenase inhibition assay is required. The following protocol provides a robust framework for such an evaluation.

Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is based on commercially available kits and established methodologies for assessing COX-1 and COX-2 inhibition.[17][18]

1. Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to PGH2, releasing a peroxide. A fluorescent probe is oxidized by this peroxide, and the resulting increase in fluorescence is proportional to the COX activity. Inhibitors will reduce the rate of fluorescence increase.

2. Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compound (this compound)

  • Reference compound (Celecoxib)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

3. Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in the assay buffer according to the manufacturer's instructions. Prepare a serial dilution of the test compound and reference compound (e.g., from 0.01 µM to 100 µM).

  • Assay Setup: To each well of the 96-well plate, add:

    • 75 µL Assay Buffer

    • 10 µL of the test compound, reference compound, or vehicle (for control wells).

    • 10 µL of COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[19]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence kinetics for 10-20 minutes at 37°C.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test and reference compounds relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The workflow for this experimental protocol is visualized below.

Assay_Workflow start Start: Prepare Reagents add_reagents Add Buffer, Inhibitor, and COX Enzyme to 96-well Plate start->add_reagents pre_incubate Pre-incubate Plate (10 min @ 37°C) add_reagents->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement (10-20 min @ 37°C) initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Rates & Percent Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 Values (Dose-Response Curve) analyze_data->determine_ic50 end End: Comparative Efficacy Data determine_ic50->end

Caption: Workflow for the In Vitro COX Inhibition Assay.

Conclusion and Future Directions

While this compound remains a compound of theoretical interest, its structural analogy to known potent and selective COX-2 inhibitors like Celecoxib suggests a promising anti-inflammatory profile. The pyrazole scaffold is a validated pharmacophore for COX-2 inhibition, and the specific substitutions on the target molecule align with established structure-activity relationships for this class of drugs.

The next critical step is the empirical validation of its efficacy through rigorous in vitro screening as outlined in this guide. Should the compound demonstrate potent and selective COX-2 inhibition, further preclinical development, including in vivo anti-inflammatory models (e.g., carrageenan-induced paw edema), pharmacokinetic studies, and toxicology assessments, would be warranted to fully characterize its therapeutic potential.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. [Link]

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  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). - ResearchGate. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures herein are grounded in established safety principles and regulatory standards, but always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as local regulations are paramount. [1]

Part 1: Hazard Assessment and Waste Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and potential hazards is essential. This compound is a complex organic molecule whose disposal protocol is dictated by its constituent functional groups: the pyrazole core and the ethyl carboxylate tail.

  • Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide spectrum of pharmacological and biological activities.[2] Due to this potential bioactivity, and because their long-term environmental effects are often not fully understood, a precautionary approach is necessary to prevent their release into aquatic ecosystems.[2][3]

  • Carboxylate Esters : Esters are common organic compounds. While many have low toxicity, they are often flammable and generally unsuitable for drain disposal.[4][5]

Based on this assessment, the compound must be disposed of as regulated hazardous waste. Under no circumstances should it be discharged down the drain or discarded in regular solid waste bins. [2][8]

Waste Profile: this compound
Waste Classification Hazardous Chemical Waste
Anticipated Hazard Characteristics Acute Toxicity (Harmful), Skin/Eye Irritant.[6] Potential for environmental persistence.[2]
Physical Form Solid (Melting Point: 37°C)[9] or Liquid (if in solution)
Recommended Waste Stream Non-halogenated Organic Solid Waste or Non-halogenated Organic Liquid Waste
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[10] Store separately from acids, bases, and oxidizers.[11][12]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and store the waste compound and associated materials prior to collection by your institution's EHS department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management, preventing potentially violent chemical reactions.[11]

  • Solid Waste : Collect any unused, expired, or contaminated solid this compound in a designated hazardous waste container.

  • Liquid Waste : Collect any solutions containing the compound in a separate, designated liquid hazardous waste container.

  • Do Not Mix : Never mix this waste stream with other waste types, such as halogenated solvents, strong acids or bases, or oxidizers, unless explicitly permitted by your EHS department.[1][12]

Step 2: Container Selection and Labeling

Regulatory compliance and safety hinge on the correct selection and labeling of waste containers. The Environmental Protection Agency (EPA) mandates specific labeling for hazardous waste.[13]

  • Container Choice : Use only containers that are in good condition, chemically compatible with the waste (e.g., glass or high-density polyethylene for organic waste), and equipped with a secure, tight-fitting lid.[1][14] Ideally, the original container should be used for surplus chemicals.[11]

  • Labeling : Securely attach a "Hazardous Waste" tag or label to the container before adding any waste.[15] The label must include the following information:

    • The words "Hazardous Waste" .[16]

    • The full chemical name : "this compound" (do not use abbreviations or formulas).[17]

    • An accurate list of all constituents and their approximate percentages or concentrations (e.g., "this compound, >98%" for solid waste, or "5% Ethyl... in Ethanol, 95%" for liquid waste).[11]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[13]

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the Principal Investigator and the laboratory location.[2]

Step 3: Waste Collection Procedures

Collect all non-reusable solid forms of the compound directly into your labeled solid hazardous waste container. This includes surplus chemical, reaction byproducts, or material from a spill cleanup.

Disposable items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads, should be placed in the same solid hazardous waste container.[1]

Carefully pour solutions containing this compound into the designated liquid hazardous waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[18]

An empty container that held the compound must be properly decontaminated before being disposed of as non-hazardous waste.[8]

  • Triple-Rinse : Rinse the container thoroughly three times with a suitable solvent (e.g., ethanol or acetone).[8]

  • Collect First Rinsate : The first rinseate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[2][17] Subsequent rinses may be collected as well, or disposed of as directed by your EHS department.

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label : Completely remove or obliterate the original chemical label.[17]

  • Final Disposal : Once clean and dry with the label defaced, the container can be disposed of in the appropriate regular trash or glass recycling bin.[2][17]

Step 4: Waste Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11][13]

  • Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][18]

  • Containment : Keep all liquid waste containers in secondary containment bins to contain any potential leaks or spills.[8][17]

  • Segregation : Store the waste container away from incompatible materials. Use separate secondary containment bins to segregate acids, bases, flammables, and oxidizers.[8][12]

  • Container Status : Keep waste containers securely closed at all times, except when actively adding waste.[8][14][17]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Request Pickup : Once your waste container is full (or approaching the storage time limit, typically 12 months in an SAA), follow your institution's established procedures to request a waste pickup from the EHS department.[1][14]

  • Professional Disposal : Your EHS department will arrange for a licensed professional waste disposal company to transport and dispose of the material, likely via high-temperature incineration, which is the recommended method for such compounds.[1][13]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposition Waste Generate Waste (Solid, Liquid, Contaminated Material) Assess Assess Waste Type Waste->Assess Select Select & Label Appropriate Container (Solid or Liquid) Assess->Select Identify as Hazardous Collect Collect Waste in Sealed Container Select->Collect Store Store in SAA Collect->Store Segregate Segregate Incompatibles & Use Secondary Containment Store->Segregate Full Container Full or Time Limit Reached? Segregate->Full Full->Store No Request Request EHS Pickup Full->Request Yes EHS EHS/Licensed Vendor Disposal (Incineration) Request->EHS

Disposal workflow for this compound.

References

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  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals . BenchChem.

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  • Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Fisher Scientific.

  • Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate . Sigma-Aldrich.

  • Safety Data Sheet: Pyrazole . Sigma-Aldrich.

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  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet . MedChemExpress.

  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols . Google Patents.

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  • Safety Data Sheet: Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate.
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  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA).

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A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate level of safety and operational foresight. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. As a unique pyrazole derivative, this compound's specific toxicological properties may not be fully elucidated. Therefore, the following procedures are grounded in a conservative "worst-case" approach, drawing upon safety data from structurally analogous pyrazole compounds to ensure the highest margin of safety for all laboratory personnel.[1]

Hazard Profile: An Evidence-Based Assessment

Inferred Hazard Classification:

Hazard CategoryFindingRationale & Supporting Evidence
Acute Oral Toxicity Potentially harmful if swallowed.While some pyrazole derivatives exhibit low acute oral toxicity, it is prudent to handle this compound with care.[1][4]
Skin Corrosion/Irritation Classified as a potential skin irritant.[1][3]Structurally similar pyrazole compounds are known to cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation Classified as a potential serious eye irritant.[1][3]Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][5]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.As with many pharmaceutical compounds, release into the environment should be avoided.[1][6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPEStandardJustification
Eyes/Face Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing.[2][8]Conforming to EN 166 (EU) or NIOSH (US).[5]Protects against splashes and airborne particles that could cause serious eye irritation.[1][3]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double gloving is recommended for extended handling.[2][8]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5]Prevents skin contact, which may cause irritation.[1][3]
Body Flame-resistant lab coat.Standard laboratory practice.Protects against splashes and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][8]Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram illustrates the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste According to Protocol cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.[1] This compound should be treated as non-hazardous chemical waste, with precautions taken to prevent its release into the environment.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation :

    • Classification : Classify as non-hazardous chemical waste.

    • Segregation : Do not mix with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. Collect in a designated container for non-hazardous solid or liquid chemical waste.

  • Preparing for Disposal :

    • Solid Waste : Collect unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and any appropriate hazard warnings.[1]

    • Contaminated Materials : Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

    • Liquid Waste : Collect solutions containing the compound in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste." Avoid drain disposal.

    • Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid chemical waste. After rinsing, deface the label before discarding the container in regular trash.

  • Final Disposal :

    • Waste Storage : Store the sealed waste container in a designated waste accumulation area that is well-ventilated and away from incompatible materials.[1]

    • Waste Pickup : Arrange for the disposal of the collected waste through your institution's chemical waste management program.[1]

    • Documentation : Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

The logical flow of the disposal process is illustrated below.

cluster_waste_gen Waste Generation cluster_waste_prep Waste Preparation cluster_final_disp Final Disposal gen_solid Unused Solid & Contaminated Materials prep_solid Collect in Labeled Solid Waste Container gen_solid->prep_solid gen_liquid Solutions & Rinsate prep_liquid Collect in Labeled Liquid Waste Container gen_liquid->prep_liquid disp_store Store in Designated Waste Area prep_solid->disp_store prep_liquid->disp_store disp_request Request Waste Pickup via EHS disp_store->disp_request disp_professional Professional Disposal disp_request->disp_professional

Caption: Disposal workflow for this compound.

References

  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
  • BenchChem. (2025). Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
  • MedChemExpress. (2021). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid-SDS.

Sources

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